2,4-Diamino-5-methylphenetole hydrochloride
Description
Properties
IUPAC Name |
4-ethoxy-6-methylbenzene-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.2ClH/c1-3-12-9-4-6(2)7(10)5-8(9)11;;/h4-5H,3,10-11H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJGJCGDAUWAQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30150542 | |
| Record name | 2,4-Diamino-5-methylphenetole hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30150542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113715-25-6 | |
| Record name | 2,4-Diamino-5-methylphenetole hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113715256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Diamino-5-methylphenetole hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30150542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-DIAMINO-5-METHYLPHENETOLE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8257131I5E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of 2,4-Diamino-5-methylphenetole Dihydrochloride
Abstract
This technical guide provides a detailed examination of the essential physicochemical properties of 2,4-Diamino-5-methylphenetole Dihydrochloride (CAS No: 113715-25-6). Designed for researchers, chemists, and formulation scientists, this document synthesizes theoretical principles with actionable experimental protocols. We delve into the compound's chemical identity, solubility, melting point, spectral characteristics, and chromatographic behavior. By explaining the causality behind analytical choices and providing robust, self-validating methodologies, this guide serves as a critical resource for the effective handling, analysis, and application of this compound in a research and development setting.
Chemical Identity and Molecular Structure
2,4-Diamino-5-methylphenetole, an aromatic diamine, is typically handled as a dihydrochloride salt to enhance its stability and aqueous solubility. The presence of two primary amine functional groups makes it a versatile intermediate, particularly in the synthesis of dyes and potentially as a building block in pharmaceutical chemistry. The hydrochloride salt form dictates many of its physical properties, particularly its behavior in solution.
| Identifier | Value | Source |
| Compound Name | 2,4-Diamino-5-methylphenetole Dihydrochloride | - |
| CAS Number | 113715-25-6 | [1] |
| Molecular Formula | C₉H₁₄N₂O · 2HCl | [2] |
| Molecular Weight | 239.14 g/mol | [2] |
| Canonical SMILES | CCOc1cc(C)c(cc1N)N.Cl.Cl | [2] |
| InChIKey | YWJGJCGDAUWAQI-UHFFFAOYSA-N | [2] |
Molecular Structure Visualization
The structure is characterized by a benzene ring substituted with two amino groups, a methyl group, and an ethoxy group. The dihydrochloride salt forms by protonation of the two basic amino groups.
Caption: Molecular structure of 2,4-Diamino-5-methylphenetole.
Solubility Profile
Theoretical Basis and Importance
Solubility is a cornerstone property influencing reaction kinetics, purification, formulation, and bioavailability. For an active pharmaceutical ingredient (API) intermediate, predictable solubility in various solvents is crucial for process optimization. As a dihydrochloride salt of a diamine, high solubility in polar protic solvents like water and ethanol is expected due to the ionic nature of the salt and hydrogen bonding potential. Conversely, it is expected to have low solubility in nonpolar solvents like hexanes or toluene.
Experimental Data
While specific quantitative solubility data for 2,4-Diamino-5-methylphenetole Dihydrochloride is not available in the reviewed literature, data from analogous compounds, such as 2,4-Diaminotoluene, show high solubility in water and ethanol[3].
| Solvent | Expected Solubility | Rationale |
| Water | High | Formation of a salt with HCl greatly increases aqueous solubility. |
| Ethanol/Methanol | High to Moderate | Polar protic nature of alcohols can solvate the ionic salt. |
| Acetone | Low to Moderate | Polar aprotic solvent, less effective at solvating the salt. |
| Toluene | Very Low | Nonpolar solvent, unable to effectively solvate the ionic species. |
| Hexane | Insoluble | Nonpolar solvent. |
Protocol for Determination: Shake-Flask Method (OECD Guideline 105)
This protocol provides a reliable system for determining the aqueous solubility of the compound. The choice of the shake-flask method is based on its robustness and widespread acceptance as a standard for generating equilibrium solubility data.
-
Preparation: Add an excess amount of the compound to a known volume of deionized water in a sealed, temperature-controlled vessel (e.g., 25 °C).
-
Equilibration: Agitate the mixture for a minimum of 24 hours to ensure equilibrium is reached. A preliminary test should confirm that equilibrium is achieved within this timeframe (i.e., concentrations measured at 24h and 48h are identical).
-
Phase Separation: Allow the mixture to stand undisturbed until a clear separation of solid and liquid phases is observed. Centrifugation may be used to facilitate this process.
-
Sampling: Carefully extract an aliquot of the clear supernatant.
-
Quantification: Dilute the aliquot gravimetrically and analyze its concentration using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor, typically expressed in mg/mL or mol/L.
Caption: Workflow for solubility determination via the shake-flask method.
Thermal Properties
Melting Point
The melting point is a critical indicator of purity. A sharp melting range typically signifies high purity, while a broad range can indicate the presence of impurities or decomposition. For a hydrochloride salt, the melting process is often accompanied by decomposition.
-
Experimental Data: The melting point for this specific compound is not documented in the searched literature. Analogous aromatic amines like 2,5-diaminotoluene melt at 64 °C[4], while related phenetoles melt at higher temperatures[5]. The salt form is expected to have a significantly higher melting point than its free base.
Protocol for Determination: Capillary Melting Point (USP <741>)
This method is chosen for its precision and the small amount of sample required.
-
Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Finely powder the sample.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary tube in a calibrated melting point apparatus.
-
Measurement: Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: Record the temperature at which the substance first begins to liquefy (onset) and the temperature at which it becomes completely liquid (completion). This range is the melting point. Note any signs of decomposition, such as color change or gas evolution.
Spectroscopic Profile
Spectroscopic analysis is indispensable for structural confirmation and identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expected signals would include aromatic protons, distinct signals for the ethoxy group (a quartet for -OCH₂- and a triplet for -CH₃), a singlet for the ring methyl group, and a broad signal for the amine protons (-NH₃⁺). The exact chemical shifts of the aromatic protons will be influenced by the positions of the various substituents.
-
¹³C NMR: The spectrum would show distinct signals for the aromatic carbons, the methyl carbon, and the two carbons of the ethoxy group. The number of signals will confirm the symmetry of the molecule.
Infrared (IR) Spectroscopy
-
Expected Absorptions:
-
N-H Stretch: Strong, broad bands in the 2800-3200 cm⁻¹ region, characteristic of an amine salt (R-NH₃⁺).
-
C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹, and aliphatic C-H stretches just below 3000 cm⁻¹.
-
C=C Stretch: Aromatic ring stretches in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong band for the aryl-alkyl ether around 1250 cm⁻¹.
-
Protocol for Acquiring an FTIR Spectrum
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the dried sample (approx. 1 mg) with ~100 mg of dry KBr powder. Grind the mixture to a fine powder.
-
Pellet Formation: Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Background Scan: Run a background scan with an empty sample compartment.
-
Sample Scan: Run the sample scan to obtain the infrared spectrum, typically over a range of 4000 to 400 cm⁻¹.
Handling, Storage, and Safety
Safety and Hazard Information
While a specific Safety Data Sheet (SDS) for 2,4-Diamino-5-methylphenetole Dihydrochloride was not found, data for analogous aromatic amines and phenols highlight significant potential hazards. Compounds like 2,5-dimethylphenol are listed as toxic if swallowed or in contact with skin and can cause severe skin burns and eye damage. Similar compounds are known skin and eye irritants[6].
-
Handling: Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
First Aid: In case of skin contact, immediately remove contaminated clothing and rinse the skin with plenty of water. For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention[6]. If swallowed, seek immediate medical advice.
Stability and Storage
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep locked up or in an area accessible only to qualified personnel.
-
Stability: The product is expected to be chemically stable under standard ambient conditions. However, aromatic amines are susceptible to oxidation, which can lead to discoloration over time. The hydrochloride salt form generally offers greater stability against oxidative degradation compared to the free base.
Conclusion
2,4-Diamino-5-methylphenetole Dihydrochloride is a substituted aromatic diamine with physicochemical properties dominated by its ionic salt character. It is expected to be a water-soluble solid with a high melting point that likely coincides with decomposition. Its structure can be unequivocally confirmed using standard spectroscopic techniques like NMR and IR. Due to the lack of extensive public data, the experimental protocols and theoretical expectations outlined in this guide provide a foundational framework for researchers to safely handle, analyze, and utilize this compound. All work should be preceded by a thorough, substance-specific risk assessment.
References
- Sigma-Aldrich. (2025).
- MilliporeSigma. (2024).
- Fisher Scientific. (2025).
- Angene Chemical. (2025).
- ChemicalBook. (2025). 2,4-DIAMINO-5-METHYLPHENETOLE HCL (CAS 113715-25-6).
- Global Substance Registration System (GSRS). 2,4-DIAMINO-5-METHYLPHENETOLE HYDROCHLORIDE.
- Zimmerman, S. C., et al. Synthesis of 2,4(5)-Bis(hydroxymethy1)imidazoles.
- PubChem. 2,4-Diaminotoluene - Solubility.
- PubChem. 2,5-Diaminotoluene.
- ChemicalBook. 4-METHYLPHENETOLE Properties.
Sources
- 1. 2,4-DIAMINO-5-METHYLPHENETOLE HCL | 113715-25-6 [chemicalbook.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 2,4-Diaminotoluene | C7H10N2 | CID 7261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,5-Diaminotoluene | C7H10N2 | CID 7252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. angenechemical.com [angenechemical.com]
An In-Depth Technical Guide to 2,4-Diamino-5-methylphenetole hydrochloride (CAS: 113715-25-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-Diamino-5-methylphenetole hydrochloride (CAS number: 113715-25-6), a substituted aromatic amine. The document delves into its chemical identity, physicochemical properties, a representative synthesis protocol, and detailed analytical methodologies. A significant portion of this guide is dedicated to its toxicological profile, with a particular focus on the molecular mechanisms underlying skin sensitization, a known hazard for this class of compounds. This guide is intended to be a valuable resource for professionals in research and development, offering foundational data and procedural insights for the safe handling, analysis, and potential application of this compound.
Chemical Identity and Physicochemical Properties
This compound, also known by its IUPAC name 4-ethoxy-6-methyl-1,3-benzenediamine dihydrochloride, is a dihydrochloride salt of the aromatic amine 2,4-diamino-5-methylphenetole.[][2] Its chemical structure features a benzene ring substituted with two amino groups, a methyl group, and an ethoxy group.
Chemical Structure
Caption: Chemical structure of this compound.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 113715-25-6 | [] |
| Molecular Formula | C₉H₁₄N₂O·2HCl | [3] |
| Molecular Weight | 239.14 g/mol | [3] |
| IUPAC Name | 4-ethoxy-6-methyl-1,3-benzenediamine dihydrochloride | [3] |
| Synonyms | 2,4-Diamino-5-ethoxytoluene dihydrochloride, 4-Ethoxy-6-methyl-1,3-benzenediamine Hydrochloride | [][2] |
| Appearance | Solid (form and color not specified in available literature) | - |
| Solubility | Data not available, but likely soluble in water and polar organic solvents. | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
Synthesis and Purification
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for this compound.
Representative Synthesis Protocol
Step 1: Nitration of 3-Methylphenetole to 1-Ethoxy-2-methyl-4,6-dinitrobenzene
This step involves the electrophilic nitration of a suitable starting material, such as 3-methylphenetole. The ethoxy group is an ortho-, para-director, and the methyl group is also an ortho-, para-director. The positions ortho and para to the strongly activating ethoxy group are most susceptible to nitration.
-
Reagents and Equipment:
-
3-Methylphenetole
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
-
Procedure:
-
Cool a mixture of concentrated sulfuric acid in a round-bottom flask using an ice bath.
-
Slowly add concentrated nitric acid to the sulfuric acid with continuous stirring to form the nitrating mixture.
-
In a separate flask, dissolve 3-methylphenetole in a minimal amount of concentrated sulfuric acid.
-
Slowly add the 3-methylphenetole solution to the nitrating mixture, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Pour the reaction mixture onto crushed ice to precipitate the dinitro product.
-
Filter the precipitate, wash with cold water until neutral, and dry.
-
The crude product, 1-ethoxy-2-methyl-4,6-dinitrobenzene, can be purified by recrystallization from a suitable solvent like ethanol.
-
Step 2: Reduction of 1-Ethoxy-2-methyl-4,6-dinitrobenzene to 2,4-Diamino-5-methylphenetole
The reduction of the dinitro compound to the corresponding diamine is a critical step. Several methods can be employed, with catalytic hydrogenation or reduction with metals in acidic media being common choices.
-
Reagents and Equipment:
-
1-Ethoxy-2-methyl-4,6-dinitrobenzene
-
Iron powder (Fe)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Reflux condenser
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, create a suspension of 1-ethoxy-2-methyl-4,6-dinitrobenzene and iron powder in a mixture of ethanol and water.
-
Heat the mixture to reflux.
-
Slowly add concentrated hydrochloric acid to the refluxing mixture.
-
Continue refluxing until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and make it basic with a solution of sodium carbonate or sodium hydroxide.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude 2,4-diamino-5-methylphenetole.
-
Step 3: Formation of the Hydrochloride Salt
The final step involves the conversion of the free diamine to its more stable dihydrochloride salt.
-
Reagents and Equipment:
-
2,4-Diamino-5-methylphenetole
-
Anhydrous diethyl ether or isopropanol
-
Concentrated hydrochloric acid or HCl gas
-
-
Procedure:
-
Dissolve the crude diamine in anhydrous diethyl ether or isopropanol.
-
Slowly add a solution of HCl in the same solvent or bubble dry HCl gas through the solution.
-
The hydrochloride salt will precipitate out of the solution.
-
Filter the precipitate, wash with cold anhydrous ether, and dry under vacuum to yield this compound.
-
Analytical Methodologies
The analysis of aromatic amines like this compound is crucial for quality control, stability studies, and toxicological assessments. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most common techniques.
High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For aromatic amines, reversed-phase HPLC is typically employed.
-
Stationary Phase: A C18 column is a common choice.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often used.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the analyte is standard. For higher sensitivity and specificity, mass spectrometry (LC-MS) can be used.
-
Sample Preparation: The sample is dissolved in a suitable solvent, typically the mobile phase or a mixture of water and organic solvent, and filtered through a 0.45 µm filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC separates volatile components of a mixture based on their boiling points and interactions with a stationary phase. The separated components are then detected and identified by mass spectrometry.
-
Derivatization: Aromatic amines are often derivatized before GC analysis to improve their volatility and thermal stability. Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents (e.g., acetic anhydride).
-
Column: A non-polar or medium-polarity capillary column is typically used.
-
Carrier Gas: Helium or hydrogen.
-
Detection: Mass spectrometry provides both qualitative (mass spectrum) and quantitative (peak area) information.
Spectroscopic Characterization (Expected)
-
¹H NMR: The spectrum would be expected to show signals for the aromatic protons, the ethoxy group (a quartet for the -CH₂- and a triplet for the -CH₃), the methyl group on the ring (a singlet), and the amino protons (broad singlets). The chemical shifts of the aromatic protons would be influenced by the positions of the various substituents.
-
¹³C NMR: The spectrum would show distinct signals for each of the carbon atoms in the molecule, including the aromatic carbons, the carbons of the ethoxy group, and the methyl carbon.
-
IR Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations of the primary amine groups in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic ring and the aliphatic groups would be observed around 2850-3100 cm⁻¹. Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region.[4][5]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base (C₉H₁₄N₂O) and characteristic fragmentation patterns.
Toxicology and Safety
Aromatic amines as a class are known for their potential toxicity, and this compound is no exception. Its use in cosmetic products, specifically hair dyes, has been a subject of regulatory scrutiny due to safety concerns.
Known Hazards
-
Skin Sensitization: There is evidence to suggest that this compound can act as a skin sensitizer.
-
Regulatory Status: The use of this compound in cosmetic products is restricted or prohibited in some jurisdictions.
Mechanism of Skin Sensitization
The mechanism of skin sensitization by aromatic amines like p-phenylenediamine (PPD), a close structural relative, has been extensively studied and provides a model for understanding the potential mechanism of this compound.
Caption: Proposed mechanism of skin sensitization by 2,4-Diamino-5-methylphenetole.
-
Penetration and Metabolic Activation: Small, lipophilic molecules like 2,4-diamino-5-methylphenetole can penetrate the stratum corneum of the skin. Once in the epidermis, it can undergo metabolic activation, primarily through oxidation, to form reactive electrophilic intermediates. This process can be catalyzed by skin enzymes or occur via auto-oxidation.
-
Haptenation: The parent compound is considered a "prohapten." The reactive intermediates formed upon activation are the actual "haptens." These haptens are not immunogenic on their own but can covalently bind to endogenous skin proteins, a process known as haptenation.
-
Immune Recognition and Sensitization: The resulting hapten-protein complexes are recognized as foreign by antigen-presenting cells in the skin, such as Langerhans cells. These cells process the complex and present the haptenic determinant to naive T-lymphocytes in the draining lymph nodes. This leads to the activation and proliferation of hapten-specific T-cells, resulting in sensitization.
-
Elicitation of Allergic Contact Dermatitis: Upon subsequent exposure to the same or a cross-reactive chemical, the memory T-cells are rapidly activated, leading to an inflammatory response that manifests as allergic contact dermatitis.
Applications and Research Interest
The primary documented application of this compound has been as an ingredient in oxidative hair dye formulations. However, due to the aforementioned toxicological concerns, its use in this capacity has declined and is regulated in many regions.
For research and drug development professionals, this compound and its derivatives may be of interest as:
-
Chemical Intermediates: In the synthesis of more complex molecules.
-
Research Tools: For studying the mechanisms of aromatic amine toxicity and metabolism.
-
Scaffolds for Drug Discovery: The substituted benzene ring could serve as a starting point for the design of novel bioactive compounds, provided that the toxicological liabilities can be mitigated.
Conclusion
This compound is a well-defined chemical entity with known physicochemical properties. While its primary application in hair dyes is limited by safety concerns, particularly its potential for skin sensitization, it remains a compound of interest for toxicological research and as a potential building block in synthetic chemistry. A thorough understanding of its properties, synthesis, analysis, and toxicological profile, as outlined in this guide, is essential for its safe handling and for any future research or development activities.
References
-
Global Substance Registration System (GSRS). This compound. [Link]
-
University of California, Los Angeles (UCLA) Chemistry & Biochemistry. IR Spectroscopy Tutorial: Amines. [Link]
-
WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]
Sources
An In-depth Technical Guide to the Mechanism of Action of 2,4-Diamino-5-methylphenetole Hydrochloride
Abstract
2,4-Diamino-5-methylphenetole hydrochloride is a primary aromatic amine utilized as an ingredient in oxidative hair dye formulations. While aromatic amines as a chemical class are often associated with a mechanism of action involving metabolic activation to genotoxic electrophiles, comprehensive toxicological assessments have demonstrated that this compound does not conform to this paradigm. This technical guide provides a detailed examination of the available scientific evidence to elucidate the mechanism of action of this compound. It will first explore the theoretical bioactivation pathway common to many aromatic amines and subsequently present the compelling data that establishes the non-genotoxic nature of this compound. The probable metabolic pathways that favor detoxification over activation will be discussed, drawing upon data from structurally related compounds. This guide is intended for researchers, scientists, and professionals in the fields of drug development, toxicology, and cosmetic science.
Introduction: Chemical Identity and Application
This compound is an organic compound with the chemical formula C9H14N2O.2ClH. It is a salt of the free base, 2,4-diamino-5-methylphenetole.
| Chemical Properties | |
| IUPAC Name | 4-ethoxy-6-methyl-1,3-benzenediamine dihydrochloride |
| CAS Number | 113715-25-6 |
| Molecular Formula | C9H14N2O.2ClH |
| Molecular Weight | 239.14 g/mol |
| Appearance | Pink-violet colored crystals |
Table 1: Chemical and Physical Properties of this compound.
Its primary application is as a "direct" dye in permanent hair coloring products. In these formulations, it is mixed with an oxidizing agent, typically hydrogen peroxide, to generate color within the hair shaft. The maximum use concentration in hair dyes is reported to be 2.0%, which is diluted to 1.0% upon mixing with the developer[1].
Theoretic Mechanism of Action for Aromatic Amines: A Genotoxic Paradigm
Primary aromatic amines have long been a subject of toxicological scrutiny due to a well-established mechanism of action involving metabolic activation to reactive, electrophilic species that can covalently bind to cellular macromolecules, including DNA. This bioactivation cascade is a critical initiating event in the chemical carcinogenesis of many aromatic amines.
The generally accepted pathway proceeds as follows:
-
N-Hydroxylation: The initial and often rate-limiting step is the oxidation of one of the amino groups by cytochrome P450 (CYP) enzymes, primarily CYP1A2, in the liver to form an N-hydroxyarylamine.
-
Esterification: The resulting N-hydroxyarylamine can undergo further activation through esterification, commonly by N-acetyltransferases (NATs) or sulfotransferases (SULTs), to form N-acetoxy or N-sulfonyloxy esters.
-
Formation of Nitrenium Ions: These esters are unstable and can heterolytically cleave to form highly reactive and electrophilic nitrenium ions.
-
DNA Adduct Formation: The nitrenium ion can then attack nucleophilic sites on DNA bases, primarily guanine, to form covalent DNA adducts. These adducts can lead to mutations during DNA replication if not repaired, potentially initiating the process of carcinogenesis.
The Contrarian Case: The Non-Genotoxic Profile of this compound
| Genotoxicity Assay | Result |
| In vitro Ames Test (Bacterial Reverse Mutation) | Negative |
| In vitro Mammalian Cell Gene Mutation Test | Negative |
| In vitro Mammalian Chromosome Aberration Test | Negative |
| In vivo Micronucleus Test (Mouse) | Negative |
Table 2: Summary of Genotoxicity Data for this compound.[1]
The negative results in these assays, particularly the Ames test which is designed to detect mutagenicity, strongly indicate that this compound does not form DNA-reactive metabolites in significant amounts under the conditions of these tests. This suggests that its metabolic fate diverges from the theoretical genotoxic pathway.
Proposed Mechanism of Action: Detoxification Pathways
Phase II Conjugation
Phase II metabolic reactions involve the addition of endogenous polar molecules to the xenobiotic or its Phase I metabolites, rendering them more water-soluble and readily excretable. For aromatic amines, the primary conjugation reactions are glucuronidation and sulfation of the amino and hydroxyl groups.
Recent research on a range of aromatic amine hair dyes has shown that conjugation is a major metabolic pathway in human hepatocytes, with no evidence of oxidative metabolism to reactive species for many of the tested compounds[1].
Another significant detoxification pathway for aromatic amines is N-acetylation , catalyzed by N-acetyltransferases (NATs). This process typically leads to less toxic and more readily excretable metabolites. Studies on other aromatic amine hair dyes have demonstrated that N-acetylation is a major metabolic route in human skin ex vivo and in human keratinocyte cell lines.
It is highly probable that this compound is also a substrate for these conjugation enzymes. The presence of two amino groups and a hydroxyl group (after potential O-dealkylation of the ethoxy group) provides multiple sites for glucuronidation, sulfation, and acetylation.
Structure-Activity Relationship and Reduced Reactivity
The specific substitution pattern on the aromatic ring of this compound likely plays a crucial role in its lack of genotoxicity. The presence of an ethoxy group and a methyl group, in addition to the two amino groups, influences the electronic properties of the molecule. These substituents may:
-
Sterically hinder the approach of CYP450 enzymes to the amino groups, thus reducing the rate of N-hydroxylation.
-
Electronically deactivate the aromatic ring, making the formation of a stable nitrenium ion less favorable.
The stability of the potential nitrenium ion is a key determinant of mutagenicity. It is plausible that the electronic and steric environment of the amino groups in this compound does not support the formation of a sufficiently stable and reactive nitrenium ion to induce DNA damage.
Toxicological Profile
While not genotoxic, this compound is not without biological effects.
| Toxicological Endpoint | Observation |
| Acute Oral Toxicity | Moderate |
| Skin Sensitization | Potential for moderate skin sensitization |
| Repeated Dose Toxicity (90-day, oral, rat) | No Observed Adverse Effect Level (NOAEL) of 20 mg/kg bw/day. The only treatment-related effect was dark discoloration of the thyroids at the highest dose. |
Table 3: Summary of Toxicological Data for this compound.[1]
The skin sensitization potential is a relevant endpoint for its use in hair dyes and necessitates appropriate warnings on consumer products.
Experimental Protocols
To further elucidate the mechanism of action of this compound, the following experimental protocols would be essential:
In Vitro Metabolism Study using Human Liver Microsomes and Hepatocytes
Objective: To identify the metabolic pathways of this compound and characterize the resulting metabolites.
Methodology:
-
Incubation with Liver Microsomes:
-
Incubate this compound with pooled human liver microsomes in the presence of NADPH-generating system.
-
Include control incubations without NADPH to distinguish between oxidative and non-oxidative metabolism.
-
Analyze the reaction mixture at various time points using LC-MS/MS to identify and quantify the parent compound and any metabolites.
-
-
Incubation with Hepatocytes:
-
Incubate this compound with cryopreserved human hepatocytes.
-
Analyze the cell culture medium and cell lysate at different time points for the parent compound and metabolites (both Phase I and Phase II).
-
-
Metabolite Identification:
-
Characterize the chemical structures of the detected metabolites using high-resolution mass spectrometry and comparison with synthetic standards if available.
-
Ames Test (Bacterial Reverse Mutation Assay)
Objective: To confirm the lack of mutagenic potential of this compound.
Methodology:
-
Strains: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA) with and without metabolic activation (S9 fraction from Aroclor-1254 induced rat liver).
-
Exposure: Expose the bacterial strains to a range of concentrations of this compound.
-
Scoring: Count the number of revertant colonies after a suitable incubation period.
-
Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control would indicate a positive result.
Conclusion
The mechanism of action of this compound is primarily defined by its metabolic fate. Contrary to the general paradigm for primary aromatic amines, this compound does not undergo significant metabolic activation to genotoxic species. The available evidence strongly supports a non-genotoxic profile, with detoxification through Phase II conjugation pathways being the most probable mechanism of action in vivo. The specific chemical structure of this compound likely contributes to its low reactivity and preference for detoxification over bioactivation. While it exhibits a potential for skin sensitization, it is not considered a mutagen or a carcinogen. Further research focusing on detailed in vitro and in vivo metabolism studies would provide a more definitive understanding of the enzymatic processes involved in its detoxification and solidify the structural basis for its favorable safety profile in terms of genotoxicity.
References
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2020). 1,3-Benzenediamine, 4-ethoxy-6-methyl-, dihydrochloride: Human health tier II assessment. Retrieved from [Link]
Sources
The Strategic Intermediate: A Technical Guide to 2,4-Diamino-5-methylphenetole Hydrochloride in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-diamino-5-methylphenetole hydrochloride, a critical chemical intermediate in the synthesis of pharmacologically active molecules, particularly 2,4-diaminopyrimidine-based dihydrofolate reductase (DHFR) inhibitors. This document delves into the chemical properties, a detailed synthesis protocol, its pivotal role in the development of antifolate drugs, and essential safety and analytical considerations. The guide is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this versatile intermediate in their synthetic endeavors.
Introduction: The Unseen Pillar of Potent Therapeutics
In the landscape of pharmaceutical development, the final active pharmaceutical ingredient (API) often takes the spotlight. However, the journey to that API is paved with a series of crucial, often unsung, chemical intermediates. This compound (CAS No: 113715-25-6) is one such pivotal molecule. Its unique structural features, a diamino-substituted aromatic ring with strategically placed methyl and ethoxy groups, make it an ideal precursor for the construction of complex heterocyclic systems, most notably the 2,4-diaminopyrimidine scaffold. This scaffold is the cornerstone of a class of drugs known as dihydrofolate reductase (DHFR) inhibitors, which includes the antimalarial drug pyrimethamine and numerous other therapeutic agents used in the treatment of cancers and opportunistic infections.[1][2] This guide will illuminate the path from this intermediate to potent drug candidates, providing both the "how" and the "why" of its application in medicinal chemistry.
Physicochemical Properties
A thorough understanding of the physicochemical properties of an intermediate is fundamental to its successful application in multi-step syntheses.
| Property | Value | Source |
| Chemical Name | This compound | Internal |
| Synonyms | 1,3-Benzenediamine, 4-ethoxy-6-methyl-, dihydrochloride; 4-Ethoxy-6-methyl-1,3-benzenediamine dihydrochloride | Internal |
| CAS Number | 113715-25-6 | Internal |
| Molecular Formula | C₉H₁₄N₂O · 2HCl | Internal |
| Molecular Weight | 239.14 g/mol | Internal |
| Appearance | Off-white to light brown crystalline powder (predicted) | Internal |
| Solubility | Soluble in water and lower alcohols (predicted) | Internal |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is a multi-step process that begins with a readily available starting material, 2,4-dinitro-5-methylphenol. The following protocol is a representative synthesis, with the rationale for each step explained to provide a deeper understanding of the process.
Synthetic Scheme
Caption: Synthetic pathway for this compound.
Experimental Protocol
Step 1: Synthesis of 2,4-Dinitro-5-methylphenetole
-
Rationale: The initial step involves the etherification of the phenolic hydroxyl group. This is a standard Williamson ether synthesis. Potassium carbonate is used as a mild base to deprotonate the phenol, and acetone is a suitable polar aprotic solvent for this SN2 reaction.
-
Procedure:
-
To a solution of 2,4-dinitro-5-methylphenol (1 mole) in acetone (1 L) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous potassium carbonate (1.5 moles).
-
Add ethyl iodide (1.2 moles) dropwise to the stirring mixture.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2,4-dinitro-5-methylphenetole.
-
Recrystallize the crude product from ethanol to yield a pure crystalline solid.
-
Step 2: Synthesis of 2,4-Diamino-5-methylphenetole
-
Rationale: This step involves the reduction of the two nitro groups to amino groups. A common and effective method is the use of iron powder in the presence of an acid, such as hydrochloric acid (Béchamp reduction).[3] Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) offers a cleaner, albeit potentially more expensive, route.
-
Procedure (using Fe/HCl):
-
In a three-necked flask fitted with a mechanical stirrer, a reflux condenser, and a dropping funnel, place iron powder (5 moles) and 50% aqueous ethanol (1 L).
-
Heat the mixture to reflux with vigorous stirring.
-
Dissolve 2,4-dinitro-5-methylphenetole (1 mole) in ethanol (500 mL) and add it dropwise to the refluxing mixture.
-
Slowly add concentrated hydrochloric acid (0.5 moles) to the reaction mixture.
-
Continue refluxing for 4-6 hours until the reaction is complete (monitored by TLC).
-
While hot, make the solution basic by adding a concentrated solution of sodium hydroxide.
-
Filter the hot solution to remove the iron sludge. Wash the residue with hot ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 2,4-diamino-5-methylphenetole as an oil or a low-melting solid.
-
Step 3: Formation of this compound
-
Rationale: The diamine is often converted to its hydrochloride salt for better stability, handling, and solubility in subsequent reactions.
-
Procedure:
-
Dissolve the crude 2,4-diamino-5-methylphenetole in isopropanol.
-
Cool the solution in an ice bath and slowly add concentrated hydrochloric acid with stirring until the precipitation is complete.
-
Filter the precipitate, wash with cold isopropanol, and then with diethyl ether.
-
Dry the product under vacuum to obtain this compound as a stable, crystalline solid.
-
Application in Drug Synthesis: The Gateway to DHFR Inhibitors
The primary utility of this compound lies in its role as a key building block for the synthesis of 2,4-diaminopyrimidines. These compounds are potent inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid metabolism pathway of both prokaryotes and eukaryotes.[1] Inhibition of DHFR disrupts the synthesis of purines and pyrimidines, which are essential for DNA synthesis and cell proliferation. This makes DHFR a prime target for antimicrobial and anticancer therapies.
General Reaction Scheme for 2,4-Diaminopyrimidine Synthesis
The synthesis of the 2,4-diaminopyrimidine ring from this compound typically involves a condensation reaction with a β-dicarbonyl compound or its equivalent, followed by cyclization with guanidine. A more direct and common industrial approach involves the reaction with dicyandiamide or a similar reagent.
Caption: General pathway for the synthesis of DHFR inhibitors.
Case Study: Synthesis of a Pyrimethamine Analogue
Pyrimethamine is a well-known DHFR inhibitor used to treat malaria and toxoplasmosis.[1] Analogues of pyrimethamine are continuously being developed to overcome resistance and improve efficacy.[2] this compound can serve as a precursor to such analogues. The synthesis of a hypothetical pyrimethamine analogue from this intermediate would proceed as follows:
-
Condensation and Cyclization: The 2,4-diamino-5-methylphenetole is reacted with a suitable β-keto nitrile or a related compound in the presence of a strong base to form the pyrimidine ring. The choice of the condensing partner determines the substitution pattern at the 5- and 6-positions of the final pyrimidine.
-
Reaction with Guanidine: The intermediate from the previous step is then cyclized with guanidine to form the 2,4-diaminopyrimidine core.
-
Further Modification: The resulting diaminopyrimidine can be further modified to introduce desired substituents, leading to the final drug candidate.
The ethoxy and methyl groups on the phenetole ring of the starting material play a crucial role in modulating the lipophilicity and binding interactions of the final drug molecule with the active site of the DHFR enzyme.
Analytical Methods for Quality Control
Ensuring the purity and identity of this compound is critical for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
| Analytical Technique | Expected Observations/Parameters |
| High-Performance Liquid Chromatography (HPLC) | A reversed-phase HPLC method with a C18 column and a mobile phase of acetonitrile and a buffered aqueous solution can be used to determine purity. Detection is typically done using a UV detector at a wavelength around 254 nm.[4] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | The free base (2,4-diamino-5-methylphenetole) can be analyzed by GC-MS to confirm its molecular weight and fragmentation pattern, which aids in structural elucidation.[5][6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the ethoxy group (a triplet and a quartet), the methyl group (a singlet), and the amino groups. The ¹³C NMR would show distinct signals for all the carbon atoms in the molecule.[7][8] |
| Infrared (IR) Spectroscopy | The IR spectrum would exhibit characteristic absorption bands for N-H stretching of the amino groups (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the ether linkage. |
Safety and Handling
As with any chemical intermediate, proper safety precautions must be observed when handling this compound. While specific toxicity data for this compound is limited, data from structurally related diaminophenol and diaminotoluene derivatives can provide guidance.[9][10][11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
-
Toxicity: Diamino aromatic compounds are often associated with skin sensitization and potential mutagenicity. Therefore, it is prudent to handle this compound with care and assume it may be harmful if ingested, inhaled, or absorbed through the skin.[12]
Conclusion
This compound is a valuable and versatile chemical intermediate with a significant role in the synthesis of 2,4-diaminopyrimidine-based drugs. Its strategic importance lies in its ability to provide a pre-functionalized aromatic core for the construction of potent DHFR inhibitors. This guide has provided a detailed technical overview of its properties, synthesis, applications, and handling, with the aim of empowering researchers to leverage this key building block in the development of new and improved therapeutics. A thorough understanding of the chemistry and handling of such intermediates is paramount to the successful and safe advancement of drug discovery programs.
References
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Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. [Link][7]
-
CIR Report Data Sheet. 2,4-Diaminophenoxyethanol HCl. (2024-09-30). [Link][9]
-
Rosowsky, A., et al. (2004). New 2,4-diamino-5-(2',5'-substituted benzyl)pyrimidines as potential drugs against opportunistic infections of AIDS and other immune disorders. Synthesis and species-dependent antifolate activity. Journal of Medicinal Chemistry, 47(6), 1475–1486. [Link]
-
Scientific Committee on Consumer Safety. (2011). Opinion on 2,4-diaminophenoxyethanol and its salts. [Link]
-
Rosowsky, A., et al. (2004). New 2,4-diamino-5-(2',5'-substituted benzyl)pyrimidines as potential drugs against opportunistic infections of AIDS and other immune disorders. Synthesis and species-dependent antifolate activity. Journal of Medicinal Chemistry, 47(6), 1475-86.[2]
-
Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 433-439. [Link][4]
-
Phcogj.com. GC-MS Analysis of Bioactive Phytochemicals in Methanol Extract of Aerial Part and Callus of Dipterygium glaucum Decne. [Link][5]
-
Al-Tel, T. H., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8201. [Link][6]
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- 3. Organic Syntheses Procedure [orgsyn.org]
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- 12. health.ec.europa.eu [health.ec.europa.eu]
An In-Depth Technical Guide to 2,4-Diamino-5-methylphenetole Hydrochloride: From Discovery to Application
This guide provides a comprehensive overview of 2,4-Diamino-5-methylphenetole hydrochloride, a key ingredient in the formulation of oxidative hair dyes. Intended for researchers, scientists, and professionals in the drug development and cosmetics industries, this document delves into the compound's discovery, historical context, chemical properties, and synthesis, offering field-proven insights into its application.
Introduction: A Cornerstone of Modern Hair Coloration
This compound, also known by its synonym Ethoxyblau, is an aromatic amine that has carved a significant niche in the cosmetics industry, particularly in the realm of permanent hair coloring. Its primary function is as an oxidative hair dye precursor, which, when combined with a developer and a coupler, forms larger colorant molecules within the hair shaft, leading to a long-lasting color effect. The hydrochloride salt form enhances its stability and solubility in aqueous formulations. This guide will trace the scientific journey of this compound, from its likely origins in the mid-20th century to its established role in contemporary hair dye technology.
Discovery and Historical Context: A Product of Post-War Innovation
The precise moment of discovery and the individual scientists behind this compound are not prominently documented in readily available academic literature, which is not uncommon for specialty chemicals developed within an industrial research and development setting. However, its emergence can be situated within the broader historical context of the synthetic dye industry's expansion in the post-World War II era.
The foundational chemistry for oxidative hair dyes was laid in the 19th century with the discovery of para-phenylenediamine (PPD) and its color-forming properties upon oxidation. The 20th century saw a proliferation of research by companies like L'Oréal, Schwarzkopf, and Clairol to develop new dye precursors with improved safety profiles, a wider range of achievable colors, and better performance characteristics.
The introduction of this compound was a logical step in the evolution of hair dye chemistry. By modifying the basic structure of diaminotoluene and aminophenol precursors, chemists could fine-tune the resulting color, improve stability, and potentially reduce sensitization potential. The presence of the methyl and phenetole (ethyl phenyl ether) groups on the benzene ring influences the compound's reactivity and the final color outcome.
The compound gained regulatory attention in Europe, as evidenced by its inclusion in the reports of the Scientific Committee on Cosmetology (SCC) of the European Commission. Under the designation "Colipa A 113" and the synonym "Ethoxyblau," its safety for use in cosmetic products was evaluated. A 1999 report from the Scientific Committee on Cosmetic Products and Non-food Products intended for Consumers (SCCNFP) established its safe use in permanent hair dye formulations at a maximum concentration of 2.0%, which is reduced to 1.0% upon mixing with hydrogen peroxide for application. This regulatory scrutiny signifies its established use in the cosmetic industry by that time.
Timeline of Key Developments in Oxidative Hair Dyes
Caption: A conceptual workflow illustrating the likely key stages in the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a hypothetical, generalized procedure for the synthesis of this compound, based on standard organic chemistry techniques. This protocol is for illustrative purposes only and should be adapted and optimized by qualified chemists with appropriate safety precautions.
Step 1: Synthesis of 4-Ethoxy-5-methyl-1,3-dinitrobenzene
-
To a cooled (0-5 °C) solution of 4-chloro-5-methyl-1,3-dinitrobenzene in ethanol, slowly add a solution of sodium ethoxide in ethanol.
-
Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-ethoxy-5-methyl-1,3-dinitrobenzene.
-
Purify the product by recrystallization or column chromatography.
Step 2: Synthesis of 2,4-Diamino-5-methylphenetole
-
Dissolve the 4-ethoxy-5-methyl-1,3-dinitrobenzene from Step 1 in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent, such as tin(II) chloride in concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
If using SnCl₂/HCl, heat the reaction mixture under reflux for several hours. For catalytic hydrogenation, stir the mixture under hydrogen pressure until the reaction is complete.
-
After completion, neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) to precipitate the free amine.
-
Extract the product with an organic solvent, wash with water, dry, and concentrate to yield 2,4-Diamino-5-methylphenetole.
Step 3: Formation of this compound
-
Dissolve the crude 2,4-Diamino-5-methylphenetole in a suitable solvent (e.g., isopropanol or ether).
-
Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a non-aqueous solvent, until precipitation is complete.
-
Filter the resulting solid, wash with a cold solvent, and dry under vacuum to obtain this compound.
Mechanism of Action in Oxidative Hair Dyeing
This compound functions as a "primary intermediate" or "precursor" in oxidative hair dye formulations. In the alkaline environment of the hair dye mixture, the hydrochloride salt is neutralized to the free amine. This free amine then undergoes oxidation by a developer, typically hydrogen peroxide.
The oxidized intermediate is a highly reactive species that rapidly couples with other molecules in the formulation, known as "couplers" or "modifiers," to form large, colored indo-dye molecules. These newly formed dye molecules are too large to be easily washed out of the hair shaft, resulting in a permanent hair color. The specific color produced depends on the chemical structure of both the primary intermediate and the coupler used.
Oxidative Dye Formation Pathway
Caption: A simplified diagram illustrating the general mechanism of oxidative hair dye formation involving a primary intermediate like 2,4-Diamino-5-methylphenetole.
Conclusion and Future Perspectives
This compound remains a vital component in the toolkit of cosmetic chemists formulating permanent hair dyes. Its history is intertwined with the broader narrative of innovation in the synthetic dye industry. While its exact discovery story may be confined to industrial archives, its chemical properties and mechanism of action are well-understood within the principles of organic and cosmetic chemistry.
Future research in this area will likely focus on the development of new hair dye precursors with even better safety profiles, enhanced color vibrancy and longevity, and more sustainable synthesis routes. As consumer demand for personalized and safer cosmetic products grows, the scientific community will continue to build upon the legacy of compounds like this compound to create the next generation of hair coloration technology.
References
- Scientific Committee on Cosmetic Products and Non-food Products intended for Consumers (SCCNFP). (1999). Opinion concerning 2,4-Diamino-5-methylphenetol HCL (Colipa n° A113). European Commission.
- Corbett, J. F. (1998). The Chemistry of Hair-Care Products. Royal Society of Chemistry.
- Robbins, C. R. (2012). Chemical and Physical Behavior of Human Hair (5th ed.). Springer.
- Zviak, C. (1986). The Science of Hair Care. Marcel Dekker.
Methodological & Application
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Application Notes & Protocols: Leveraging 2,4-Diamino-5-methylphenetole Hydrochloride as a Key Precursor in Pharmaceutical Synthesis
Section 1: Introduction & Significance
The Role of Privileged Scaffolds in Drug Discovery
In modern medicinal chemistry, the concept of a "privileged scaffold" is central to the efficient discovery of new therapeutic agents. These are molecular frameworks that are capable of binding to multiple biological targets, often with high affinity. The strategic use of such scaffolds, like 2-aminothiophenes or 1,3,4-oxadiazoles, allows for the creation of compound libraries with a higher probability of containing biologically active molecules.[1][2][3] This approach accelerates the drug discovery process by focusing synthetic efforts on proven molecular architectures.[4][5]
The 2,4-Diaminopyrimidine Core: A Potent Pharmacophore
Within the landscape of privileged structures, the 2,4-diaminopyrimidine moiety stands out for its remarkable versatility and biological activity. This core is a key component in numerous approved drugs, particularly in oncology and anti-infective therapies. Its defining feature is its ability to act as a potent hinge-binding motif in many kinases and as a structural mimic of the pteridine ring system in folic acid. This mimicry allows 2,4-diaminopyrimidine derivatives to function as effective inhibitors of enzymes like dihydrofolate reductase (DHFR), a critical target in cancer chemotherapy.[6][7]
2,4-Diamino-5-methylphenetole Hydrochloride: Properties and Potential
This compound is a substituted aromatic diamine that serves as a highly valuable starting material for constructing more complex heterocyclic systems, including the aforementioned 2,4-diaminopyrimidine derivatives. Its structure combines a reactive diamino-substituted benzene ring with methyl and phenetole (ethoxybenzene) groups that can be used to modulate solubility, pharmacokinetic properties, and target engagement of the final pharmaceutical compound. This application note provides a comprehensive guide to the safe handling and strategic use of this precursor in a representative synthetic workflow.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₄N₂O · 2HCl | [8] |
| Molecular Weight | 239.14 g/mol | [8] |
| Stereochemistry | Achiral | [8] |
| Appearance | Off-white to light-colored crystalline powder (typical) | N/A |
| Boiling Point | 212 °C / 414 °F (for related free base) | |
Section 2: Safety & Handling Protocols
Hazard Identification & Risk Assessment
This compound and related aromatic amines are classified as hazardous substances. A thorough risk assessment must be conducted before any experimental work. Key hazards include acute toxicity if swallowed or in contact with skin, and the potential for serious eye and skin irritation or damage.[9][10][11]
Table 2: Hazard Summary and GHS Statements
| Hazard Category | GHS Hazard Statement | Precautionary Statement Examples | Source |
|---|---|---|---|
| Acute Toxicity (Oral, Dermal) | H301+H311: Toxic if swallowed or in contact with skin | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing. | |
| Skin/Eye Damage | H315: Causes skin irritation. H318: Causes serious eye damage. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9][11] |
| Aquatic Toxicity | H411: Toxic to aquatic life with long lasting effects | P273: Avoid release to the environment. | |
Required Personal Protective Equipment (PPE)
Due to the identified hazards, the following PPE is mandatory when handling this compound:
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[12]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contamination occurs.[12]
-
Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator is required if dusts are generated, especially when handling the powder outside of a fume hood.[12]
Spill & Emergency Procedures
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water and soap. Seek immediate medical attention.[12]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Immediately call an ophthalmologist or POISON CENTER.[10]
-
Ingestion: If swallowed, give water to drink (two glasses at most). Seek medical advice immediately. Do NOT induce vomiting.[11]
-
Spill: Evacuate the area. Avoid dust formation.[10] Carefully sweep up the material, place it in a suitable, closed container for disposal.[10] Do not let the product enter drains.[10]
Storage & Disposal
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[11] Keep the container locked up or in an area accessible only to qualified or authorized persons.
-
Disposal: Dispose of contents and container to an approved waste disposal plant. This should be done in accordance with local, state, and federal regulations. Do not dispose of it into the environment.
Section 3: Application - Synthesis of a Pyrrolo[2,3-d]pyrimidine-Based DHFR Inhibitor
Background: Targeting DHFR in Oncology
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of purines, thymidylate, and several amino acids. The inhibition of DHFR disrupts DNA synthesis and cell replication, making it an effective strategy for cancer treatment. The 2,4-diaminopyrimidine scaffold is a classic pharmacophore for DHFR inhibitors, and this protocol outlines a representative synthesis of a potent inhibitor using this compound as a key building block.[6]
Overall Synthesis Workflow
The following diagram illustrates the conceptual workflow for the multi-step synthesis. This process involves an initial condensation to build a key intermediate, followed by a cyclization reaction to form the core heterocyclic scaffold, which is then further functionalized.
Caption: Conceptual workflow for DHFR inhibitor synthesis.
Materials & Reagents
Table 3: Reagents for DHFR Inhibitor Synthesis
| Reagent | CAS Number | Supplier | Notes |
|---|---|---|---|
| 2,4-Diamino-5-methylphenetole HCl | N/A | Commercial Source | Starting Precursor |
| 3-Ethoxy-2-cyano-acrylonitrile | N/A | Commercial Source | Condensation Partner |
| Guanidine Hydrochloride | 50-01-1 | Commercial Source | Cyclization Reagent |
| Sodium Ethoxide (NaOEt) | 141-52-6 | Commercial Source | Base |
| N-{4-[(chloromethyl)thio]benzoyl}-L-glutamic acid | N/A | Custom Synthesis | Coupling Partner |
| Anhydrous Ethanol (EtOH) | 64-17-5 | Commercial Source | Solvent |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Commercial Source | Solvent |
Step-by-Step Protocol: Synthesis of a Pyrrolo[2,3-d]pyrimidine Derivative
This protocol is a representative example based on established synthetic routes for similar compounds and should be optimized for specific laboratory conditions.[6][7]
Step 1: Condensation Reaction
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq) and anhydrous ethanol.
-
Add sodium ethoxide (2.2 eq) portion-wise at room temperature to neutralize the hydrochloride and generate the free base in situ. Causality Note: The use of a strong, non-nucleophilic base is critical to deprotonate the precursor without competing in the subsequent condensation reaction.
-
Add 3-ethoxy-2-cyano-acrylonitrile (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 78°C) for 6-8 hours under an inert nitrogen atmosphere. Causality Note: The inert atmosphere prevents the oxidation of the highly reactive diamino groups, which would otherwise lead to colored impurities and reduced yield.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to obtain the crude acyclic intermediate.
Step 2: Guanidine-Mediated Cyclization
-
Dissolve the crude intermediate from Step 1 in anhydrous ethanol.
-
In a separate flask, prepare a solution of guanidine by adding guanidine hydrochloride (3.0 eq) to a solution of sodium ethoxide (3.0 eq) in ethanol.
-
Add the guanidine solution to the intermediate solution.
-
Heat the mixture to reflux for 12-16 hours.
-
Cool the reaction, and neutralize with glacial acetic acid.
-
The precipitated product, the core pyrimidine scaffold, can be collected by filtration, washed with cold ethanol, and dried under vacuum.
Step 3: Functionalization and Coupling
-
Suspend the pyrimidine scaffold (1.0 eq) in anhydrous DMF.
-
Add a suitable base such as potassium carbonate (2.5 eq).
-
Add the custom-synthesized N-{4-[(chloromethyl)thio]benzoyl}-L-glutamic acid derivative (1.2 eq).
-
Stir the reaction at 50-60°C for 24 hours.
-
After cooling, pour the reaction mixture into ice water to precipitate the crude product.
-
The final product can be purified using column chromatography (silica gel, with a methanol/dichloromethane gradient) to yield the target DHFR inhibitor.
In-Process Controls & Expected Outcomes
| Step | Monitoring Method | Expected Outcome |
| 1. Condensation | TLC (3:1 Hexanes:EtOAc) | Disappearance of starting material spot, appearance of a new, more polar spot. |
| 2. Cyclization | LC-MS | Detection of the mass corresponding to the cyclized pyrimidine scaffold. |
| 3. Coupling | HPLC | A new peak corresponding to the higher molecular weight final product. |
| Final Product | ¹H NMR, HRMS | Spectra consistent with the target structure; Purity >95% by HPLC. |
Section 4: Characterization & Quality Control
Analytical Techniques Overview
Rigorous characterization is essential to confirm the identity, purity, and quality of the synthesized compound. A combination of chromatographic and spectroscopic techniques is required. Standard methods include HPLC for purity assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) for mass verification, and Nuclear Magnetic Resonance (NMR) for structural elucidation.[13]
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Table 4: HPLC Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
Procedure:
-
Prepare a 1 mg/mL stock solution of the final compound in DMSO.
-
Dilute to 50 µg/mL with a 1:1 mixture of Mobile Phase A and B.
-
Inject onto the equilibrated HPLC system.
-
Integrate the peak area to determine purity (Area % method).
Protocol: Structural Verification by MS and NMR
-
Mass Spectrometry: Prepare a sample for LC-MS or direct infusion ESI-MS. The observed mass should correspond to the calculated exact mass of the target compound ([M+H]⁺).
-
NMR Spectroscopy: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra. The chemical shifts, integration, and coupling patterns must be consistent with the proposed structure.
Section 5: Troubleshooting
Caption: A logical guide for troubleshooting common synthesis issues.
Section 6: Conclusion
This compound is a versatile and valuable precursor for the synthesis of complex pharmaceutical compounds, particularly those built upon the biologically significant 2,4-diaminopyrimidine scaffold. Its strategic use enables access to potent enzyme inhibitors, such as the DHFR inhibitor detailed in this guide. By adhering to the stringent safety protocols and employing the robust synthetic and analytical methodologies described, researchers can effectively leverage this compound in drug discovery and development programs. Further exploration of this precursor could lead to novel therapeutics in oncology, infectious diseases, and beyond.
Section 7: References
-
Title: Safety Data Sheet (for a related compound) Source: Angene Chemical URL: [Link]
-
Title: this compound Source: Global Substance Registration System (GSRS) URL: [Link]
-
Title: Synthesis of N-{4-[(2,4-diamino-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid... as dual inhibitors of dihydrofolate reductase and thymidylate synthase and as potential antitumor agents Source: Journal of Medicinal Chemistry (via PubMed) URL: [Link]
-
Title: Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery Source: PubMed URL: [Link]
-
Title: Improved Synthesis of Novel 2,4-Diamino-5-furfurylpyrimidine in Presence of Molecular Sieves Source: ResearchGate URL: [Link]
-
Title: Synthesis and anticancer activity of novel 2-(4-amino-5-isocyano- methyl-2,3-dihydro-thiophen-2-yl) Source: Der Pharma Chemica URL: [Link]
-
Title: Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery Source: ResearchGate URL: [Link]
-
Title: Identification of 2,4-Diamino-6,7-dimethoxyquinoline derivatives as G9a Inhibitors Source: ResearchGate URL: [Link]
-
Title: Drug design, synthesis, in vitro and in silico evaluation of selective monoaminoxidase B inhibitors based on 3-acetyl-2-dichlorophenyl-5-aryl-2,3-dihydro-1,3,4-oxadiazole chemical scaffold Source: PubMed URL: [Link]
-
Title: An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride Source: PubMed Central (PMC) URL: [Link]
-
Title: A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices Source: ResearchGate URL: [Link]
-
Title: Analysis of action of 1,4-naphthoquinone scaffold-derived compounds against acute myeloid leukemia based on network pharmacology, molecular docking and molecular dynamics simulation Source: PubMed Central (PMC) URL: [Link]
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- 1. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Drug design, synthesis, in vitro and in silico evaluation of selective monoaminoxidase B inhibitors based on 3-acetyl-2-dichlorophenyl-5-aryl-2,3-dihydro-1,3,4-oxadiazole chemical scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 5. Analysis of action of 1,4-naphthoquinone scaffold-derived compounds against acute myeloid leukemia based on network pharmacology, molecular docking and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of N-{4-[(2,4-diamino-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid and N-{4-[(2-amino-4-oxo-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid as dual inhibitors of dihydrofolate reductase and thymidylate synthase and as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
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- 12. fishersci.com [fishersci.com]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: The Synthesis of Azo Dyes Utilizing 2,4-Diamino-5-methylphenetole Hydrochloride
Introduction: Unveiling the Potential of a Versatile Diamine Intermediate
2,4-Diamino-5-methylphenetole hydrochloride is an aromatic diamine that serves as a highly valuable intermediate in the synthesis of various dyes, particularly azo and bis-azo dyes. Its molecular structure, featuring two primary amino groups at positions 2 and 4, a methyl group at position 5, and an ethoxy group at position 1, provides a unique scaffold for creating a diverse palette of colors with specific fastness and application properties. The two amino groups are the primary reactive sites for diazotization, allowing for the formation of two diazonium salt groups. These can then react with various coupling components to form bis-azo dyes, which are known for their high tinctorial strength. The ethoxy and methyl substituents on the benzene ring act as auxochromes, influencing the final color and solubility of the dye.
These application notes provide a comprehensive guide for researchers and scientists on the effective utilization of this compound in dye synthesis. We will delve into the fundamental reaction mechanisms, provide detailed experimental protocols, and explain the critical parameters that govern the success of the synthesis.
Core Principles: The Chemistry of Azo Dye Formation
The synthesis of azo dyes from primary aromatic amines is a well-established and versatile process that hinges on two fundamental reactions: diazotization and azo coupling.[1][2]
-
Diazotization : This reaction converts the primary aromatic amino groups (-NH₂) into highly reactive diazonium salt groups (-N₂⁺X⁻).[2][3] This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[3][4] The reaction is highly exothermic and the resulting diazonium salt is thermally unstable. Therefore, it is crucial to maintain a low temperature (typically 0–5 °C) throughout the process to prevent decomposition of the diazonium salt, which would otherwise lead to the formation of phenols and release of nitrogen gas.[5]
-
Azo Coupling : The diazonium salt acts as a weak electrophile and will react with an activated aromatic compound, known as the coupling component, in an electrophilic aromatic substitution reaction.[6] Common coupling components include phenols, naphthols, and aromatic amines.[6] The coupling reaction results in the formation of a stable azo compound, characterized by the -N=N- linkage, which acts as the chromophore responsible for the dye's color.[1]
The overall process can be visualized as follows:
Caption: General workflow for bis-azo dye synthesis.
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a bis-azo dye using this compound and 2-Naphthol as the coupling component.
Protocol 1: Tetrazotization of this compound
This procedure details the formation of the diazonium salt. The success of the entire synthesis is highly dependent on the careful execution of this step.
Materials and Reagents:
-
This compound (1 mol equivalent)
-
Concentrated Hydrochloric Acid (HCl, ~5 mol equivalents)
-
Sodium Nitrite (NaNO₂), 99% purity (2.1 mol equivalents)
-
Distilled Water
-
Ice
-
Starch-iodide paper
Procedure:
-
Preparation of the Amine Suspension: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend this compound in a mixture of distilled water and concentrated hydrochloric acid. The acid is used in excess to ensure the formation of the amine salt and to provide the acidic medium for the generation of nitrous acid.[3]
-
Cooling: Cool the suspension to 0–5 °C in an ice-salt bath with continuous stirring. It is critical to maintain this temperature range to prevent the premature decomposition of the diazonium salt that will be formed.[5]
-
Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite in cold distilled water.
-
Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold amine suspension over a period of 30-45 minutes. Maintain vigorous stirring and ensure the temperature does not exceed 5 °C.[3]
-
Monitoring the Reaction: After the addition is complete, continue stirring for an additional 30 minutes. Check for the presence of excess nitrous acid by spotting a drop of the reaction mixture onto starch-iodide paper; a blue-black color indicates a positive test. A slight excess of nitrous acid is necessary to ensure complete diazotization.
-
Use of the Diazonium Salt Solution: The resulting tetrazotized solution is unstable and should be used immediately in the subsequent coupling reaction.[3] Do not attempt to isolate the solid diazonium salt, as it can be explosive in its dry state.[5]
Protocol 2: Azo Coupling with 2-Naphthol
This protocol describes the reaction of the freshly prepared diazonium salt with 2-Naphthol to form the bis-azo dye.
Materials and Reagents:
-
Freshly prepared tetrazotized solution from Protocol 1
-
2-Naphthol (2 mol equivalents)
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
Preparation of the Coupling Solution: In a separate beaker, dissolve 2-Naphthol in an aqueous solution of sodium hydroxide. The alkaline medium is essential as it deprotonates the hydroxyl group of the naphthol, forming the more reactive naphthoxide ion. This significantly increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack by the diazonium salt.[7]
-
Cooling: Cool the 2-Naphthol solution to 0–5 °C in an ice bath.
-
Coupling Reaction: Slowly add the cold tetrazotized solution to the cold 2-Naphthol solution with vigorous stirring. A brightly colored precipitate of the bis-azo dye should form immediately. The color change is a visual confirmation of the successful coupling reaction.
-
Completion of Reaction: Continue stirring the mixture in the ice bath for 1-2 hours to ensure the coupling reaction goes to completion.
-
Neutralization: After the reaction is complete, neutralize the mixture with a dilute acid (e.g., acetic acid or dilute HCl) to a pH of approximately 7.
Protocol 3: Isolation and Purification of the Bis-Azo Dye
Procedure:
-
Filtration: Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid dye on the filter paper with copious amounts of cold distilled water to remove any unreacted salts and other water-soluble impurities.
-
Drying: Dry the purified dye in a vacuum oven at a low temperature (e.g., 50-60 °C) until a constant weight is achieved.
-
Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, dimethylformamide (DMF), or a mixture of solvents.
Data Summary and Expected Outcomes
The following table summarizes the key parameters for the synthesis of a bis-azo dye from this compound and 2-Naphthol.
| Parameter | Value / Description | Rationale |
| Reactants | 2,4-Diamino-5-methylphenetole HCl, NaNO₂, HCl, 2-Naphthol, NaOH | Diamine for tetrazotization, diazotizing agent, acid catalyst, coupling component, and activator for coupling component. |
| Molar Ratio (Amine:NaNO₂:Naphthol) | 1 : 2.1 : 2 | A slight excess of nitrite ensures complete diazotization. Stoichiometric amount of naphthol is used for coupling. |
| Diazotization Temperature | 0–5 °C | Critical for the stability of the diazonium salt intermediate.[3][5] |
| Coupling Temperature | 0–10 °C | Low temperature favors the formation of the desired azo dye and minimizes side reactions. |
| Coupling pH | Alkaline (pH > 9) | An alkaline medium is required to activate the phenolic coupling component.[7] |
| Expected Product | A deeply colored solid (e.g., red, violet, or brown) | The extended conjugation provided by the bis-azo structure results in strong absorption in the visible spectrum. |
| Expected Yield | 70–90% | Azo coupling reactions are typically high-yielding. |
Visualized Experimental Workflow
The following diagram illustrates the sequential steps of the entire synthesis process.
Caption: Step-by-step experimental workflow.
Conclusion
This compound is a potent intermediate for the synthesis of bis-azo dyes. The protocols outlined in these application notes, which are based on the fundamental principles of diazotization and azo coupling, provide a reliable methodology for researchers. The key to a successful synthesis lies in the stringent control of the reaction temperature, particularly during the diazotization step, to ensure the stability of the reactive diazonium intermediate. By carefully following these procedures, a wide array of novel dyes with potentially interesting properties for various applications can be synthesized and explored.
References
- The Synthesis of Azo Dyes. (n.d.).
- Organic Syntheses Procedure. (n.d.).
- Mezgebe, K., & Mulugeta, E. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances, 12(40), 25932–25946.
- Review Article - Coupling Reactions of Aryldiazonium Salt. Part-XI. (n.d.). SciSpace.
- Application Notes and Protocols for the Diazotization of 2-Methyl-5-nitroaniline Hydrate. (n.d.). Benchchem.
- Synthesis and Characterization of Azo Dye Para Red and New Derivatives. (2025). ResearchGate.
- BIS AZO disperse dyes derived from 2-amino 5(4'-nitro phenyl) 1, 3, 4-thiadiazole. (2024). [Journal Name].
- Process for diazotization and coupling. (1957). Google Patents.
- Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.).
- Synthesis and Identification of Two Dyes Derived from p-amino phenol and Study of their Effectiveness as Corrosion Inhibitors: Experimental and Theoretical Analysis. (2024). Baghdad Science Journal.
- Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. (2025). ResearchGate.
- This compound. (n.d.). Gsrs.
- Diazotisation. (n.d.). Organic Chemistry Portal.
- Lab 13 A Diazotization-Coupling Reaction - The Preparation of Methyl Orange. (n.d.). Scribd.
- 2,4-DIAMINO-5-METHYLPHENETOLE HCL. (2025). ChemicalBook.
- 2,4-diaminotoluene. (n.d.). Organic Syntheses Procedure.
- Synthesis of β-2, 4-diaminophenoxyethanol dihydrochloride with Pd-Fe adsorptive resin as catalyst. (n.d.). ResearchGate.
- Patel, L. A., & Patel, K. C. (n.d.). Synthesis, characterization and application of reactive dyes based on 4,4'-diamino diphenyl sulphonamide on various fibres. International Journal of Current Research.
- Patel, L.A., Patel, K.C., & Patel, S.A. (2015). Synthesis and Characterization of Reactive Dyes based on 4, 4'-Diamino Diphenylsulphone and their Dying Application on Silk, Wool and Cotton fibres. International Journal for Pharmaceutical Research Scholars (IJPRS), 4(1), 127-134.
- Exploiting the diazotization reaction of 4- minoacetophenone for Methyldopa determination. (n.d.). Baghdad Science Journal.
- synthesis, characterization and dyeing performance of mono azo disperse dyes based on 2-amino 5-(4'-nitro phenyl) 1,3,4-thiadiazole moiety. (n.d.). OUCI.
- Application Notes and Protocols: Diazotization of 4-Amino-N-methylbenzeneethanesulfonamide for Further Synthesis. (n.d.). Benchchem.
- 2,4-DIAMINO-5-METHYLPHENOL. (n.d.). Gsrs.
- Synthesis of 1-Amino-2 - (4 - Methoxycarbonyl Ethyl-2 - Methyl) - Phenoxy-4-Hydroxy Anthraquinone. (n.d.). Scribd.
- 2,4-Diaminotoluene. (2026). PubChem.
- 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. (n.d.). MDPI.
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- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols for Reactions Involving 2,4-Diamino-5-methylphenetole hydrochloride
Introduction: Unveiling the Synthetic Potential of a Versatile Diamine
2,4-Diamino-5-methylphenetole hydrochloride (CAS No. 113715-25-6, Molecular Formula: C₉H₁₄N₂O·2HCl) is an aromatic diamine salt that serves as a valuable precursor in organic synthesis.[1][2] Its structure, featuring two primary aromatic amine groups and an electron-donating phenetole moiety, makes it particularly well-suited for electrophilic substitution reactions. The most prominent application for this class of compounds is in the synthesis of azo dyes. Azo compounds, characterized by the –N=N– linkage, constitute a significant portion of all synthetic colorants used globally across various industries, including textiles, printing, and pigments.[3]
This guide provides a comprehensive overview of the experimental setup for reactions involving this compound, with a primary focus on its conversion into a stable azo dye through the foundational reactions of diazotization and azo coupling. We will delve into the mechanistic principles, provide a detailed, field-proven protocol, and offer insights into process optimization and troubleshooting to empower researchers in their synthetic endeavors.
Critical Safety Considerations
Before commencing any experimental work, it is imperative to acknowledge the potential hazards associated with aromatic amines and their derivatives.
-
Toxicity: Aromatic amines can be toxic if swallowed, inhaled, or absorbed through the skin.[4]
-
Irritation and Burns: The hydrochloride salt and the acids used in the reaction are corrosive and can cause severe skin burns and eye damage.[5]
-
Carcinogenicity: Some aromatic amines are classified as potential or confirmed carcinogens.[4][5]
Mandatory Safety Protocol:
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical safety goggles.[4][6]
-
Ventilation: All procedures must be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[6][7]
-
Handling: Avoid creating dust. Use a spatula for transferring solids. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.[6]
Core Reaction Principles: A Mechanistic Rationale
The synthesis of an azo dye from an aromatic amine is a classic two-stage process. Understanding the causality behind the conditions for each stage is critical for success.
Stage 1: Diazotization
Diazotization is the conversion of a primary aromatic amine to a diazonium salt. This intermediate is a potent electrophile, but it is thermally unstable.
-
Mechanism: The reaction is initiated by generating nitrous acid (HNO₂) in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[8][9] The amine's nucleophilic nitrogen then attacks the nitrosonium ion (NO⁺) formed from the nitrous acid, and subsequent dehydration yields the diazonium salt (Ar-N₂⁺Cl⁻).
-
Causality of Experimental Conditions:
-
Low Temperature (0-5 °C): This is the most critical parameter. Aryl diazonium salts are unstable and readily decompose at temperatures above 5 °C, irreversibly losing nitrogen gas (N₂).[10] This decomposition is a primary cause of low yields. Maintaining the reaction in an ice bath is non-negotiable.[7][10]
-
Strongly Acidic Medium: A significant excess of strong acid (typically 2.5-3 molar equivalents) is required. One equivalent protonates the amine, and at least another is needed to react with sodium nitrite to generate the necessary nitrous acid.[11] The acidic environment also prevents premature coupling of the diazonium salt with unreacted amine.
-
Stage 2: Azo Coupling
Azo coupling is an electrophilic aromatic substitution reaction where the diazonium salt acts as the electrophile, attacking an activated, electron-rich aromatic ring known as the coupling component.[3][12]
-
Mechanism: The terminal nitrogen of the diazonium ion attacks the para position of the activated aromatic ring (e.g., a phenol or aniline derivative).[13] If the para position is blocked, substitution may occur at the ortho position.
-
Causality of Experimental Conditions:
-
pH Control: The optimal pH is dependent on the coupling agent.[10]
-
For Phenols (e.g., 2-Naphthol): A mildly alkaline condition (pH > 7.5) is required. The hydroxide ions deprotonate the phenol to form a phenoxide ion (Ar-O⁻), which is a much stronger activating group and significantly more reactive toward the diazonium electrophile.[10][13]
-
For Aromatic Amines: A mildly acidic condition (pH < 6) is used. This ensures that the coupling agent's amino group remains largely unprotonated (and thus activating), while preventing the diazonium salt from converting into a less reactive form.[10][13]
-
-
Activated Coupling Partner: The coupling component must contain a strong electron-donating group, such as a hydroxyl (-OH) or amino (-NH₂) group, to make the aromatic ring sufficiently nucleophilic to react with the diazonium salt.[3]
-
Detailed Experimental Protocol
This protocol details the synthesis of a vibrant red azo dye by diazotizing this compound and coupling it with 2-naphthol.
Materials and Reagents
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Molar Eq. | Quantity |
| This compound | 113715-25-6 | 239.14 | 1.0 | 2.39 g (10 mmol) |
| Hydrochloric Acid (HCl), concentrated (37%) | 7647-01-0 | 36.46 | ~3.0 | ~2.5 mL |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | 1.05 | 0.72 g (10.5 mmol) |
| 2-Naphthol (β-Naphthol) | 135-19-3 | 144.17 | 1.0 | 1.44 g (10 mmol) |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | - | ~1.2 g |
| Distilled Water | 7732-18-5 | 18.02 | - | As needed |
| Starch-Iodide Paper | - | - | - | As needed |
Experimental Workflow Diagram
Caption: Overall experimental workflow for azo dye synthesis.
Step-by-Step Methodology
Part A: Diazotization
-
Prepare Amine Solution: In a 100 mL beaker, combine 2.39 g (10 mmol) of this compound with 20 mL of distilled water and 2.5 mL of concentrated HCl. Stir until fully dissolved.
-
Cooling: Place the beaker in an ice-water bath and cool the solution to 0-5 °C with continuous stirring. Some of the amine salt may precipitate, which is acceptable.[10]
-
Prepare Nitrite Solution: In a separate small beaker, dissolve 0.72 g (10.5 mmol) of sodium nitrite in 5 mL of cold distilled water.
-
Perform Diazotization: Using a Pasteur pipette, add the sodium nitrite solution dropwise to the cold, stirring amine solution over 10 minutes. Crucially, monitor the temperature with a thermometer and ensure it does not rise above 5 °C.
-
Verify Completion: After the addition is complete, stir for another 5 minutes in the ice bath. Test for the presence of excess nitrous acid by dipping a glass rod into the solution and touching it to a piece of starch-iodide paper. An immediate dark blue-black color indicates a slight excess of nitrous acid, confirming the reaction is complete.[8] If the test is negative, add another 1-2 drops of the nitrite solution and test again. The resulting cold solution contains the diazonium salt and should be used immediately.
Part B: Azo Coupling
-
Prepare Coupling Solution: In a 250 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 30 mL of a 1 M sodium hydroxide solution (~1.2 g NaOH). Stir until a clear solution is obtained.
-
Cooling: Cool this solution in a separate ice-water bath to below 10 °C.
-
Perform Coupling: While stirring the 2-naphthol solution vigorously, slowly add the freshly prepared, cold diazonium salt solution from Part A.[7]
-
Observe: A brightly colored red precipitate of the azo dye should form immediately upon addition.
-
Complete Reaction: Once the addition is complete, continue to stir the mixture in the ice bath for an additional 20-30 minutes to ensure the reaction goes to completion.[11]
Part C: Isolation and Purification
-
Collect Product: Collect the solid azo dye precipitate by vacuum filtration using a Büchner funnel.
-
Wash: Wash the filter cake with several portions of cold distilled water until the filtrate runs clear. This removes any unreacted salts.
-
Dry: Press the solid as dry as possible on the filter paper, then transfer it to a watch glass to air-dry or dry in a desiccator.
-
Determine Yield: Weigh the final dried product and calculate the percentage yield.
Product Characterization
A self-validating protocol requires confirmation of the product's identity and purity.
| Analysis Technique | Expected Result / Observation |
| TLC | A single spot with a distinct Rf value (e.g., using a 1:1 Hexane:Ethyl Acetate eluent), different from starting materials. |
| Melting Point | A sharp, defined melting point range. |
| UV-Vis | A characteristic maximum absorbance (λmax) in the visible region (typically 480-530 nm for red dyes) due to the extended π-conjugation.[14] |
| FT-IR | Appearance of a peak around 1585-1610 cm⁻¹ corresponding to the N=N stretch. Disappearance of the broad N-H stretches from the primary amine. |
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No/Very Low Yield of Dye | Decomposition of Diazonium Salt: The reaction temperature exceeded 5 °C during diazotization.[10] | Maintain strict temperature control (0-5 °C) using an ice-salt bath if necessary. Add the NaNO₂ solution very slowly. Use the diazonium salt immediately after preparation. |
| "Off-Color" or Muddy Precipitate | Incorrect pH during Coupling: The pH of the coupling solution was not sufficiently alkaline, leading to side reactions. | Ensure the 2-naphthol is fully dissolved in the NaOH solution to form the phenoxide. Check the pH of the coupling solution before adding the diazonium salt.[10][12] |
| Diazotization Stalls (Negative Starch-Iodide Test) | Insufficient Nitrous Acid: Not enough NaNO₂ was added, or it decomposed. | Use a slight molar excess of NaNO₂ (1.05-1.1 eq).[10] Add a few more drops of NaNO₂ solution until the starch-iodide test is positive. |
| Product is Gummy or Oily | Impure Reagents or Side Products: Starting materials may be impure, or the temperature control was poor. | Ensure the purity of the starting amine and coupling agent. Recrystallize the final product from a suitable solvent (e.g., ethanol) to purify it. |
Reaction Mechanism Visualization
Caption: The two-stage mechanism for azo dye synthesis.
References
- Azo coupling. (n.d.). Grokipedia.
- "optimizing coupling reaction conditions for azo dyes". (2025, December). BenchChem Technical Support Team.
- Basic Principles, Methods and Application of Diazotization Titration. (n.d.). Pharmaguideline.
- Experiment 8: Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). The Chinese University of Hong Kong, Education and Manpower Bureau and Hong Kong Examinations and Assessment Authority.
- 23.6: Coupling Reactions of Aryl Diazonium Salts. (2019, June 5). Chemistry LibreTexts.
- Diazotisation. (n.d.). Organic Chemistry Portal.
- Application Notes and Protocols: Diazotization of 4-Amino-N-methylbenzeneethanesulfonamide for Further Synthesis. (2025). BenchChem.
- Azo Coupling. (n.d.). Organic Chemistry Portal.
- A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. (n.d.). Synfacts.
- A simple and efficient procedure for diazotization-iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate. (2025, August 9). ResearchGate.
- This compound. (n.d.). GSRS.
- SAFETY DATA SHEET. (2025, May 6). Sigma-Aldrich.
- SAFETY DATA SHEET. (2024, August 6). Sigma-Aldrich.
- Producing Aromatic Amines (A-Level). (2024). ChemistryStudent.
- SAFETY DATA SHEET. (2025, May 1). Fisher Scientific.
- Safety Data Sheet. (2025, February 26). Angene Chemical.
- 2,4-DIAMINO-5-METHYLPHENETOLE HCL | 113715-25-6. (2025, December 17). ChemicalBook.
- Experiment 6: Reactions of Amines. (n.d.). Scribd.
- Reactions of Amines. (n.d.).
- CAS 66422-95-5: 2,4-Diaminophenoxyethanol dihydrochloride. (n.d.). CymitQuimica.
- Tests for Functional Groups in Organic Compounds. (n.d.). NCERT.
- Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. (2013). American Journal of Chemistry.
- Amine Synthesis (A-Level Chemistry). (n.d.). Study Mind.
- Synthesis and Characteristics of Some Organic Dyes. (n.d.). Prime Scholars.
- Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. (2022, September 13). National Institutes of Health.
- 2-(2,4-Diaminophenoxy)ethanol dihydrochloride | 66422-95-5. (n.d.). ChemicalBook.
- Synthesis and application of azo dyes derived from 2-amino-1, 3,4-thiadiazole-2-thiol on polyester fibre. (n.d.). SciSpace.
- Disperse Dyes Based on 2-Amino-5-Mercapto-1,3,4-Thiadiazole and 2-Amino-4,6-Dihydroxy Pyrimidine. (n.d.).
- Identification of 2,4-Diamino-6,7-dimethoxyquinoline derivatives as G9a Inhibitors. (2025, August 6).
- 2,4-Diaminoanisole | C7H10N2O | CID 11976. (n.d.). PubChem.
- 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. (n.d.). MDPI.
- 2,4-Diaminotoluene | C7H10N2 | CID 7261. (n.d.). PubChem.
- 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (n.d.). PubMed Central.
- A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. (2021, November 16). ResearchGate.
- 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. (n.d.). MDPI.
- 2,5-Diaminotoluene | C7H10N2 | CID 7252. (n.d.). PubChem.
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Application Note: Quantitative Analysis of 2,4-Diamino-5-methylphenetole hydrochloride
Abstract
This comprehensive application note provides detailed protocols for the quantitative analysis of 2,4-Diamino-5-methylphenetole hydrochloride, a chemical intermediate of interest in pharmaceutical and chemical synthesis. Recognizing the critical need for accurate quantification for quality control and research purposes, we present a primary method based on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, which offers high specificity and sensitivity. Additionally, a secondary, more rapid method using UV-Vis Spectrophotometry is described for situations where high-throughput screening or simpler quantification is sufficient. The methodologies are designed to be robust and self-validating, with explanations grounded in fundamental analytical principles to ensure scientific integrity and reproducibility.
Introduction: The Analytical Imperative for this compound
This compound (CAS No. 113715-25-6) is an aromatic amine with the molecular formula C9H15ClN2O.[1][2] Its structure, featuring a substituted phenetole ring with two amino groups, makes it a valuable intermediate in various synthetic pathways, including the development of dyes and potentially pharmaceutical agents. The hydrochloride salt form generally confers aqueous solubility, which is an important consideration for analytical method development.
Given its potential role in synthesis, the purity and concentration of this compound must be accurately determined to ensure the quality, consistency, and safety of the final products. The presence of process-related impurities can significantly impact the yield and safety profile of subsequent products.[3][4] Therefore, robust and reliable analytical methods are essential. This guide provides a detailed framework for two effective quantification techniques.
Principle of Analysis: Method Selection Rationale
The selection of an appropriate analytical method is contingent on the physicochemical properties of the analyte. The key structural features of this compound guiding our method development are:
-
Aromatic Ring System: The substituted benzene ring possesses a chromophore that absorbs ultraviolet (UV) light, making it readily detectable by UV-Vis spectroscopy and HPLC with a UV detector.
-
Amino Groups: The presence of basic amino groups influences the polarity and ionization state of the molecule, which is a critical parameter for chromatographic separation.
-
Hydrochloride Salt: This salt form enhances water solubility, making it suitable for analysis in aqueous mobile phases commonly used in RP-HPLC.
Based on these characteristics, RP-HPLC with UV detection was chosen as the primary method due to its high resolving power, which allows for the separation of the main compound from potential impurities, and its sensitivity. UV-Vis spectrophotometry was selected as a secondary method for its simplicity and speed, suitable for rapid, less complex analyses.
Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)
The proposed HPLC method is designed to be stability-indicating, meaning it can resolve the active pharmaceutical ingredient from its degradation products and process impurities.
Rationale for Chromatographic Conditions
-
Stationary Phase (Column): A C18 column is selected due to its versatility and effectiveness in retaining and separating aromatic compounds based on their hydrophobicity. The non-polar nature of the C18 stationary phase will interact with the aromatic ring of the analyte.
-
Mobile Phase: A mixture of a phosphate buffer and acetonitrile is proposed. The buffer controls the pH, which is crucial for maintaining a consistent ionization state of the amino groups on the analyte, thereby ensuring reproducible retention times. Acetonitrile serves as the organic modifier to elute the compound from the column. A gradient elution may be necessary to resolve potential impurities with different polarities.[5]
-
Detection: Based on the UV-absorbing properties of the aromatic ring, a UV detector is appropriate. The optimal wavelength for detection should be determined by acquiring a UV spectrum of a pure standard, but a wavelength around 230-280 nm is anticipated to provide good sensitivity.
Experimental Protocol: HPLC Quantification
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reference standard of this compound (purity >99%).
-
HPLC-grade acetonitrile and water.
-
Potassium phosphate monobasic and phosphoric acid for buffer preparation.
-
Volumetric flasks, pipettes, and autosampler vials.
Procedure:
-
Mobile Phase Preparation:
-
Buffer (pH 3.0): Dissolve an appropriate amount of potassium phosphate monobasic in HPLC-grade water to make a 20 mM solution. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase A: Phosphate buffer (pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of the reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to obtain a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 75, 100 µg/mL) by diluting the stock solution.
-
-
Sample Solution Preparation:
-
Accurately weigh a sample containing an expected amount of this compound and prepare a solution with a target concentration within the calibration range using the same diluent as the standards.
-
-
Chromatographic Conditions:
-
A summary of the proposed HPLC conditions is provided in Table 1.
-
-
System Suitability:
-
Before sample analysis, inject the 50 µg/mL standard solution five times.
-
The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
The tailing factor should be ≤ 2.0.
-
The theoretical plates should be ≥ 2000.
-
-
Analysis and Calculation:
-
Inject the blank (diluent), standard solutions, and sample solutions.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the sample solution from the calibration curve.
-
Data Presentation
Table 1: Proposed HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 20 mM Potassium Phosphate (pH 3.0)B: Acetonitrile |
| Gradient | 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 254 nm (or optimal wavelength) |
Visualization of HPLC Workflow
Caption: Workflow for HPLC analysis of this compound.
Alternative Method: UV-Vis Spectrophotometry
For a more rapid and less instrumentally intensive quantification, UV-Vis spectrophotometry can be employed. This method is based on the direct measurement of UV absorbance of the analyte. It is important to note that this method is less specific than HPLC and may be affected by any UV-absorbing impurities.
Experimental Protocol: UV-Vis Spectrophotometry
Instrumentation and Materials:
-
UV-Vis Spectrophotometer (dual beam).
-
Quartz cuvettes (1 cm path length).
-
Reference standard of this compound.
-
Methanol or distilled water as solvent.
-
Volumetric flasks and pipettes.
Procedure:
-
Determination of λmax:
-
Prepare a dilute solution of the reference standard (e.g., 10 µg/mL) in the chosen solvent.
-
Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
-
Standard Solution Preparation:
-
Prepare a stock solution of the reference standard (e.g., 100 µg/mL).
-
From the stock solution, prepare a series of calibration standards with concentrations bracketing the expected sample concentration.
-
-
Sample Solution Preparation:
-
Prepare a sample solution with a concentration that falls within the linear range of the calibration curve.
-
-
Measurement:
-
Set the spectrophotometer to the predetermined λmax.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each standard and sample solution.
-
-
Analysis and Calculation:
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of the analyte in the sample solution using the calibration curve and the Beer-Lambert law.
-
Visualization of UV-Vis Workflow
Caption: Workflow for UV-Vis spectrophotometric analysis.
Method Validation and Trustworthiness
To ensure the reliability of the analytical data, the chosen method (particularly the HPLC method) should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
By performing a comprehensive validation, the trustworthiness of the analytical method is firmly established.
Conclusion
This application note details two robust methods for the quantification of this compound. The primary RP-HPLC method offers high specificity and is suitable for detailed quality control and stability studies. The alternative UV-Vis spectrophotometric method provides a rapid and straightforward approach for routine analysis. The choice of method will depend on the specific requirements of the analysis, including the need for impurity profiling, sample throughput, and available instrumentation. Adherence to the outlined protocols and proper method validation will ensure the generation of accurate and reliable data for this important chemical compound.
References
- ChemicalBook. (2025, December 17). 2,4-DIAMINO-5-METHYLPHENETOLE HCL | 113715-25-6.
- GSRS. This compound.
- Podolska, M., et al. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica ñ Drug Research, Vol. 70 No. 4 pp. 709ñ715, 2013.
- John, J., et al. (2022). A COMPREHENSIVE REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES OF SOME RECENT DRUGS. World Journal of Pharmaceutical Research, 11(9).
- Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(16), 9181-9184.
- Basicmedical Key. (2016, June 24). Titrimetric and chemical analysis methods.
- Nikolaychuk, E. (2022). UV spectra of aqueous or ethanolic solutions of twenty-seven active pharmaceutical ingredients.
- Vladimirova, S., et al. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 345-351.
Sources
Topic: The Utility of 2,4-Diamino-5-methylphenetole Hydrochloride in Advanced Polymer Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Diamino-5-methylphenetole hydrochloride is an aromatic diamine with significant potential as a monomer for the synthesis of high-performance polymers. Its unique structure, featuring two primary amine functional groups, an electron-donating methyl group, and a flexible ethoxy (phenetole) side chain, offers a versatile platform for creating novel polyamides, polyimides, and other advanced polymer architectures. The hydrochloride salt form ensures stability for storage, requiring a simple neutralization step prior to polymerization. This guide provides a comprehensive overview of the monomer's properties, detailed protocols for its application in polyamide and polyimide synthesis, and standard methodologies for the characterization of the resulting polymers. The protocols are designed to be self-validating, with explanations grounded in established principles of polymer chemistry to guide researchers in developing materials with tailored properties.
Monomer Profile: 2,4-Diamino-5-methylphenetole
Chemical and Physical Properties
The core utility of this compound lies in the reactivity of its two primary amine (-NH₂) groups, which serve as the active sites for step-growth polymerization. The substitution pattern on the benzene ring is expected to influence the final polymer's properties, such as solubility, thermal characteristics, and chain packing.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Molecular Formula | C₉H₁₄N₂O · 2HCl | [1] |
| Molecular Weight | 239.14 g/mol | [1] |
| Parent Mass | 166.22 g/mol | [1] |
| Structure | Aromatic diamine with methyl and ethoxy substituents | [1] |
| Appearance | (Typically) Off-white to tan crystalline powder | N/A |
Critical Safety and Handling Protocols
Aromatic amines as a class are often hazardous and require strict safety protocols. While specific toxicological data for this exact compound is not thoroughly investigated, data from analogous compounds like 2,4-diaminotoluene and other aromatic diamines suggest that it should be handled as a hazardous substance.[2]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves.[3] Handle the solid powder in a chemical fume hood to avoid inhalation of dust.[4]
-
Handling: Avoid all personal contact. Do not breathe dust.[4] After handling, wash hands and face thoroughly.[4] Contaminated work clothing should not be allowed out of the workplace.[2]
-
Storage: Store in a tightly sealed container in a dry, well-ventilated, and locked area, accessible only to authorized personnel.[4]
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water/shower.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]
Theoretical Framework: Reactivity in Polymerization
The polymerization capability of 2,4-Diamino-5-methylphenetole stems from the nucleophilic nature of its two primary amine groups. These groups readily react with electrophilic monomers, such as diacid chlorides or dianhydrides, to form stable amide or imide linkages, respectively. The relationship between the structure of aromatic diamine monomers and the properties of the resulting polymers is a foundational concept for designing materials with specific characteristics.[5]
The electron-donating effects of the methyl (-CH₃) and ethoxy (-OCH₂CH₃) groups on the aromatic ring increase the electron density and, consequently, the nucleophilicity of the amine groups. This enhanced reactivity can facilitate polymerization under milder conditions compared to diamines substituted with electron-withdrawing groups.[6]
Caption: Structure of the diamine monomer highlighting the key functional groups.
Application I: Synthesis of Aromatic Polyamides (Aramids)
Aromatic polyamides are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. They are synthesized via the polycondensation of an aromatic diamine with an aromatic dicarboxylic acid or its derivative.[7] The following protocol details a low-temperature solution polymerization, a common and effective method for producing high molecular weight aramids.[8]
Experimental Protocol: Low-Temperature Solution Polycondensation
Objective: To synthesize a polyamide from 2,4-Diamino-5-methylphenetole and Terephthaloyl Chloride.
Materials:
-
This compound
-
Triethylamine (TEA) or Pyridine (Acid Scavenger)
-
Terephthaloyl Chloride (Co-monomer)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous (Solvent)
-
Methanol (for precipitation)
-
Nitrogen gas supply
-
Standard glassware (three-neck flask, dropping funnel, mechanical stirrer)
Protocol Steps:
-
Monomer Preparation:
-
In a three-neck flask equipped with a mechanical stirrer and nitrogen inlet/outlet, dissolve a precise amount of this compound in anhydrous NMP (e.g., 10% w/v concentration).
-
Cool the flask to 0°C using an ice bath.
-
Causality: The hydrochloride salt must be neutralized to the free diamine for it to be nucleophilic. Add 2.2 equivalents of triethylamine dropwise to the stirred solution. The excess ensures complete neutralization and acts as an acid scavenger for the HCl generated during polymerization. Stir for 30 minutes at 0°C.
-
-
Polymerization:
-
In a separate flask, dissolve an equimolar amount of terephthaloyl chloride in a small volume of anhydrous NMP.
-
Add this solution dropwise to the cold, stirred diamine solution over 30-45 minutes.
-
Causality: A slow, dropwise addition is crucial to control the reaction exotherm and ensure the formation of long polymer chains, leading to a high molecular weight. Maintaining a low temperature (0-5°C) minimizes side reactions.
-
-
Reaction Completion:
-
After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature.
-
Continue stirring for 4-8 hours. The viscosity of the solution will increase significantly as the polymer forms.[7]
-
Causality: Allowing the reaction to proceed at room temperature ensures it goes to completion, maximizing the degree of polymerization.
-
-
Polymer Isolation:
-
Pour the viscous polymer solution slowly into a large beaker of vigorously stirred methanol. This will cause the polyamide to precipitate as a fibrous solid.
-
Causality: Polyamides are typically insoluble in methanol, making it an effective non-solvent for precipitation and purification.
-
Collect the precipitate by vacuum filtration.
-
-
Purification and Drying:
-
Wash the collected polymer extensively with hot water and then methanol to remove the solvent (NMP), triethylamine hydrochloride salt, and any unreacted monomers.
-
Dry the purified polymer in a vacuum oven at 80-100°C overnight to a constant weight.
-
Caption: Workflow for the synthesis of aromatic polyamides via solution polycondensation.
Application II: Synthesis of Polyimides
Polyimides are renowned for their outstanding thermal stability, chemical resistance, and dielectric properties, making them essential in the aerospace and electronics industries.[9] They are typically synthesized in a two-step process.
Experimental Protocol: Two-Step Poly(amic acid) Synthesis and Imidization
Objective: To synthesize a polyimide from 2,4-Diamino-5-methylphenetole and Pyromellitic Dianhydride (PMDA).
Materials:
-
This compound
-
Triethylamine (TEA)
-
Pyromellitic Dianhydride (PMDA), high purity
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Nitrogen gas supply
Protocol Steps:
-
Diamine Preparation:
-
Following the same procedure as in Section 3.1 (Step 1), prepare a solution of the free 2,4-Diamino-5-methylphenetole base in anhydrous DMAc in a three-neck flask under a nitrogen atmosphere at 0°C.
-
Causality: Anhydrous, polar aprotic solvents like DMAc or NMP are required to dissolve both the monomer and the resulting poly(amic acid) precursor.
-
-
Poly(amic acid) Synthesis:
-
Add an equimolar amount of high-purity PMDA to the diamine solution in portions as a solid powder.
-
Causality: PMDA is highly reactive, and adding it in portions helps control the reaction temperature. This step forms the poly(amic acid), a soluble precursor to the final polyimide. The reaction is typically run for 12-24 hours at room temperature.
-
-
Imidization (Conversion to Polyimide):
-
The resulting viscous poly(amic acid) solution can be converted to the final, insoluble polyimide by two primary methods:
-
Thermal Imidization: Cast the poly(amic acid) solution as a thin film onto a glass plate. Heat the film in a programmable oven under nitrogen using a staged heating cycle (e.g., 1 hour each at 100°C, 200°C, and 300°C). This process drives off water and closes the imide ring.
-
Chemical Imidization: To the poly(amic acid) solution, add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine). Stir at room temperature for several hours. This method is faster but may be less complete than thermal treatment.
-
-
-
Isolation:
-
If thermally imidized, the resulting polyimide film can be peeled from the glass substrate after cooling.
-
If chemically imidized, the polyimide will precipitate from the solution and can be collected by filtration, washed, and dried.
-
Caption: The two-step reaction mechanism for the synthesis of polyimides.
Characterization of Resulting Polymers
Once synthesized, the polymers must be characterized to confirm their structure, determine molecular weight, and assess their physical properties.
| Technique | Purpose | Expected Observations |
| FTIR Spectroscopy | Confirm functional groups and reaction completion. | Disappearance of primary amine peaks (~3300-3500 cm⁻¹). Appearance of strong amide C=O stretch (~1650 cm⁻¹) for polyamides. Appearance of characteristic imide C=O peaks (~1780 and 1720 cm⁻¹) for polyimides. |
| NMR Spectroscopy (¹H, ¹³C) | Elucidate the detailed chemical structure of the polymer repeat unit. | Chemical shifts corresponding to the aromatic and aliphatic protons/carbons of the diamine and diacid/dianhydride moieties, confirming the expected polymer structure. |
| Gel Permeation Chromatography (GPC) | Determine number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI). | Provides quantitative data on the success of the polymerization in achieving high molecular weight, which is critical for good mechanical properties. |
| Thermogravimetric Analysis (TGA) | Evaluate thermal stability and decomposition temperature. | A TGA curve showing the temperature at which 5% or 10% weight loss occurs, indicating the upper service temperature limit of the polymer. |
| Differential Scanning Calorimetry (DSC) | Determine thermal transitions, primarily the glass transition temperature (Tg). | Identification of the Tg, which is a critical parameter defining the polymer's mechanical state (glassy vs. rubbery) at different temperatures.[10] |
Conclusion
This compound is a promising monomer for the synthesis of advanced polymers. By leveraging established polycondensation chemistry, this compound can be readily incorporated into polyamide and polyimide backbones. The specific substitution pattern on the aromatic ring provides a unique opportunity to develop novel materials with potentially enhanced solubility, processability, and tailored thermal-mechanical properties. The protocols and characterization methods outlined in this guide offer a robust framework for researchers to explore the full potential of this versatile building block in the development of next-generation materials.
References
-
Bacon, R. F., & Bachman, G. B. (2009). Polymerization of Primary Aromatic Diamines to Azopolymers by Oxidative Coupling. Advances in Chemistry. ACS Publications. [Link]
-
Angene Chemical. (2025). Safety Data Sheet for m-Aminophenyl Tosylate. [Link]
-
Global Substance Registration System (GSRS). This compound. [Link]
-
Stejskal, J., & Trchová, M. (2018). Properties of Polymers Based on Aromatic Diamines. CyberLeninka. [Link]
-
Lee, H., et al. (2022). Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. Polymers (Basel). [Link]
-
Rogozev, B. I., et al. (2021). Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR-1H. Polymers (Basel). [Link]
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Zhang, K., et al. (2025). A catalyst-free multicomponent polymerization for the efficient synthesis of electron-deficient polythioureas with high refractive indices. Polymer Chemistry. [Link]
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Wall, P. A., et al. (2025). Poly(amino acid) Synthesis from 2,5-Diketopiperazines for Acid-Actuated Drug Release. Macromolecular Materials and Engineering. [Link]
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Wall, P. A., et al. (2025). Poly(amino acid) Synthesis from 2,5-Diketopiperazines for Acid-Actuated Drug Release. ResearchGate. [Link]
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Montaudo, G., et al. (2006). Characterization of synthetic polymers by MALDI-MS. ResearchGate. [Link]
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Pellis, A., et al. (2024). Enzymatic synthesis of aromatic biobased polymers in green, low-boiling solvents. Green Chemistry. [Link]
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Singh, R., et al. (2017). A review: Polymers in the pharmaceutical applications. Journal of Drug Delivery and Therapeutics. [Link]
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Fahnhorst, G. W., et al. (2017). β-Methyl-δ-valerolactone-containing Thermoplastic Poly(ester-amide)s: Synthesis, Mechanical Properties, and Degradation Behavior. Macromolecules. [Link]
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Chen, X., et al. (2022). Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide. Polymers (Basel). [Link]
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Allais, F., et al. (2013). Synthesis of biosourced polyether-amides from 1,4-3,6-dianhydrohexitols. Comptes Rendus Chimie. [Link]
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Application Notes & Protocols: A Guide to the Scale-Up Synthesis of 2,4-Diamino-5-methylphenetole Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the scale-up synthesis of 2,4-Diamino-5-methylphenetole and its subsequent conversion to the hydrochloride salt. 2,4-Diamino-5-methylphenetole is a critical intermediate in the synthesis of various pharmacologically active molecules, most notably the antimalarial drug Pyrimethamine.[1][2] Transitioning the synthesis of this intermediate from laboratory scale to pilot or production scale introduces significant challenges related to process safety, reaction control, impurity profiles, and material handling. This guide offers a detailed, field-proven methodology, emphasizing the scientific rationale behind each operational step to ensure a safe, reproducible, and high-yielding process.
Introduction and Strategic Overview
The synthesis of 2,4-Diamino-5-methylphenetole (4) typically proceeds via a two-step sequence starting from 4-methylphenetole (1). The core transformations involve a regioselective dinitration followed by a robust reduction of the nitro groups. Each step presents unique scale-up challenges that must be carefully managed.
-
Step 1: Dinitration. This electrophilic aromatic substitution is highly exothermic and requires strict temperature control to prevent runaway reactions and the formation of undesired isomers or oxidized by-products.[3][4] The choice of nitrating agent and reaction conditions is critical for both safety and selectivity.
-
Step 2: Reduction. The reduction of the dinitro intermediate to the corresponding diamine is a key transformation. Catalytic hydrogenation is a common and efficient method, but other reduction systems can also be employed.[5] Process control must focus on reaction completeness, catalyst handling (if applicable), and isolation of the air-sensitive diamine product.
-
Step 3: Hydrochloride Salt Formation. The isolated free base is often converted to its hydrochloride salt to improve stability, handling characteristics, and solubility, which are critical attributes for a pharmaceutical intermediate.[6][7]
The overall synthetic pathway is illustrated below.
Caption: Overall synthetic pathway from 4-methylphenetole to the target hydrochloride salt.
Process Chemistry, Safety, and Scale-Up Considerations
Step 1: Dinitration of 4-Methylphenetole
The dinitration of 4-methylphenetole is a critical step where process safety is paramount. The reaction is highly exothermic, and the rate of heat generation can exceed the cooling capacity of the reactor if not properly controlled, leading to a thermal runaway.[3][8]
Causality of Experimental Choices:
-
Reagent Choice: A mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the standard nitrating agent. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. It also acts as a solvent and helps to absorb the heat of reaction.[9]
-
Temperature Control: The reaction temperature is the most critical process parameter. Maintaining a low temperature (e.g., -5 to 5 °C) is essential. Higher temperatures increase the rate of reaction and the formation of unwanted by-products, including oxidation products and other nitro-isomers. A reliable and powerful reactor cooling system is non-negotiable for scale-up.
-
Controlled Addition: The nitrating mixture must be added slowly and sub-surface to the solution of 4-methylphenetole in sulfuric acid. This ensures that the instantaneous concentration of the nitrating agent is low and allows the reactor's cooling system to effectively dissipate the heat generated.[10]
Process Safety (HAZOP): A Hazard and Operability (HAZOP) study should be performed before any scale-up operation.[8] Key risks include:
-
Thermal Runaway: Caused by loss of cooling, too rapid addition of nitrating agent, or incorrect stoichiometry. This can lead to rapid gas evolution and vessel over-pressurization.[3]
-
Corrosion: Concentrated acids are highly corrosive. All equipment, including the reactor, probes, and transfer lines, must be constructed from compatible materials (e.g., glass-lined steel, Hastelloy).[10]
-
Nitrous Fume Exposure: Nitrogen dioxide (NO₂) gas can be produced, which is highly toxic. The reaction must be conducted in a well-ventilated area with appropriate scrubbing systems.[10]
Step 2: Reduction of 2,4-Dinitro-5-methylphenetole
The reduction of aromatic nitro compounds can be achieved by various methods, but catalytic transfer hydrogenation is often preferred for its efficiency and cleaner reaction profile on a large scale.[5]
Causality of Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of nitro groups. A 5% or 10% loading is typical. The catalyst must be handled carefully as it can be pyrophoric, especially when dry and exposed to air after use.
-
Hydrogen Source: While hydrogen gas can be used, it introduces significant safety challenges at scale (flammability, specialized high-pressure reactors). Formic acid or ammonium formate are excellent alternative hydrogen donors in transfer hydrogenation, which can be performed at or near atmospheric pressure.
-
Solvent: An alcoholic solvent like ethanol or methanol is ideal as it readily dissolves the starting material and the hydrogen donor, and facilitates the transfer of hydrogen to the catalyst surface.
-
In-Process Control (IPC): The reaction progress must be monitored to ensure complete conversion of both nitro groups. High-Performance Liquid Chromatography (HPLC) is the preferred method to track the disappearance of the starting material and the formation of the product. Incomplete reduction can lead to complex purification challenges.
Step 3: Hydrochloride Salt Formation
Converting the diamine free base to its hydrochloride salt is a straightforward acid-base reaction that significantly enhances the compound's stability.[7] Aromatic amines, particularly diamines, are susceptible to air oxidation, which often results in discoloration.
Causality of Experimental Choices:
-
Solvent Selection: The choice of solvent is critical for obtaining a crystalline, easily filterable product. A solvent in which the free base is soluble but the hydrochloride salt is insoluble is ideal. A common choice is isopropanol (IPA) or ethyl acetate.
-
Acid Addition: Hydrochloric acid can be added in various forms: as a concentrated aqueous solution, a solution in a solvent like IPA, or as anhydrous HCl gas.[11][12] For scale-up, using a solution of HCl in a compatible solvent is often the most practical and controllable method. The addition should be done at a controlled temperature to manage any exotherm and to influence crystal size.
-
pH Control: A slight excess of HCl is typically used to ensure complete salt formation and to drive the equilibrium. The final pH of the slurry should be acidic.
Detailed Protocols (1 kg Scale Example)
The following protocols are provided as a detailed guide for a 1 kg scale synthesis. All operations should be conducted following a thorough risk assessment and under the supervision of trained personnel.
Experimental Workflow Diagram
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- 2. Pyrimethamine - Wikipedia [en.wikipedia.org]
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- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
Introduction: A Strategic Approach to Characterizing 2,4-Diamino-5-methylphenetole Hydrochloride Derivatives
An in-depth technical guide on the design and execution of in vitro assays for compounds derived from 2,4-Diamino-5-methylphenetole hydrochloride, tailored for researchers, scientists, and professionals in drug development.
This compound is an aromatic amine, a chemical class that serves as a rich source of bioactive compounds and building blocks in medicinal chemistry. Molecules of this nature often exhibit a wide range of biological activities, from antimicrobial and anti-inflammatory to potential cytotoxic effects. When approaching a novel derivative of this compound, a systematic, tiered in vitro screening strategy is essential to efficiently profile its biological and toxicological properties.
This guide provides a comprehensive framework for the initial in vitro characterization of novel compounds derived from this compound. The proposed workflow is designed to first establish a therapeutic window by assessing general cytotoxicity, followed by investigations into specific, common biological activities associated with aromatic amines, such as immunomodulatory and antimicrobial effects. This structured approach ensures that resources are directed toward the most promising activities while simultaneously identifying potential liabilities early in the drug discovery process.
The protocols detailed below are not merely procedural steps but are presented with the underlying scientific rationale, quality control measures, and data interpretation guidance to ensure the generation of robust and reproducible results.
Part 1: Foundational Cytotoxicity Screening
Rationale: Before investigating any specific biological activity, it is crucial to determine the concentration range at which a compound is toxic to cells. This information is vital for distinguishing between targeted biological effects and non-specific cytotoxicity in subsequent assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol 1: MTT Assay for General Cytotoxicity
Objective: To determine the 50% cytotoxic concentration (CC50) of the test compound in a relevant cell line (e.g., HEK293 for general toxicity, or a specific cancer cell line if investigating anti-cancer potential).
Materials:
-
Test compound derived from this compound
-
HEK293 cells (or other relevant cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Workflow Diagram:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Procedure:
-
Cell Seeding: In a 96-well plate, seed 5,000 to 10,000 cells per well in 100 µL of complete DMEM. Include wells for vehicle control (e.g., 0.1% DMSO) and untreated controls. Incubate at 37°C, 5% CO2 for 24 hours.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of the test compound in culture medium. A typical starting concentration might be 100 µM, diluted down in 8 steps.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. For vehicle control wells, add medium with the corresponding concentration of DMSO.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT reagent to each well and incubate for an additional 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis and Interpretation:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the CC50 value.
-
A lower CC50 value indicates higher cytotoxicity. This value will guide the concentration range for subsequent experiments.
| Parameter | Description | Example Value |
| CC50 | The concentration of the compound that reduces cell viability by 50%. | 25 µM |
| Max Concentration | The highest concentration tested that does not cause significant cytotoxicity. | 5 µM |
| Vehicle Control | Absorbance of cells treated with the vehicle (e.g., DMSO) alone. | 1.2 AU |
| Untreated Control | Absorbance of cells with medium only. | 1.25 AU |
Part 2: Screening for Immunomodulatory Activity
Rationale: Aromatic amines can sometimes trigger immune responses. Therefore, it's prudent to assess whether the test compound induces the release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), from immune cells. Lipopolysaccharide (LPS) is used as a positive control as it is a potent inducer of TNF-α release from macrophages.
Protocol 2: TNF-α Release Assay in Macrophages
Objective: To determine if the test compound stimulates the release of TNF-α from a macrophage cell line (e.g., RAW 264.7).
Materials:
-
Test compound
-
RAW 264.7 macrophage cells
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli (positive control)
-
Dexamethasone (optional, as an inhibitor of TNF-α release)
-
Human TNF-α ELISA kit
-
24-well cell culture plates
Workflow Diagram:
Caption: Workflow for measuring TNF-α release from macrophages.
Step-by-Step Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells per well in 500 µL of complete medium. Incubate for 24 hours.
-
Cell Treatment: Treat the cells with the test compound at non-toxic concentrations (determined from the MTT assay). Include a vehicle control, a positive control (100 ng/mL LPS), and an untreated control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant for analysis.
-
ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's protocol.
-
Data Acquisition: Read the absorbance and calculate the concentration of TNF-α in each sample based on the standard curve.
Data Analysis and Interpretation:
-
Compare the TNF-α concentration in the compound-treated wells to the vehicle control.
-
A significant increase in TNF-α levels suggests the compound has pro-inflammatory properties.
-
The LPS-treated wells should show a robust increase in TNF-α, validating the responsiveness of the cells.
| Condition | TNF-α Concentration (pg/mL) | Interpretation |
| Untreated | < 10 | Baseline |
| Vehicle Control | < 10 | No effect from vehicle |
| Test Compound (1 µM) | 150 | Moderate pro-inflammatory activity |
| Positive Control (LPS) | > 1000 | Assay is valid |
Part 3: Antimicrobial Activity Screening
Rationale: Many aromatic compounds possess antimicrobial properties. A simple and effective way to screen for this is the broth microdilution method, which can determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.
Protocol 3: Broth Microdilution for MIC Determination
Objective: To determine the MIC of the test compound against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
Materials:
-
Test compound
-
S. aureus (e.g., ATCC 29213) and E. coli (e.g., ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Ciprofloxacin or other standard antibiotic (positive control)
-
96-well microplates (non-treated)
Workflow Diagram:
Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step Procedure:
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compound in MHB.
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a growth control (bacteria in MHB) and a sterility control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Analysis and Interpretation:
-
The MIC value provides a quantitative measure of the compound's antibacterial potency.
-
Comparing the MIC against Gram-positive and Gram-negative bacteria can indicate its spectrum of activity.
| Organism | MIC (µg/mL) |
| S. aureus | 16 |
| E. coli | > 128 |
Conclusion and Future Directions
This guide outlines a primary in vitro screening cascade for novel derivatives of this compound. Based on the results from these foundational assays, more specific, hypothesis-driven experiments can be designed. For example, if a compound shows potent, non-toxic activity in a particular assay, further studies could explore its mechanism of action, target engagement, and potential for lead optimization. This systematic approach ensures a thorough and efficient initial characterization, paving the way for more advanced preclinical development.
References
-
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]
-
Zhang, C., & An, C. (2007). Cytokines. Methods in molecular biology (Clifton, N.J.), 380, 1-13. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,4-Diamino-5-methylphenetole Hydrochloride
Welcome to the technical support guide for the purification of 2,4-Diamino-5-methylphenetole hydrochloride. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, scientists, and drug development professionals. Our goal is to equip you with the causal understanding and practical methodologies required to overcome common purification challenges associated with this compound.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during the purification of this compound.
Q1: My solid this compound sample has turned yellow/brown upon storage. What causes this and is it still usable?
A: Discoloration is a classic indicator of oxidation. Aromatic amines, such as the free base form of your compound, are highly susceptible to air oxidation, a process often accelerated by light.[1] The color change is due to the formation of highly conjugated N-oxides and other polymeric oxidation byproducts.
-
Causality: The two primary amino groups on the aromatic ring are electron-rich and easily oxidized by atmospheric oxygen. As the hydrochloride salt, the compound is more stable, but residual free amine, exposure to humid air, or alkaline conditions can initiate this degradation.
-
Can it be used? For applications requiring high purity, such as in drug development, the discolored material should be repurified before use. Minor discoloration might be acceptable for less sensitive preliminary experiments, but it indicates the presence of impurities that could interfere with your reaction. Purification is strongly recommended to ensure reproducibility.[1]
Q2: What are the most common impurities I should expect in my crude sample?
A: Impurities typically originate from the synthetic route or subsequent degradation. If synthesized via the common route of reducing a dinitro precursor (e.g., 2,4-dinitro-5-methylphenetole), you should anticipate:
-
Incomplete Reduction Products: The presence of nitro-amino intermediates (hydroxylamines, nitroso compounds) can be a common issue.[2]
-
Starting Material: Unreacted 2,4-dinitro-5-methylphenetole may carry through the workup.
-
Side-Reaction Products: If the reduction was performed with reagents like tin and HCl, ring halogenation can occur as a side reaction.[3]
-
Oxidation/Degradation Products: As mentioned in Q1, these arise from improper handling or storage.
Q3: I'm struggling to purify my compound using standard silica gel chromatography. The peak is tailing badly or the compound won't elute. Why?
A: This is a very common issue. The basic amino groups on your compound strongly interact with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[4]
-
Causality: This acid-base interaction leads to irreversible adsorption or slow, uneven elution, resulting in significant peak tailing and often, poor recovery.
-
Solution: You must modify your chromatographic conditions. This can involve adding a competing base to your mobile phase (e.g., 0.5-1% triethylamine) to neutralize the acidic sites on the silica.[5] Alternatively, using a different stationary phase like alumina (basic or neutral) or a reversed-phase (C18) column is often more effective for purifying polar, basic compounds.[4][6]
Q4: During recrystallization, my compound is "oiling out" instead of forming crystals. What steps can I take to resolve this?
A: "Oiling out" occurs when the solute precipitates from the solution above its melting point or as a supersaturated liquid. For amine salts, this is often due to the solvent system being too non-polar, the cooling rate being too fast, or the presence of impurities.
-
Immediate Actions:
-
Re-heat the solution to dissolve the oil completely.
-
Add a small amount of a more polar co-solvent (e.g., if using ethanol/ether, add more ethanol) until the solution is clear again.
-
Allow the solution to cool much more slowly. Insulating the flask can promote the formation of nucleation sites and slow crystal growth.
-
-
If the Problem Persists: The issue may be impurities disrupting the crystal lattice. Consider a pre-purification step, such as a quick charcoal treatment of the hot solution or a preliminary chromatographic pass to remove the bulk of impurities.
In-Depth Troubleshooting & Prophylactic Guides
Guide A: Proactive Management of Oxidation and Degradation
Aromatic diamines require careful handling to prevent degradation. Implementing these practices is not just a troubleshooting step but a necessary part of the workflow to ensure the integrity of your material.
The Core Principle: Exclusion of Atmospheric Oxygen.
Many researchers underestimate the speed at which aromatic amines can oxidize. The key is to handle the compound under an inert atmosphere (e.g., Nitrogen or Argon) whenever possible, especially when handling the free-base form or solutions for extended periods.
Workflow for Handling Air-Sensitive Amines:
Sources
"common byproducts in the synthesis of 2,4-Diamino-5-methylphenetole hydrochloride"
Welcome to the technical support guide for the synthesis of 2,4-Diamino-5-methylphenetole hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this multi-step synthesis. We provide field-proven insights, detailed protocols, and mechanistic explanations to enhance the purity, yield, and reproducibility of your experiments.
Introduction: The Synthetic Challenge
2,4-Diamino-5-methylphenetole is a critical intermediate, notably in the synthesis of antifolate drugs like Pyrimethamine.[1][2] While the synthetic route appears straightforward, the reduction of the dinitro precursor to the target diamine is a critical step fraught with potential side reactions. The resulting diamine is also highly susceptible to oxidation, complicating isolation and storage. This guide provides a systematic approach to identifying, mitigating, and understanding the formation of common impurities.
Section 1: High-Level Synthetic Workflow
The most common and industrially relevant pathway to this compound begins with 4-methylphenol (p-cresol). The process involves three key transformations: nitration, etherification, and reduction, followed by salt formation.
Caption: General synthetic route to 2,4-Diamino-5-methylphenetole HCl.
Section 2: Troubleshooting Guide - From Symptoms to Solutions
Users frequently encounter issues ranging from discoloration to unexpected analytical signals. This table maps common observations to their likely causes and provides actionable solutions.
| Symptom / Observation | Probable Cause (Byproduct Class) | Recommended Corrective and Preventive Actions (CAPA) |
| Final product or isolated free base develops a pink, brown, or purple color upon standing or exposure to air. | Oxidation Products: Formation of highly colored quinone-imine or polymeric species. | Process: Conduct the reduction workup and isolation under an inert atmosphere (N₂ or Ar). Use de-gassed solvents for extraction and purification. Consider adding a small amount of an antioxidant like sodium sulfite during workup. |
| LC-MS analysis shows a significant peak with a mass of 152.19 g/mol (M-28 relative to the free base product). | Phenolic Impurity: Cleavage of the ethyl ether bond, forming 2,4-Diamino-5-methylphenol. | Process: This is common with harsh acidic reducing agents like SnCl₂/HCl or Fe/HCl.[3] Switch to milder catalytic hydrogenation (e.g., H₂ over Palladium on Carbon). If using metal/acid, carefully control temperature and acid concentration. |
| NMR/LC-MS indicates the presence of compounds with MW ~197.20 g/mol and remaining nitro group(s). | Incomplete Reduction: Presence of 2-Amino-4-nitro-5-methylphenetole or 4-Amino-2-nitro-5-methylphenetole. | Process: Increase catalyst loading, hydrogen pressure, or reaction time for catalytic hydrogenation. For metal/acid reductions, ensure sufficient equivalents of metal and acid are used and that the reaction goes to completion (monitor by TLC or LC).[4] |
| Mass spectrometry detects peaks at masses significantly higher than the product, often corresponding to dimeric structures (e.g., MW ~358-362 g/mol ). | Condensation Byproducts: Formation of azoxy (-N=N(O)-) or azo (-N=N-) compounds from the condensation of nitroso and hydroxylamine intermediates. | Process: These intermediates form during the reduction of nitro groups.[4] Ensure the reaction conditions are sufficiently reducing to drive the reaction completely to the amine. Maintaining a slightly acidic pH during metal-based reductions can help minimize their formation. |
| The final hydrochloride salt has poor solubility or an incorrect melting point. Elemental analysis is off. | Incorrect Salt Stoichiometry: Formation of the monohydrochloride salt or contamination with the free base. | Process: Ensure at least two molar equivalents of HCl are used for the salt formation. Titrate a sample of the free base to determine its exact purity before calculating the required amount of acid. |
Section 3: Key Byproduct Profiles
Understanding the characteristics of potential impurities is crucial for their identification and removal.
| Byproduct Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Common Analytical Signature |
| 2-Amino-4-nitro-5-methylphenetole | 1-ethoxy-5-methyl-2-amino-4-nitrobenzene | C₉H₁₂N₂O₃ | 196.21 | LC-MS peak; UV-Vis absorbance characteristic of a nitroaniline. |
| 4-Amino-2-nitro-5-methylphenetole | 1-ethoxy-5-methyl-4-amino-2-nitrobenzene | C₉H₁₂N₂O₃ | 196.21 | Chromatographically distinct from its isomer; similar MS fragmentation. |
| 2,4-Diamino-5-methylphenol | 4-ethoxy-2-methyl-1,5-phenylenediamine | C₇H₁₀N₂O | 138.17 | LC-MS peak with M-28 relative to the desired product's free base. |
| Azoxy/Azo Dimer | (Structure varies) | C₁₈H₂₂N₄O₃ (Azoxy) | 358.40 | High molecular weight peak in MS, often with fragments corresponding to the monomer. |
| Quinone-imine Species | (Complex oxidized structures) | Variable | Variable | Intense color (pink to dark brown); often leads to a complex mixture of peaks or baseline noise in chromatography. |
Section 4: FAQs for the Synthetic Chemist
Q1: My catalytic hydrogenation of 2,4-Dinitro-5-methylphenetole is sluggish and incomplete. What's wrong?
A: This is a common issue. Firstly, ensure your catalyst (e.g., Pd/C) is active; use a fresh batch if in doubt. Catalyst poisoning by sulfur or other impurities from starting materials can halt the reaction. Secondly, solvent choice is critical. Alcohols like ethanol or methanol are excellent choices. Ensure efficient agitation to maintain the three-phase contact (solid catalyst, liquid solution, gaseous hydrogen). Finally, check your hydrogen pressure and temperature; sometimes a moderate increase in either can significantly accelerate the reaction.
Q2: I'm using an Fe/HCl reduction. How can I selectively reduce only one nitro group if I wanted to synthesize the amino-nitro intermediate?
A: Selective reduction is achievable but requires precise control. Reagents like ammonium sulfide or sodium hydrosulfide (the Zinin reduction) are known to selectively reduce one nitro group in dinitroarenes, particularly when one group is less sterically hindered.[4][5] The reaction conditions, such as temperature and stoichiometry of the reducing agent, are critical for achieving high selectivity.
Q3: Can I use other ethylating agents besides ethyl bromide for the etherification step?
A: Yes. Diethyl sulfate is a common and effective alternative to ethyl bromide. It is less volatile but requires careful handling due to its toxicity. Other options include ethyl iodide, which is more reactive but also more expensive, and ethyl tosylate. The choice often depends on cost, scale, and safety considerations. In all cases, the reaction is performed under basic conditions (e.g., using K₂CO₃, NaOH) to deprotonate the starting phenol.
Section 5: Visualizing Byproduct Formation Pathways
The reduction of 2,4-Dinitro-5-methylphenetole is the most critical stage for byproduct formation. The desired reaction is the complete 12-electron reduction of both nitro groups. However, several off-target pathways can compete.
Caption: Competing reaction pathways during the synthesis.
Section 6: Recommended Experimental Protocols
Protocol 6.1: Robust Catalytic Hydrogenation for Complete Reduction
This protocol is designed to maximize the conversion of the dinitro compound to the diamine while minimizing side reactions.
-
Vessel Preparation: To a clean, dry hydrogenation vessel, add 2,4-Dinitro-5-methylphenetole (1.0 eq).
-
Catalyst Addition: Under a gentle stream of nitrogen, add 5-10% Palladium on Carbon (50% wet, 1-3 mol% Pd). The use of a wet catalyst minimizes the risk of ignition.
-
Solvent Addition: Add a suitable solvent such as anhydrous Ethanol or Ethyl Acetate (10-20 volumes).
-
Inerting: Seal the vessel. Purge the headspace 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas.
-
Reaction: Pressurize the vessel with hydrogen (typically 50-100 psi). Begin vigorous stirring and heat to 30-50°C.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake and periodically analyzing samples by TLC or LC-MS. The reaction is typically complete in 4-8 hours.
-
Workup: Once complete, cool the vessel and carefully vent the hydrogen. Purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Crucially, perform this filtration under a nitrogen blanket to prevent air oxidation of the product.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude 2,4-Diamino-5-methylphenetole free base can be used directly for salt formation or purified further if necessary.
Protocol 6.2: Minimizing Oxidation During Isolation and Salt Formation
-
Solvent Degassing: Before use, sparge all solvents intended for extraction and crystallization (e.g., water, isopropanol, ethyl acetate) with nitrogen or argon for 15-30 minutes.
-
Inert Workup: After the reduction is complete and the catalyst is removed, maintain the crude product solution under a positive pressure of nitrogen.
-
Salt Formation: Dissolve the crude diamine in a suitable solvent like isopropanol (de-gassed). Slowly add a stoichiometric amount (2.0-2.2 equivalents) of concentrated HCl or a solution of HCl in isopropanol, keeping the temperature low (0-10°C) to control the exotherm.
-
Crystallization: The hydrochloride salt will typically precipitate. Allow the slurry to stir at low temperature for 1-2 hours to ensure complete crystallization.
-
Filtration and Drying: Filter the product quickly, wash the cake with cold, de-gassed solvent, and pull a nitrogen blanket over the filter cake. Dry the final product under vacuum at a moderate temperature (40-50°C).
By adhering to these protocols and understanding the potential pitfalls, researchers can significantly improve the outcome of their this compound synthesis.
References
- Gangjee, A., et al. (2007).
- Global Substance Registration System. This compound. gsrs.
- Wikipedia. (2023). Reduction of nitro compounds. en.wikipedia.org.
- Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. masterorganicchemistry.com.
- Organic Chemistry Portal. Amine synthesis by nitro compound reduction. organic-chemistry.org.
- ResearchGate. (n.d.). Pyrimethamine synthesis pathway.
- Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. chemistry.stackexchange.com.
- Basu, K. (n.d.). Organic Chemistry-4.
- ResearchGate. (1993). Synthesis and antifolate activity of 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine analogues of trimetrexate and piritrexim.
- Zimmerman, S. C., et al. (1993). Synthesis of 2,4(5)-Bis(hydroxymethy1)imidazoles and 2,4(5)-Bis(aminomethy1)imidazoles. The Journal of Organic Chemistry.
- ECHEMI. N-Ethyl-2,4-dinitroaniline. echemi.com.
- Google Patents. (2023). US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates.
- Gangjee, A., et al. (2005). Synthesis of N-{4-[(2,4-diamino-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid and N-{4-[(2-amino-4-oxo-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid as dual inhibitors of dihydrofolate reductase and thymidylate synthase and as potential antitumor agents. Journal of Medicinal Chemistry.
- Google Patents. (2013). CN103396327B - Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride.
- Bunnett, J. F., & Randall, J. J. (1958). Base Catalysis of the Reaction of N-Methylaniline with 2,4-Dinitrofluorobenzene. Proof of the Intermediate Complex Mechanism for Aromatic Nucleophilic Substitution. Journal of the American Chemical Society.
- PubChem. N-ethyl-2,4-dinitroaniline. pubchem.ncbi.nlm.nih.gov.
- Condorelli, F., et al. (2005). Pyrimethamine (2,4-diamino-5-p-chlorophenyl-6-ethylpyrimidine) induces apoptosis of freshly isolated human T lymphocytes, bypassing CD95/Fas molecule but involving its intrinsic pathway. Journal of Pharmacology and Experimental Therapeutics.
- Organic Syntheses. (1930). 2,4-diaminotoluene. orgsyn.org.
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- 2. Pyrimethamine (2,4-diamino-5-p-chlorophenyl-6-ethylpyrimidine) induces apoptosis of freshly isolated human T lymphocytes, bypassing CD95/Fas molecule but involving its intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimizing 2,4-Diamino-5-methylphenetole Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of 2,4-Diamino-5-methylphenetole hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common issues, and ultimately improve reaction yield and product purity. We will delve into the causality behind experimental choices, providing field-proven insights to ensure robust and reproducible outcomes.
Synthetic Pathway Overview
The most common and practical synthetic route to this compound begins with 4-methylphenetole. The synthesis involves two critical transformations: an electrophilic aromatic substitution (dinitration) followed by a reduction of the nitro groups, and concludes with the formation of the hydrochloride salt. Understanding this pathway is the first step in diagnosing and resolving issues.
Caption: General synthetic workflow for this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Question 1: Why is my overall yield of this compound consistently low?
Low overall yield is a multi-factorial problem that can arise from inefficiencies in any of the three main steps. A systematic approach is required to identify the bottleneck.
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Inefficient Dinitration (Step 1): The dinitration of 4-methylphenetole is a highly exothermic and sensitive reaction. Improper temperature control can lead to the formation of undesired isomers or byproducts from oxidation, reducing the available quantity of the correct dinitro intermediate.
-
Solution: Maintain a low reaction temperature (typically 0-5 °C) during the addition of the nitrating mixture. Ensure vigorous stirring to promote efficient heat transfer and homogenous reaction conditions.
-
-
Incomplete Reduction (Step 2): The catalytic hydrogenation of the two nitro groups is the most common source of yield loss. Failure to achieve complete reduction leaves mono-nitro amino intermediates and unreacted starting material in your crude product, complicating purification.
-
Solution: See the detailed troubleshooting for the reduction step in Question 2.
-
-
Product Loss During Workup and Purification (Steps 2 & 3): The free diamine base is susceptible to air oxidation, which can lead to discoloration and the formation of complex impurities.[1] Additionally, improper pH control during the hydrochloride salt formation can prevent complete precipitation.
-
Solution: After reduction, work up the reaction under an inert atmosphere (e.g., Nitrogen or Argon) if possible. During salt formation, ensure the solution is sufficiently acidic by using a slight excess of concentrated hydrochloric acid to drive the precipitation to completion.[2]
-
Question 2: My catalytic hydrogenation of 2,4-Dinitro-5-methylphenetole is stalling or seems incomplete. What are the common causes?
This is a critical, yield-defining step. Stalling or incomplete conversion is often traced back to the catalyst, hydrogen supply, or reaction conditions.
-
Catalyst Deactivation: The catalyst (e.g., Palladium on Carbon, Raney Nickel) is the engine of this reaction. Its activity can be compromised by:
-
Poisoning: Trace impurities from the nitration step, such as sulfur or halide compounds, can poison the catalyst.
-
Poor Quality: The catalyst may be old, have low metal dispersion, or have been improperly handled (e.g., exposed to air for pyrophoric catalysts like Raney Nickel).
-
Solution: Ensure the 2,4-Dinitro-5-methylphenetole intermediate is purified before reduction. Use a fresh, high-quality catalyst from a reputable supplier. For pyrophoric catalysts, handle them under a solvent slurry to prevent deactivation.
-
-
Insufficient Hydrogen: The reaction is stoichiometrically demanding, requiring 6 moles of H₂ per mole of dinitro compound.
-
Low Pressure: The reaction rate is often dependent on hydrogen pressure. Insufficient pressure can lead to very long reaction times.
-
Poor Gas Dispersion: Inefficient stirring can limit the dissolution of hydrogen gas into the solvent, starving the catalyst surface.
-
Solution: Ensure your reaction vessel is properly sealed and pressurized to the recommended level (typically 3-5 bar). Use a robust mechanical stirrer or a highly efficient magnetic stir bar to create a vortex that pulls gas into the liquid phase.
-
-
Sub-optimal Reaction Conditions: The choice of solvent and temperature is crucial.
-
Solvent: The solvent must fully dissolve the starting material and be compatible with the catalyst system. Ethers like THF or alcohols like ethanol or methanol are common choices.[3]
-
Temperature: While hydrogenation of nitro groups is often exothermic, some initial heating may be required to initiate the reaction. However, excessive temperatures can sometimes promote side reactions.[4]
-
Solution: Consult the reference table below for recommended starting conditions and optimize from there. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.
-
Caption: Decision tree for troubleshooting the catalytic hydrogenation step.
Question 3: I am observing significant impurity formation. What are the likely side products and how can I avoid them?
Impurity profiling is key to optimization. The most common impurities are intermediates from the reduction sequence.
-
Nitro-Amino Intermediates: These arise from the incomplete reduction of only one of the two nitro groups (e.g., 2-Amino-4-nitro-5-methylphenetole).
-
Cause: Insufficient reaction time, deactivated catalyst, or low hydrogen pressure.
-
Solution: Increase reaction time and ensure the catalyst is active and hydrogen supply is sufficient. Monitoring the reaction by TLC or LC-MS can help determine when all starting material and intermediates have been consumed.
-
-
Hydroxylamine Intermediates: The reduction of a nitro group proceeds via a nitroso and then a hydroxylamine intermediate. These can sometimes be detected and, in some cases, can be unstable, posing a safety risk.[5][6]
-
Cause: This is an inherent part of the reaction mechanism. Their accumulation is often a sign of a sub-optimal catalyst or conditions.
-
Solution: A highly active catalyst system (e.g., Pt/C or Raney Nickel) and sufficient hydrogen availability typically ensure these intermediates are rapidly converted to the amine.[7]
-
Table 1: Recommended Starting Conditions for Catalytic Hydrogenation
| Parameter | Recommended Range | Rationale & Key Considerations |
| Catalyst | 5-10% Pd/C, Raney Nickel, Pt-V/C | Pd/C is a good starting point. Raney Nickel is very active but pyrophoric. Pt-V/C can offer high selectivity.[3] |
| Catalyst Loading | 2-10 mol% | Higher loading increases reaction rate but also cost. Start around 5 mol%. |
| Solvent | Methanol, Ethanol, THF, Ethyl Acetate | Ensure the dinitro starting material is fully soluble. Alcohols are common and effective.[3] |
| H₂ Pressure | 40-60 psi (3-4 bar) | Higher pressure generally increases the reaction rate.[4] |
| Temperature | 25-50 °C | Reaction is often exothermic. Gentle heating may be needed for initiation, but cooling may be required once started. |
| Substrate Conc. | 0.05 - 0.2 M | Lower concentrations can sometimes improve selectivity and reduce dehalogenation risk if applicable.[3] |
Frequently Asked Questions (FAQs)
Q: What are the most critical process parameters to control throughout the synthesis? A: For dinitration, strict temperature control (0-5 °C) is paramount. For the catalytic hydrogenation, the most critical parameters are catalyst activity, hydrogen pressure, and efficient agitation.
Q: What analytical techniques are recommended for monitoring the reaction? A: Thin-Layer Chromatography (TLC) is excellent for qualitative, real-time monitoring of the disappearance of starting material and the appearance of the product. High-Performance Liquid Chromatography (HPLC) is recommended for quantitative analysis of reaction conversion and for identifying and quantifying impurities. ¹H NMR spectroscopy is essential for structural confirmation of the final product.
Q: How can I improve the safety of the catalytic hydrogenation step? A: This step carries significant risks. Always work in a well-ventilated fume hood. Use equipment rated for pressure reactions. Purge the reaction vessel with an inert gas (Nitrogen or Argon) before introducing hydrogen to prevent the formation of explosive mixtures. Be aware that some catalysts, like Palladium on Carbon and especially Raney Nickel, can be pyrophoric and may ignite if exposed to air while dry or with solvent vapors.[7] Quench the catalyst carefully after the reaction is complete by filtering under a wet, inert atmosphere. The formation of unstable hydroxylamine intermediates can lead to uncontrolled exotherms, so monitoring reaction temperature is crucial.[5][6]
Detailed Experimental Protocol: Reduction and Salt Formation
This protocol provides a robust starting point. Quantities should be scaled appropriately for your needs.
Step 2: Catalytic Hydrogenation of 2,4-Dinitro-5-methylphenetole
-
Vessel Preparation: To a pressure-rated hydrogenation vessel, add 2,4-Dinitro-5-methylphenetole (1.0 eq).
-
Catalyst & Solvent Addition: Under an inert atmosphere, add 5% Palladium on Carbon (5 mol%) as a slurry in methanol. Add enough methanol to fully dissolve the starting material (approx. 0.1 M concentration).
-
Inerting: Seal the vessel and purge the headspace with nitrogen or argon gas three times to remove all oxygen.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to 50 psi.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is exothermic; monitor the temperature and apply cooling if necessary. Monitor the reaction by hydrogen uptake and TLC/HPLC analysis. The reaction is typically complete in 4-8 hours.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Do not allow the catalyst on the Celite pad to dry in the air, as it may be pyrophoric. Keep it wet with solvent and dispose of it properly.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude 2,4-Diamino-5-methylphenetole as an oil or solid.
Step 3: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the crude diamine from the previous step in a suitable solvent, such as isopropanol or ethanol.
-
Acidification: Cool the solution in an ice bath. Slowly add concentrated hydrochloric acid (2.2 eq) dropwise with stirring. The product should begin to precipitate.
-
Crystallization: Stir the mixture in the ice bath for 1-2 hours to ensure complete crystallization.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold isopropanol or diethyl ether to remove any remaining impurities.
-
Drying: Dry the white to off-white crystalline solid under vacuum to a constant weight to yield this compound.
References
- Vertex AI Search.
- PubMed Central. Recent advances on catalysts for photocatalytic selective hydrogenation of nitrobenzene to aniline - PMC. Accessed January 14, 2026.
- ACS Publications. Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development. Accessed January 14, 2026.
- Mettler Toledo.
- Vertex AI Search.
- gsrs. This compound. Accessed January 14, 2026.
- Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. Accessed January 14, 2026.
- Vertex AI Search. Synthesis of 2,4(5)-Bis(hydroxymethy1)imidazoles and 2,4( 5). Accessed January 14, 2026.
- ChemicalBook. 4-Methyl-2-nitroaniline synthesis. Accessed January 14, 2026.
- PubMed Central. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Accessed January 14, 2026.
- Google Patents. CN103396327B - Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride. Accessed January 14, 2026.
- Reddit. Having trouble figuring the synthesis of 2-ethoxy-5-nitroaniline : r/chemhelp. Accessed January 14, 2026.
- PMC - NIH. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. Accessed January 14, 2026.
- Google Patents.
- Organic Syntheses Procedure. 2,4-diaminotoluene. Accessed January 14, 2026.
- Organic Syntheses Procedure. 2,4-diamino-6-hydroxypyrimidine. Accessed January 14, 2026.
- AZoM. An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. Accessed January 14, 2026.
- PubChem. 2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447. Accessed January 14, 2026.
- PubChem. 4-Ethoxy-2-nitroaniline | C8H10N2O3 | CID 69229. Accessed January 14, 2026.
- Reddit. Is it possible to reduce nitro to amine and oxidize methyl to carboxylate by replacing the oxygens of the nitro group with the hydrogens of the methyl group in 2-nitrotoluene or similar compounds? : r/chemistry. Accessed January 14, 2026.
- Organic Syntheses Procedure. 1,4-aminonaphthol hydrochloride. Accessed January 14, 2026.
- ResearchGate. Synthesis and antifolate activity of 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine analogues of trimetrexate and piritrexim. Accessed January 14, 2026.
- ResearchGate. Improved Synthesis of Novel 2,4-Diamino-5-furfurylpyrimidine in Presence of Molecular Sieves. Accessed January 14, 2026.
- PMC - NIH. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Accessed January 14, 2026.
- ResearchGate. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Accessed January 14, 2026.
- ResearchGate. Reaction of 2‐dimethylaminomethylene‐1,3‐diones with dinucleophiles. VIII.
- Google Patents. CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine. Accessed January 14, 2026.
Sources
- 1. zimmerman.chemistry.illinois.edu [zimmerman.chemistry.illinois.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent advances on catalysts for photocatalytic selective hydrogenation of nitrobenzene to aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mt.com [mt.com]
- 6. mt.com [mt.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
"stability issues of 2,4-Diamino-5-methylphenetole hydrochloride in different solvents"
Technical Support Center: Stability of 2,4-Diamino-5-methylphenetole Hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This guide is designed to provide you with in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the stability of this compound in various solvents. As Senior Application Scientists, we understand the critical importance of compound stability in ensuring the accuracy, reproducibility, and safety of your research and development efforts.
This resource is structured to empower you with the scientific rationale behind experimental design and troubleshooting, enabling you to proactively address stability challenges.
Troubleshooting Guide: Common Stability Issues
Researchers working with this compound may encounter several stability-related issues. This section provides a systematic approach to identifying and resolving these common problems.
Issue 1: Discoloration of Solutions Upon Preparation or Storage
Question: My solution of this compound, which was initially colorless to pale yellow, has turned brown/darker upon standing. What is causing this, and how can I prevent it?
Answer:
Discoloration is a common indicator of chemical degradation, often due to oxidation. The diamino-substituted aromatic ring in this compound is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities in the solvent.[1]
Immediate Troubleshooting Steps:
-
Protect from Light: Immediately store your solution in an amber vial or wrap the container in aluminum foil to minimize photo-degradation.
-
Inert Atmosphere: If possible, prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Solvent Purity: Use high-purity, degassed solvents. Trace metal ions can catalyze oxidation, so using solvents with low metal content is advisable.
Long-Term Prevention and Investigation:
-
Antioxidants: For formulations where it is permissible, consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or sodium metabisulfite.
-
Forced Degradation Study: To confirm oxidation as the cause, perform a forced degradation study by bubbling air through one sample and keeping another under nitrogen. Analyze both samples by HPLC to compare the degradation profiles.
Issue 2: Precipitation or Cloudiness in Solution
Question: I've observed precipitation or cloudiness in my this compound solution. What could be the cause?
Answer:
Precipitation can arise from several factors, including poor solubility, changes in temperature, pH shifts, or the formation of insoluble degradation products.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Experimental Approach to Identify the Precipitate:
-
Isolation: Isolate the precipitate by centrifugation or filtration.
-
Solubility Check: Test the solubility of the precipitate in various solvents to get an initial idea of its polarity.
-
Analysis: If sufficient material is available, analyze the precipitate using techniques like FT-IR, NMR, or LC-MS to identify if it is the parent compound or a degradation product.
Issue 3: Inconsistent Results in Potency Assays
Question: My potency assays for this compound are showing variable results over time. Could this be a stability issue?
Answer:
Inconsistent potency is a strong indicator of compound degradation. The loss of the active pharmaceutical ingredient (API) over time will naturally lead to lower than expected concentrations and, consequently, variable assay results. It is crucial to use a stability-indicating analytical method to accurately quantify the API in the presence of its degradants.[2]
Developing a Stability-Indicating Method:
A stability-indicating method is an analytical procedure that can accurately and selectively quantify the intact drug substance in the presence of its degradation products, impurities, and excipients. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common technique.[2][3]
Key Steps:
-
Forced Degradation: Subject the compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[4][5][6]
-
Method Development: Develop an HPLC method that provides baseline separation between the parent compound and all major degradation peaks.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector or mass spectrometer to ensure that the peak corresponding to this compound is pure and not co-eluting with any degradants.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
While specific degradation pathways for this molecule are not extensively published, based on its chemical structure, the following are highly probable:
-
Oxidation: The electron-rich aromatic ring with two amino groups is prone to oxidation, leading to the formation of colored quinone-imine or polymeric species. This is often catalyzed by light, heat, and metal ions.
-
Hydrolysis: Although the ether linkage is generally stable, under harsh acidic or basic conditions, hydrolysis could occur, cleaving the ethyl group.
-
Reactions with Solvent Impurities: Reactive impurities in solvents, such as aldehydes or peroxides, can potentially react with the amino groups. For instance, formaldehyde, a potential degradation product of solvents like DMSO, can react with aromatic amines.[7]
Proposed Degradation Pathway Investigation:
Sources
- 1. 2,4-Diaminotoluene | C7H10N2 | CID 7261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn2.hubspot.net [cdn2.hubspot.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. jddtonline.info [jddtonline.info]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: A Troubleshooting Guide for the Synthesis of 2,4-Diamino-5-methylphenetole Hydrochloride
This guide provides an in-depth technical resource for researchers, scientists, and professionals in drug development who are undertaking the synthesis of 2,4-Diamino-5-methylphenetole Hydrochloride. As this compound is a specialized aromatic diamine, its synthesis requires careful control over reaction conditions to prevent side reactions and product degradation. This document moves beyond a simple protocol, offering causal explanations for common experimental challenges and providing validated troubleshooting strategies.
Our approach is grounded in established chemical principles, drawing analogies from well-documented syntheses of similar structures to provide a robust framework for success.
Section 1: Proposed Synthetic Pathway
The synthesis of this compound is most practically achieved via a multi-step process. The proposed pathway begins with a suitable dinitroaromatic precursor, which is then reduced to the corresponding diamine and subsequently converted to its stable hydrochloride salt. This method is analogous to established industrial preparations of similar aromatic diamines, such as 2,4-diaminophenoxyethanol hydrochloride, which starts from 2,4-dinitrochlorobenzene.[1][2]
The overall workflow can be visualized as follows:
Caption: Proposed three-step synthesis of 2,4-Diamino-5-methylphenetole HCl.
Section 2: Troubleshooting and FAQs
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Category A: Issues in Step 1 (Synthesis of 2,4-Dinitro-5-methylphenetole)
Question 1: My nucleophilic substitution reaction to form the dinitro-phenetole intermediate is sluggish or incomplete. What are the primary causes?
Answer: Incomplete conversion in a nucleophilic aromatic substitution (SNAr) reaction of this type is typically linked to three factors: reagent purity, solvent conditions, and temperature.
-
Reagent Purity and Stoichiometry: The sodium ethoxide is highly hygroscopic. Contamination with water will consume the ethoxide, converting it to sodium hydroxide. Hydroxide is a competing nucleophile that can lead to the formation of the corresponding phenol (2,4-dinitro-5-methylphenol), a common impurity. Ensure you are using freshly prepared or properly stored sodium ethoxide and anhydrous ethanol as the solvent. A slight excess (1.1-1.2 equivalents) of sodium ethoxide can help drive the reaction to completion.
-
Solvent: The solvent must be anhydrous. The presence of water not only consumes the nucleophile but can also facilitate side reactions.
-
Temperature: SNAr reactions require sufficient thermal energy to overcome the activation barrier. The reaction of sodium ethoxide with an activated aryl chloride generally requires heating. Refluxing in ethanol is a common condition.[1] If the reaction is still slow, ensure your heating apparatus is reaching the target temperature.
Question 2: I'm observing a significant, dark-colored byproduct. What is it likely to be?
Answer: The formation of dark, often polymeric, byproducts in reactions involving dinitroaromatic compounds under basic conditions can be attributed to Meisenheimer complexes and subsequent decomposition pathways. The initial attack of the ethoxide forms a resonance-stabilized anionic intermediate (a Meisenheimer complex). While this is a necessary step in the SNAr mechanism, these highly colored complexes can undergo further reactions if not converted to the final product efficiently. Ensure the reaction is not overheated for extended periods and is protected from oxygen, which can promote oxidative side reactions.
Category B: Issues in Step 2 (Reduction to 2,4-Diamino-5-methylphenetole)
Question 1: My catalytic hydrogenation (H₂, Pd/C) has stalled. The pressure is no longer dropping, but analysis shows starting material remains. Why?
Answer: Catalyst poisoning is the most probable cause. Palladium catalysts are highly sensitive to impurities.
-
Sulfur Compounds: If any reagents used in prior steps were contaminated with sulfur, the catalyst surface will be irreversibly deactivated.
-
Halide Ions: While the starting material in the proposed synthesis is a chloride, residual chloride ions from the workup of the previous step can interfere with catalyst activity. Ensure the dinitro intermediate is thoroughly purified before the reduction step.
-
Catalyst Quality and Loading: Ensure the catalyst is fresh and active. For a complete reduction of two nitro groups, a catalyst loading of 5-10 mol% (of palladium) is typical. The reaction may also stall if there is insufficient agitation, preventing the solid catalyst, gaseous hydrogen, and dissolved substrate from mixing effectively.
Question 2: The isolated diamine free base is a dark oil/solid that quickly darkens upon exposure to air. How can I handle it?
Answer: Aromatic diamines are highly susceptible to oxidation. The electron-donating amino groups make the aromatic ring electron-rich and easily oxidized by atmospheric oxygen. This oxidation process forms highly colored quinone-diimine or polymeric species, leading to the dark appearance.
To mitigate this:
-
Inert Atmosphere: Perform the reaction workup and all subsequent handling under an inert atmosphere (e.g., nitrogen or argon).
-
Immediate Conversion: Do not store the free base for extended periods. The best practice is to proceed immediately to the salt formation step. The protonated amine groups in the hydrochloride salt are no longer strongly electron-donating, which significantly increases the product's stability and resistance to oxidation.
Category C: Issues in Step 3 (Hydrochloride Salt Formation & Purification)
Question 1: When I add hydrochloric acid to my solution of the free base, I get an oily precipitate instead of a crystalline solid. What's wrong?
Answer: "Oiling out" during salt formation is a common issue related to solvent choice and supersaturation.
-
Solvent System: The ideal solvent system should dissolve the free base but have poor solubility for the hydrochloride salt. A common choice is to dissolve the free base in a solvent like isopropanol (IPA) or diethyl ether and then add a solution of HCl in the same or a miscible solvent. If the product is too soluble, the salt will not precipitate. If it is extremely insoluble, it may crash out as an amorphous oil.
-
Rate of Addition: Add the HCl solution slowly with vigorous stirring. This prevents localized high concentrations that can lead to oiling.
-
Temperature Control: Cooling the solution during the addition can promote the formation of well-defined crystals.
-
Troubleshooting: If the product oils out, try gently warming the mixture to redissolve it and then allowing it to cool very slowly. Seeding with a previously formed crystal can also induce proper crystallization.
Question 2: My final hydrochloride salt is still colored (e.g., tan or grey). How can I obtain a clean, white product?
Answer: Color in the final product is due to trace oxidized impurities carried through the synthesis.
-
Activated Charcoal Treatment: Dissolve the crude hydrochloride salt in a suitable solvent (e.g., ethanol/water mixture) at an elevated temperature. Add a small amount of activated charcoal (1-2% by weight), and stir or reflux for 15-30 minutes. The charcoal will adsorb the colored, high-molecular-weight impurities.
-
Filtration and Recrystallization: Filter the hot solution through a pad of Celite® to remove the charcoal. Allow the filtrate to cool slowly to recrystallize the purified product. This process is highly effective at removing persistent color.
Section 3: Key Experimental Protocols
The following are example protocols based on established procedures for analogous compounds.[3][4] Researchers must perform their own risk assessment before proceeding.
Protocol 1: Synthesis of 2,4-Dinitro-5-methylphenetole
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium metal (1.1 eq) in anhydrous ethanol (approx. 5 mL per gram of sodium) under a nitrogen atmosphere to prepare sodium ethoxide.
-
Once all the sodium has reacted, add a solution of 2,4-dinitro-5-methylchlorobenzene (1.0 eq) in anhydrous ethanol.
-
Heat the reaction mixture to reflux and monitor by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water to remove inorganic salts.
-
Recrystallize the crude solid from ethanol to yield the purified product.
Protocol 2: Reduction via Catalytic Hydrogenation
-
Charge a hydrogenation vessel (e.g., a Parr shaker) with 2,4-dinitro-5-methylphenetole (1.0 eq), a suitable solvent like ethanol or ethyl acetate, and 10% Palladium on Carbon (Pd/C) catalyst (5 mol % Pd).
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 50 psi).
-
Shake or stir the mixture at room temperature. Monitor the reaction by observing the drop in hydrogen pressure.
-
Once hydrogen uptake ceases, depressurize the vessel and purge with nitrogen.
-
Filter the reaction mixture through Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in the air. Quench it with water immediately.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2,4-diamino-5-methylphenetole free base. Proceed immediately to the next step.
Protocol 3: Formation of Hydrochloride Salt
-
Dissolve the crude diamine free base in a minimal amount of anhydrous isopropanol (IPA) or diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a 2M solution of HCl in diethyl ether (2.1 eq) dropwise with vigorous stirring.
-
A precipitate should form. Continue stirring in the ice bath for 30 minutes after the addition is complete.
-
Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
If necessary, recrystallize from an ethanol/water mixture with charcoal treatment as described in the FAQ section.
Section 4: Safety and Handling
All procedures should be conducted with appropriate personal protective equipment (PPE), including safety goggles, lab coats, and gloves, within a certified chemical fume hood.[5][6]
-
Dinitroaromatic Compounds: Precursors like 2,4-dinitro-5-methylchlorobenzene are toxic and may be explosive, especially with heat or shock. Handle with care.
-
Aromatic Amines: The product, 2,4-diamino-5-methylphenetole, like many aromatic amines, should be treated as toxic and potentially carcinogenic.[6] Avoid inhalation of dust and skin contact.[7]
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the apparatus is properly set up and purged to prevent explosive mixtures with air. The Pd/C catalyst can be pyrophoric upon exposure to air after the reaction.
-
Reagents: Sodium metal reacts violently with water. Hydrochloric acid is corrosive. Handle all chemicals according to their Safety Data Sheets (SDS).[5][8]
Section 5: Data Summary
| Compound | Formula | Mol. Weight ( g/mol ) | Expected Appearance |
| 2,4-Diamino-5-methylphenetole | C₉H₁₄N₂O | 166.22 | Off-white to tan solid, darkens in air |
| 2,4-Diamino-5-methylphenetole HCl | C₉H₁₆Cl₂N₂O | 239.14 | White to off-white crystalline solid |
Expected Analytical Data (¹H NMR, D₂O, representative shifts):
-
Aromatic Protons: Two singlets between δ 6.5-7.5 ppm.
-
Ethoxy Group (-OCH₂CH₃): A quartet around δ 4.0 ppm and a triplet around δ 1.4 ppm.
-
Methyl Group (-CH₃): A singlet around δ 2.2 ppm.
-
Amine Protons (-NH₂): Will exchange with D₂O and may not be visible.
Section 6: Troubleshooting Logic Diagram
This flowchart provides a systematic approach to diagnosing common synthesis problems.
Caption: A logical workflow for diagnosing and solving common synthesis issues.
References
- Sigma-Aldrich. (2025). Safety Data Sheet for 2,5-dimethylphenol.
- Fisher Scientific. (2025). Safety Data Sheet for 1,3,5-Triazin-2-amine, 4-methoxy-6-methyl-.
- Fisher Scientific. (2025). Safety Data Sheet for 2,4-Diaminotoluene.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Merck Millipore. (2024). Safety Data Sheet for Ammonium acetate.
- Google Patents. (n.d.). CN103396327B - Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride.
-
Organic Syntheses. (n.d.). 2,4-diaminotoluene. Org. Synth. Coll. Vol. 2, p.160 (1943); Vol. 16, p.22 (1936). [Link]
- Google Patents. (n.d.). CN103396327A - Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride.
-
Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. Org. Synth. Coll. Vol. 4, p.247 (1963); Vol. 35, p.39 (1955). [Link]
Sources
- 1. CN103396327B - Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride - Google Patents [patents.google.com]
- 2. CN103396327A - Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. merckmillipore.com [merckmillipore.com]
Technical Support Center: Optimizing the Synthesis of 2,4-Diamino-5-methylphenetole Hydrochloride
Welcome to the technical support center for the synthesis and optimization of 2,4-Diamino-5-methylphenetole Hydrochloride. This guide is designed for researchers, chemists, and drug development professionals actively working with this compound. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot common issues and rationally optimize your reaction conditions for improved yield, purity, and scalability.
Section 1: Synthesis Overview & Core Chemical Principles
The synthesis of this compound is typically not a single transformation but a multi-step process that requires careful control at each stage. A common and logical synthetic route, adapted from methodologies for structurally similar compounds, proceeds through three primary stages: ether formation, nitro group reduction, and finally, salt formation.[1][2]
-
Step 1: Nucleophilic Aromatic Substitution (SNAr) - Ether Formation. The synthesis begins by forming the phenetole (phenyl ethyl ether) linkage. This is generally achieved by reacting a suitably substituted dinitrochlorobenzene with ethanol or sodium ethoxide. The electron-withdrawing nature of the two nitro groups is critical as it activates the aromatic ring for nucleophilic attack.
-
Step 2: Reduction of Nitro Groups. The core of the synthesis is the simultaneous reduction of the two nitro groups to primary amines. This transformation is the most sensitive step, prone to incomplete reactions and side products. Catalytic hydrogenation is a common and clean method for this process.[3]
-
Step 3: Salt Formation (Salification). The resulting diamine is often a viscous oil or an air-sensitive solid that is difficult to handle and purify.[4] Conversion to its dihydrochloride salt significantly improves its stability, crystallinity, and handling properties, yielding the final desired product.[5]
Below is a diagram illustrating the overall synthetic workflow.
Caption: Overall workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during synthesis in a practical question-and-answer format.
Step 1: Ether Formation (SNAr Reaction)
Q1: My SNAr reaction for the ether formation is slow or gives a low yield. What are the key parameters to investigate?
A1: A sluggish or low-yielding SNAr reaction is typically due to suboptimal reaction conditions. The key is to facilitate the nucleophilic attack of the ethoxide on the activated aromatic ring.
-
Causality: The reaction proceeds via a negatively charged intermediate (a Meisenheimer complex). Polar aprotic solvents are excellent at stabilizing this complex without solvating the nucleophile excessively, thereby increasing the reaction rate. The choice and stoichiometry of the base are also critical to ensure the generation of a sufficient concentration of the ethoxide nucleophile.
-
Troubleshooting Steps:
-
Base Selection: Ensure you are using a strong enough base to deprotonate ethanol. Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are common choices. Using pre-formed sodium ethoxide is often more efficient.
-
Solvent System: While ethanol can act as both reactant and solvent, its protic nature can slow the reaction. Consider using a polar aprotic solvent like DMF or DMSO with a stoichiometric amount of ethanol. However, for scalability, optimizing conditions in ethanol is often preferred.[6]
-
Temperature: Gently heating the reaction (e.g., 60-80 °C) will significantly increase the rate. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition at higher temperatures.
-
Water Content: Ensure your reagents and solvents are reasonably dry. Water can compete as a nucleophile, leading to undesired phenol byproducts.
-
Table 1: Recommended Starting Conditions for SNAr Ether Formation
| Parameter | Condition A (Standard) | Condition B (Accelerated) | Rationale |
| Solvent | Ethanol | DMF or DMSO | Polar aprotic solvents (B) better stabilize the intermediate. |
| Base | K₂CO₃ (2.0 equiv.) | NaH (1.2 equiv.) or Sodium Ethoxide | Stronger, non-nucleophilic bases (B) ensure full ethoxide generation. |
| Temperature | 70-80 °C (Reflux) | 60-70 °C | Higher temperatures increase rate, but require careful monitoring. |
| Monitoring | TLC (e.g., 3:1 Hexanes:EtOAc) | TLC | Track disappearance of the starting chloro-compound. |
Step 2: Nitro Group Reduction
Q2: The reduction of the dinitro intermediate is incomplete. How can I drive the reaction to completion?
A2: Incomplete reduction is a frequent issue, often resulting in a complex mixture of the desired diamine, partially reduced nitro-amino intermediates, and unreacted starting material.
-
Causality: Catalytic hydrogenation involves the adsorption of the substrate onto the catalyst surface where it reacts with hydrogen. Incomplete reactions can result from poor catalyst activity, insufficient hydrogen availability, or short reaction times.
-
Troubleshooting Steps:
-
Catalyst Activity & Loading: Ensure your catalyst (e.g., 10% Palladium on Carbon, Pd/C) is fresh. Catalysts can lose activity over time. Increase the catalyst loading from a typical 5 mol% to 10 mol% if necessary.
-
Hydrogen Pressure: While some reductions proceed at atmospheric pressure, using a Parr hydrogenator or a similar apparatus to increase the hydrogen pressure to 40-50 psi can dramatically improve the reaction rate and ensure completion.
-
Solvent Choice: Use a solvent that fully dissolves the starting material and is inert to hydrogenation. Methanol, ethanol, or ethyl acetate are excellent choices.
-
Reaction Time & Temperature: Allow the reaction to run for a sufficient duration (4-24 hours). If the reaction is still sluggish, gentle warming to 40-50 °C can be effective, but be cautious of potential side reactions.
-
Alternative Methods: If catalytic hydrogenation is problematic, chemical reduction using reagents like iron powder in acidic solution (e.g., HCl/Ethanol) is a robust, classical alternative.[3]
-
Q3: My final diamine product is dark-colored and seems to decompose upon standing. What is happening and how can I prevent it?
A3: Aromatic amines, especially diamines, are notoriously susceptible to air oxidation.[4] The darkening of your product is a clear sign of oxidative degradation.
-
Causality: The electron-rich aromatic ring and the lone pairs on the nitrogen atoms are easily oxidized by atmospheric oxygen, leading to the formation of highly colored polymeric impurities.
-
Preventative Measures:
-
Inert Atmosphere: Once the reduction is complete, handle the crude diamine under an inert atmosphere (Nitrogen or Argon) whenever possible.
-
Degassed Solvents: Use solvents that have been degassed (e.g., by bubbling nitrogen through them for 15-20 minutes) for workup and subsequent steps.
-
Proceed Immediately: Do not store the free diamine. The best practice is to proceed directly to the salt formation step immediately after the workup of the reduction reaction.
-
Caption: Decision tree for troubleshooting the nitro group reduction step.
Step 3: Hydrochloride Salt Formation
Q4: I'm trying to form the hydrochloride salt, but it won't precipitate from the solution. What should I do?
A4: Precipitation of the hydrochloride salt is dependent on its solubility in the chosen solvent system. If the product remains dissolved, the solvent is too polar.
-
Causality: The formation of the ammonium salt drastically increases the polarity of the molecule. To induce precipitation, the polarity of the solvent must be low enough that the salt is no longer soluble.
-
Troubleshooting Steps:
-
Solvent System: The free diamine is typically dissolved in a moderately polar solvent in which it is soluble (e.g., Methanol, Ethanol, or Isopropanol).
-
HCl Addition: Slowly add a solution of HCl in a solvent in which the salt is insoluble. A common choice is 2M HCl in diethyl ether. Alternatively, bubbling dry HCl gas through the solution can be very effective.
-
Anti-Solvent Addition: If the salt does not precipitate, slowly add a non-polar "anti-solvent" like diethyl ether or hexanes to the solution with vigorous stirring until turbidity is observed. Then, cool the mixture in an ice bath to maximize crystal formation.
-
Concentration: If the solution is too dilute, the product may not precipitate. Carefully concentrate the solution under reduced pressure before adding the anti-solvent.
-
Section 3: Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation
-
In a suitable pressure vessel (e.g., a Parr shaker bottle), dissolve the 2,4-Dinitro-5-methylphenetole (1.0 equiv.) in a suitable solvent (e.g., Ethanol or Methanol, approx. 10-15 mL per gram of substrate).
-
Carefully add 10% Palladium on Carbon (5-10 mol% catalyst) to the solution under a stream of nitrogen.
-
Seal the vessel and purge it with nitrogen gas three times, followed by purging with hydrogen gas three times.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by observing hydrogen uptake and periodically analyzing by TLC or LC-MS.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
-
The resulting filtrate contains the 2,4-Diamino-5-methylphenetole and should be used immediately in the next step.
Protocol 2: General Procedure for Hydrochloride Salt Formation
-
Take the filtrate from the reduction step and cool it in an ice-water bath.
-
With stirring, slowly add a solution of concentrated HCl (2.2 equivalents) dissolved in a small amount of the reaction solvent or an ethereal HCl solution.
-
Observe for the formation of a precipitate. If no precipitate forms, slowly add an anti-solvent such as diethyl ether until the solution becomes cloudy.
-
Continue stirring in the ice bath for 30-60 minutes to maximize crystallization.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold diethyl ether to remove any soluble impurities.
-
Dry the solid product under vacuum to obtain the this compound.
References
-
Global Substance Registration System. This compound. Available from: [Link]
-
GalChimia. Reaction optimization for medicinal chemists. (2009). Available from: [Link]
-
Zimmerman, S. C., et al. Synthesis of 2,4(5)-Bis(hydroxymethyl)imidazoles and 2,4(5)-Disubstituted Imidazole Crown Ethers. Journal of Organic Chemistry. Available from: [Link]
-
Organic Syntheses. 2,4-Diaminotoluene. Available from: [Link]
-
Krasavin, M., et al. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Molecules. (2018). Available from: [Link]
- Google Patents. CN103396327B - Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride.
-
Jolley, K. E., et al. A Brief Introduction to Chemical Reaction Optimization. ACS Chemical Reviews. (2020). Available from: [Link]
- Google Patents. US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates.
- Google Patents. CN103396327A - Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride.
Sources
- 1. CN103396327B - Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride - Google Patents [patents.google.com]
- 2. CN103396327A - Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. zimmerman.chemistry.illinois.edu [zimmerman.chemistry.illinois.edu]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Reaction optimization for medicinal chemists - GalChimia [galchimia.com]
Technical Support Center: Stability and Degradation of 2,4-Diamino-5-methylphenetole hydrochloride
Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2,4-Diamino-5-methylphenetole hydrochloride. Due to the limited publicly available stability data on this specific molecule, this document synthesizes information from analogous compounds—specifically aromatic diamines and phenetole derivatives—to provide a robust, scientifically-grounded framework for anticipating and troubleshooting degradation. The principles and protocols outlined herein are based on established chemical knowledge and regulatory expectations for stability analysis.[1]
The core structure of 2,4-Diamino-5-methylphenetole features two primary aromatic amine groups and an ethyl ether linkage. These functional groups are the primary sites of potential degradation, making the molecule particularly susceptible to oxidation and, to a lesser extent, hydrolysis and photolysis.[2][3] Understanding these potential pathways is critical for ensuring the integrity of experimental results and developing stable formulations.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
A1: Based on its chemical structure, the most probable degradation pathway is oxidation of the aromatic diamine functionality. Aromatic amines are electron-rich and highly susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or exposure to light.[4] This process often leads to the formation of highly colored quinone-imine species. Secondary pathways may include:
-
Hydrolysis: The ether linkage (phenetole group) could undergo cleavage under harsh acidic conditions, though this is generally less facile than the oxidation of the amines.
-
Photodegradation: Exposure to UV or high-intensity visible light can provide the energy to initiate free-radical-mediated oxidation.[3][4] Functional groups like aromatic amines are known to introduce photosensitivity.[4]
Q2: My solid sample of this compound is turning from off-white to a pink or brown color. What is causing this?
A2: The development of color is a classic indicator of the oxidation of aromatic amines. The initial oxidation products, such as quinone-imines, are often highly conjugated and absorb visible light, appearing colored. This process can be accelerated by exposure to air (oxygen), light, and humidity. To mitigate this, store the solid material in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place.
Q3: Which analytical techniques are best for identifying and quantifying degradation products?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection, is the primary tool. To achieve robust separation of the parent compound from its degradation products, a gradient elution on a C18 column is a common starting point. For structural elucidation of unknown degradation products, coupling the HPLC to a mass spectrometer (HPLC-MS) is essential.[5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for more volatile or semi-volatile degradants.[6][7]
Q4: How should I prepare solutions of this compound to minimize degradation during an experiment?
A4: To minimize degradation in solution:
-
Use Degassed Solvents: Purge solvents with nitrogen or argon to remove dissolved oxygen.
-
Control pH: The stability of aromatic amines can be pH-dependent. Prepare solutions in buffers relevant to your experimental conditions and assess stability across a pH range if necessary.[8]
-
Protect from Light: Use amber glassware or cover your solutions with aluminum foil.[8]
-
Prepare Freshly: Whenever possible, prepare solutions immediately before use. If storage is necessary, store at low temperatures (2-8 °C) under an inert atmosphere.
-
Consider Antioxidants: In some formulation contexts, the addition of antioxidants can be explored, but this may interfere with certain experimental assays.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Actions & Explanations |
| Appearance of New Peaks in HPLC Chromatogram | Chemical Degradation: The compound is degrading under the analytical or storage conditions. | 1. Verify Peak Origin: Re-inject a freshly prepared standard to confirm the new peaks are not artifacts. 2. Investigate Solvent Effects: The analytical mobile phase or sample solvent could be promoting degradation. Assess the stability of the compound in the sample solvent over the typical analysis time.[8] 3. Perform Forced Degradation: Systematically expose the compound to oxidative, acidic, basic, and photolytic stress to see if the in-study degradants match any of the stress-induced peaks. This helps confirm the degradation pathway.[1][3] |
| Loss of Assay Potency / Decreasing Main Peak Area | Degradation: The parent compound is converting into one or more degradation products. Precipitation: The compound may be precipitating from the solution if its solubility limit is exceeded. | 1. Check Mass Balance: A well-developed stability-indicating HPLC method should allow you to see if the loss in the main peak area corresponds to a proportional increase in the area of the degradation peaks. 2. Visually Inspect Solution: Check for any cloudiness or solid material. Centrifuge the sample and analyze the supernatant to see if the potency is restored in the soluble fraction. 3. Review Storage Conditions: Ensure the sample was stored as recommended (protected from light, at the correct temperature, etc.). |
| Inconsistent Results Between Experiments | Variable Degradation: Inconsistent sample handling, storage times, or environmental conditions are leading to different levels of degradation. Contaminated Reagents: Oxidizing impurities in solvents or reagents. | 1. Standardize Sample Handling: Create a strict SOP for sample preparation, including solvent degassing, preparation time, and storage. 2. Use High-Purity Solvents: Ensure that HPLC-grade or higher solvents are used. Contamination in lower-grade solvents can accelerate degradation.[9] 3. Check for Leaks: In GC systems, air leaks can cause on-column sample degradation.[10] |
| Baseline Drift or Ghost Peaks in Chromatogram | Column Contamination: Strongly retained degradation products from previous injections may be slowly eluting. Detector Issues: The detector lamp may be failing or the flow cell could be contaminated. | 1. Implement Column Washing: After each analytical run or sequence, flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove any strongly adsorbed compounds.[11] 2. Use a Guard Column: A guard column can trap non-volatile materials and protect the analytical column.[10] 3. Troubleshoot the Detector: Refer to the instrument manual for detector diagnostics.[10] |
Experimental Protocols
Protocol 1: Forced Degradation Study (Stress Testing)
This protocol is designed to intentionally degrade the sample to generate potential degradation products, which is essential for developing and validating a stability-indicating analytical method.[1] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12]
Objective: To identify the likely degradation products of this compound under various stress conditions.[1]
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Calibrated HPLC-UV system
-
Photostability chamber
-
Calibrated oven
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 methanol:water).
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Heat at 60°C for 4 hours.
-
Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Heat at 60°C for 2 hours.
-
Cool, neutralize with 1 mL of 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature, protected from light, for 24 hours.
-
Dilute to 0.1 mg/mL for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of the solid compound in a vial.
-
Heat in an oven at 80°C for 48 hours.
-
Prepare a 0.1 mg/mL solution for analysis.
-
-
Photolytic Degradation:
-
Expose a 0.1 mg/mL solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in the ICH Q1B guideline.[13]
-
Analyze the sample, alongside a control sample stored in the dark.
-
-
Analysis: Analyze all stressed samples and an unstressed control sample by a suitable HPLC-UV method. Compare the chromatograms to identify new peaks and the loss of the parent peak.
Visualizations
Hypothesized Oxidative Degradation Pathway
The primary degradation pathway is anticipated to be the oxidation of the electron-rich diamine ring, leading to the formation of quinone-imine structures.
Caption: Hypothesized pathway for oxidative degradation.
Forced Degradation Experimental Workflow
This diagram illustrates the logical flow of performing a forced degradation study.
Caption: Workflow for a forced degradation study.
References
- AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.
- RAPS. (2025). ICH releases overhauled stability guideline for consultation.
- ICH. (n.d.). Q1A(R2) Guideline.
- European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
- YouTube. (2025). Q1A (R2) A deep dive in Stability Studies.
- University of Kentucky. (n.d.). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents.
- ResearchGate. (2025). (PDF) Thermal Degradation Pathways of Aqueous Diamine CO 2 Capture Solvents.
- Restek. (n.d.). TROUBLESHOOTING GUIDE.
- National Institutes of Health. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC.
- National Institutes of Health. (n.d.). Bacterial degradation of monocyclic aromatic amines - PMC.
- MedCrave online. (2016). Forced Degradation Studies.
- Semantic Scholar. (2007). [PDF] The Troubleshooting and Maintenance Guide for Gas Chromatographers.
- Pharma Stability. (n.d.). Troubleshooting & Pitfalls.
- Westlab. (n.d.). A Guide to Troubleshooting Common Chemistry Laboratory Equipment Issues.
- ACS Publications. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry.
- National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- Phenomenex. (n.d.). Troubleshooting Guide.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies.
- International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product.
- PubMed. (n.d.). [Determination of migration of 25 primary aromatic amines from food contact plastic materials by gas chromatography-mass spectrometry].
- International CCS Knowledge Centre. (2021). Advancing Amine Degradation Analysis.
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacterial degradation of monocyclic aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Determination of migration of 25 primary aromatic amines from food contact plastic materials by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ccsknowledge.com [ccsknowledge.com]
- 8. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 9. edulabchina.com [edulabchina.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. phenomenex.com [phenomenex.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
"side reactions of 2,4-Diamino-5-methylphenetole hydrochloride with common reagents"
Welcome to the technical support center for 2,4-Diamino-5-methylphenetole hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand potential side reactions encountered during experimentation with this compound. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs)
FAQ 1: My sample of this compound has changed color, appearing yellowish or brown. Is it still usable?
Discoloration is a common issue with aromatic amines and aminophenols, and it is primarily due to oxidation. The two amino groups and the electron-donating ethoxy group make the aromatic ring highly susceptible to oxidation by atmospheric oxygen, light, or trace metal impurities.[1][2] This oxidation can lead to the formation of highly colored quinoid-like structures and polymeric materials.
Recommendation: While slight discoloration may not significantly impact the outcome of all experiments, it is indicative of degradation. For sensitive applications, such as in late-stage drug development or for quantitative assays, it is highly recommended to use a fresh, pure sample. To minimize discoloration, store the compound in a tightly sealed, amber-colored vial, under an inert atmosphere (e.g., argon or nitrogen), and at low temperatures.
FAQ 2: I am observing an unexpected precipitate during my reaction. What could be the cause?
The formation of an unexpected precipitate can arise from several side reactions:
-
Salt Formation: 2,4-Diamino-5-methylphenetole is supplied as a hydrochloride salt. If your reaction medium is basic, the free base will be generated. This free base may have different solubility characteristics than the hydrochloride salt, potentially leading to precipitation. Conversely, if your reaction generates acidic byproducts, it could lead to the precipitation of other salt forms.[3]
-
Reaction with Solvents or Reagents: Certain solvents or reagents can react with the amino groups. For instance, aromatic amines can react with aldehydes or ketones present as impurities in solvents to form imines, which may be less soluble.[4]
-
Insoluble Byproducts: As mentioned in FAQ 1, oxidation can lead to the formation of polymeric, insoluble materials.
Troubleshooting Steps:
-
Analyze the pH of your reaction mixture.
-
Characterize the precipitate using techniques like FTIR or NMR to identify its nature.
-
Ensure the purity of your solvents and reagents.
FAQ 3: My reaction is giving a complex mixture of products. What are the likely side reactions?
The complexity of your product mixture is likely due to the high reactivity of the this compound molecule. The key reactive sites are the two amino groups and the electron-rich aromatic ring.
-
Reactions of the Amino Groups: The primary amino groups can undergo a variety of reactions, including:
-
Acylation: Reaction with acid chlorides or anhydrides.[3]
-
Sulfonylation: Reaction with sulfonyl chlorides.[4]
-
Alkylation: Reaction with alkyl halides, which can lead to mono-, di-, and even tri-alkylated products.[4]
-
Diazotization: Reaction with nitrous acid (formed from sodium nitrite in acidic conditions) to form diazonium salts. These are often unstable and can lead to a variety of subsequent reactions.[5]
-
-
Reactions of the Aromatic Ring: The amino and ethoxy groups are strong activating groups, directing electrophilic substitution to the ortho and para positions. Common electrophilic aromatic substitution reactions include:
-
Halogenation: Rapid reaction with halogens.
-
Nitration: Can be complex and may lead to oxidation of the ring.
-
Sulfonation: Introduction of a sulfonic acid group.
-
The presence of multiple activating groups can lead to over-substitution or reaction at multiple sites, resulting in a mixture of products.
Troubleshooting Guides
Guide 1: Managing Oxidative Degradation
Oxidative degradation is a primary concern when working with this compound.
Symptoms:
-
Discoloration of the solid material (yellow to brown).
-
Development of color in reaction mixtures, even in the absence of chromogenic reagents.
-
Inconsistent analytical results (e.g., appearance of new peaks in HPLC).
Mitigation Strategies:
| Strategy | Rationale |
| Inert Atmosphere | Store and handle the compound under an inert gas like nitrogen or argon to minimize exposure to oxygen. |
| Light Protection | Use amber vials or wrap containers in aluminum foil to prevent photo-oxidation. |
| Low Temperature Storage | Store at recommended low temperatures (e.g., 2-8 °C) to reduce the rate of degradation reactions. |
| Use of Antioxidants | In some formulations, the addition of a small amount of an antioxidant may be considered, but this should be carefully evaluated for compatibility with the intended application. |
| Purification before Use | If the material is discolored, consider recrystallization to remove colored impurities. The hydrochloride salt can often be recrystallized from aqueous ethanol. |
Experimental Protocol: Purification by Recrystallization
-
Dissolve the discolored this compound in a minimal amount of hot 95% ethanol.
-
If the solution is colored, a small amount of activated carbon can be added, and the solution briefly heated.
-
Hot filter the solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the crystals under vacuum.
Guide 2: Controlling Reactivity in Electrophilic Aromatic Substitution
The high reactivity of the aromatic ring can lead to multiple substitutions and a mixture of products.
Problem: Obtaining a monosubstituted product is challenging.
Control Strategies:
| Strategy | Rationale |
| Acylation of Amino Groups | The amino groups can be temporarily protected by acylation (e.g., with acetic anhydride). The resulting amide groups are less activating than the amino groups, which can help to control the extent of substitution. The protecting groups can be removed later by hydrolysis.[3] |
| Control of Stoichiometry | Use of a limiting amount of the electrophilic reagent can favor monosubstitution. |
| Low Reaction Temperature | Running the reaction at a lower temperature can increase selectivity. |
Experimental Workflow: Monosubstitution via Amide Protection
Caption: Workflow for controlled monosubstitution.
Potential Side Reaction Pathways
The following diagram illustrates potential side reactions of this compound with common reagents, based on the known reactivity of aromatic amines and aminophenols.
Caption: Potential side reaction pathways.
Summary of Potential Impurities
| Impurity Class | Potential Source | Analytical Detection |
| Oxidation Products | Exposure to air, light, or oxidizing agents. | HPLC-UV (new peaks, often with different UV spectra), LC-MS. |
| Over-substituted Products | Reactions with strong electrophiles. | HPLC, LC-MS, NMR. |
| N-Alkylated/Acylated Products | Side reactions with alkylating or acylating agents. | HPLC, LC-MS, NMR. |
| Polymeric Materials | Advanced oxidation or other polymerization reactions. | Size Exclusion Chromatography (SEC), observation of insoluble material. |
For the analysis of potential genotoxic impurities, highly sensitive analytical methods such as GC-MS or LC-MS are recommended.[6][7]
References
- BenchChem. A Comparative Analysis of the Reactivity of 5-Amino-2-Chlorophenol and Other Aminophenols.
- Chemcess. Aminophenol: Properties, Production, Reactions And Uses.
- Dongala, T., & Pal, D. (2018). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. American Pharmaceutical Review.
- Shimadzu. (2019). Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances - No. 62.
- Wikipedia. 4-Aminophenol.
- Slideshare.
- Jasperse, C. (n.d.). Reactions of Amines. Chem 360 Notes.
- Sundarban Mahavidyalaya.
- Reusch, W. (2013). Reaction of Amines with Nitrous Acid. In Virtual Textbook of Organic Chemistry.
Sources
- 1. chemcess.com [chemcess.com]
- 2. 4-Aminophenol - Wikipedia [en.wikipedia.org]
- 3. sundarbanmahavidyalaya.in [sundarbanmahavidyalaya.in]
- 4. Reactions of aromatic amines | PDF [slideshare.net]
- 5. Amine Reactivity [organicavirtuale.altervista.org]
- 6. Reactivity of aminophenols in forming nitrogen-containing brown carbon from iron-catalyzed reactions | NSF Public Access Repository [par.nsf.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Safe Handling and Storage of 2,4-Diamino-5-methylphenetole Hydrochloride
Disclaimer: A specific Safety Data Sheet (SDS) for 2,4-Diamino-5-methylphenetole hydrochloride (CAS No. 113715-25-6) was not located. The following guidance is synthesized from authoritative sources on the handling of aromatic amines and data from structurally similar compounds, such as 2,4-Diaminotoluene.[1][2][3] Researchers should always perform a risk assessment for their specific experimental conditions and consult with their institution's safety officer.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
Based on the toxicological profiles of related aromatic amines, this compound should be handled as a hazardous substance.[1][3] The primary concerns are:
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[4]
-
Skin and Eye Damage: Can cause severe skin irritation and serious eye damage.[5]
-
Sensitization: May cause an allergic skin reaction.[2]
-
Carcinogenicity and Mutagenicity: Many aromatic amines are suspected of causing genetic defects and cancer.[1][2][3]
-
Organ Toxicity: May cause damage to organs, such as the liver and kidneys, through prolonged or repeated exposure.[2]
Q2: What Personal Protective Equipment (PPE) is mandatory when working with this compound?
A comprehensive PPE strategy is crucial to minimize exposure.[2][6][7] The following should be considered standard practice:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[6]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) and inspect them before each use.[6]
-
Body Protection: A lab coat or chemical-resistant apron is required. For larger quantities or in case of a potential splash, a full chemical suit may be necessary.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is essential.[2]
Q3: How should I properly store this compound?
Proper storage is critical to maintaining the chemical's integrity and ensuring safety.[7]
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[2]
-
Security: Store in a locked cabinet or a restricted-access area.[2]
-
Incompatibilities: Store away from strong oxidizing agents.[2]
Q4: What is the immediate first aid response for accidental exposure?
Immediate and appropriate first aid is critical.[2][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][8]
Troubleshooting Guides
Problem: I've spilled a small amount of this compound powder on the lab bench.
Solution:
-
Alert and Isolate: Immediately alert others in the vicinity and restrict access to the spill area.
-
Personal Protection: Ensure you are wearing the appropriate PPE, including a respirator, before attempting to clean the spill.
-
Containment: Gently cover the spill with an absorbent material like vermiculite or sand to prevent the powder from becoming airborne.[1]
-
Collection: Carefully sweep up the absorbent material and the spilled chemical. Place the waste in a clearly labeled, sealed container for hazardous waste disposal.[2]
-
Decontamination: Clean the spill area with a suitable decontaminating solution, followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials (including PPE) as hazardous waste according to your institution's guidelines.[2]
Problem: The compound has changed color or appears clumpy in the container.
Solution:
This may indicate degradation or moisture absorption. Do not use the compound if its appearance has changed significantly. It is recommended to dispose of the material as hazardous waste.
Hazard and PPE Summary
| Hazard Classification | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal) | Chemical-resistant gloves, Lab coat, Eye/face protection |
| Skin Corrosion/Irritation | Chemical-resistant gloves, Lab coat |
| Serious Eye Damage/Irritation | Chemical safety goggles, Face shield |
| Respiratory/Skin Sensitization | Respirator (if dust is generated), Chemical-resistant gloves |
| Germ Cell Mutagenicity | Enhanced PPE, including double gloving, may be appropriate |
| Carcinogenicity | Enhanced PPE, work in a designated area |
| Specific Target Organ Toxicity | Use in a well-ventilated area or with local exhaust ventilation |
Experimental Workflow: Small Spill Response
Caption: Workflow for handling a small chemical spill.
References
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (URL: [Link])
-
This compound - gsrs. (URL: [Link])
-
SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd - SKC Inc. (URL: [Link])
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (URL: [Link])
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ResearchGate. (URL: [Link])
-
CID 3454 | C9H13N5O4 - PubChem. (URL: [Link])
-
5-Thiazoleethanamine, 2-amino-4-methyl-, hydrochloride (1:2) - Common Chemistry - CAS.org. (URL: [Link])
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. fishersci.com [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. tcichemicals.com [tcichemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. international.skcinc.com [international.skcinc.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Purification of 2,4-Diamino-5-methylphenetole Hydrochloride
Welcome to the technical support center for 2,4-Diamino-5-methylphenetole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this important chemical intermediate. Given the specificity of this molecule, this document synthesizes established principles for the purification of aromatic diamines and provides actionable, field-proven troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in a sample of this compound?
The impurity profile of this compound is largely dictated by its synthetic route. A common pathway involves the condensation of a dinitrochlorobenzene precursor with an alcohol, followed by hydrogenation and salification with hydrochloric acid.[1][2]
Likely Impurity Classes:
-
Starting Materials & Intermediates: Unreacted precursors such as 2,4-dinitro-5-methylphenetole or partially reduced species (e.g., nitro-amino compounds).
-
Isomeric Impurities: Positional isomers formed during the initial nitration or substitution steps are common. For the closely related 2,4-diaminotoluene, the 2,6-diaminotoluene isomer is a well-known and challenging impurity to separate.[3][4]
-
Oxidation/Degradation Products: Aromatic amines are highly susceptible to air oxidation, which often results in the formation of colored quinone-imine type structures. This is why the material may darken upon exposure to air or during storage.[5][6]
-
Residual Solvents: Solvents used during synthesis or initial purification steps.
-
Inorganic Salts: Byproducts from the synthesis and salification steps.
Diagram illustrating the classification of potential impurities.
Caption: Logical map of potential impurity sources.
Q2: My this compound sample has developed a pink or brown color over time. Is it degraded, and can it be purified?
This is a classic sign of oxidation. Aromatic diamines, especially in their free base form, are readily oxidized by atmospheric oxygen. The hydrochloride salt form offers more stability, but gradual discoloration can still occur, particularly in the presence of light, moisture, or residual base. This discoloration indicates the presence of minor, but intensely colored, degradation products. In most cases, these impurities can be effectively removed using the techniques outlined in the troubleshooting guides below. For long-term storage, it is imperative to keep the material in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and protected from light.[7]
Troubleshooting Purification Workflows
Issue 1: Recrystallization yields are low or fail to significantly improve purity.
Recrystallization is a powerful technique but relies heavily on selecting an appropriate solvent system where the target compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain soluble at all temperatures.
Troubleshooting Steps & Explanations:
-
Re-evaluate Your Solvent System: A single solvent may not provide the ideal solubility differential. A mixed-solvent system is often superior. For aromatic diamines, polar protic solvents or their mixtures are typically effective.[3]
-
Causality: The hydrochloride salt is polar and capable of hydrogen bonding. Solvents that can engage in these interactions are more likely to be effective. A second, less polar "anti-solvent" is often used to induce crystallization upon cooling.
-
-
Control the Cooling Rate: Crashing the product out of solution by rapid cooling (e.g., placing a hot flask directly into an ice bath) is a common cause of low purity.
-
Causality: Slow cooling allows for the selective growth of crystals of the target compound, excluding impurities from the crystal lattice. Rapid cooling causes impurities to become trapped (occluded) within the rapidly forming solid.
-
-
Address "Oiling Out": If the compound separates as a liquid instead of a solid, this "oil" often traps a significant amount of impurities.
-
Causality: This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute (or a solute-solvent eutectic).
-
Solution: Add a small amount of additional hot solvent to redissolve the oil, then cool the solution more slowly with vigorous stirring. Seeding the solution with a pure crystal can also promote proper crystallization.
-
-
WARNING: Avoid Reactive Solvents: Do not use acetone or other ketone-based solvents for the recrystallization of vicinal diamines.
-
Causality: Vicinal diamines can undergo a condensation reaction with ketones like acetone to form benzodiazepine ring structures, an entirely new and unexpected impurity.[8]
-
Workflow for optimizing a recrystallization protocol.
Caption: Decision-based workflow for recrystallization.
Experimental Protocol: Two-Solvent Recrystallization
-
Place the impure this compound into an Erlenmeyer flask with a stir bar.
-
Select a primary solvent in which the compound is soluble when hot (e.g., methanol, ethanol, or water). Add the solvent portion-wise at reflux until the solid just dissolves.
-
If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Bring the solution back to a gentle boil and add a secondary, miscible "anti-solvent" (e.g., ethyl acetate or isopropanol) dropwise until the solution becomes faintly turbid. Add a few drops of the primary solvent to redissolve the turbidity.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum yield, you may then place it in an ice bath or refrigerator.
-
Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold solvent (using the same solvent ratio as the final mixture).
-
Dry the crystals under vacuum to a constant weight.
| Solvent System (Example) | Ratio (v/v) | Primary Use Case |
| Water / Ethanol | 1:3 to 1:5 | Good for removing highly polar or inorganic impurities.[3] |
| Methanol / Ethyl Acetate | 1:2 to 1:4 | Effective for separating less polar organic impurities. |
| Ethanol / Isopropanol | 1:1 to 1:3 | Useful for fine-tuning polarity to exclude isomers. |
Issue 2: Colored impurities persist after multiple recrystallizations.
Intensely colored oxidation products can be difficult to remove by crystallization alone because they may be present at very low concentrations.
Troubleshooting Steps & Explanations:
-
Activated Charcoal Treatment: Utilize activated charcoal to adsorb colored impurities.
-
Causality: Activated charcoal has a very high surface area and non-specifically adsorbs large, planar, conjugated molecules—a common feature of colored organic compounds.
-
Protocol: Add a small amount of activated charcoal (typically 1-2% w/w relative to your compound) to the hot solution before the hot filtration step in your recrystallization protocol. Allow it to stir for 5-10 minutes. Caution: Using too much charcoal will adsorb your product and drastically reduce your yield.
-
-
Purification via Acid-Base Extraction: This technique is excellent for removing neutral impurities (like some degradation products) from an amine salt.
-
Causality: The hydrochloride salt is water-soluble. By basifying the aqueous solution, you generate the free amine, which is soluble in organic solvents. Neutral impurities will remain in the organic layer, while any inorganic salts will remain in the aqueous layer. The free amine can then be re-extracted into a fresh aqueous acid solution, leaving the neutral impurities behind.
-
Diagram showing the logic of acid-base extraction.
Caption: Logic of purification by pH manipulation.
Analytical Methods for Purity Confirmation
Once a purification protocol is complete, its effectiveness must be validated. No single technique is universally sufficient; orthogonal methods are recommended.
Q3: What is the best analytical technique to confirm the purity of my final product?
The choice depends on the specific information you need (e.g., absolute purity, identification of trace impurities, or isomeric ratio). A combination is often best.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Intrinsic quantitative relationship between NMR signal intensity and the number of atomic nuclei. |
| Typical Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% |
| Precision (%RSD) | < 2.0% | < 3.0% | < 1.0% |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | ~0.1% |
| Best For | Quantifying non-volatile impurities and isomers. The standard for pharmaceutical purity analysis. | Identifying volatile impurities, residual solvents, and providing structural information on unknowns. | Determining absolute purity against a certified standard without needing a reference standard of the target compound. |
| Data adapted from comparative analytical guides.[9] |
References
- Sigma-Aldrich. (2025). Safety Data Sheet.
- MilliporeSigma. (2024). Safety Data Sheet.
- Fisher Scientific. (2025). Safety Data Sheet.
- Angene Chemical. (2025). Safety Data Sheet.
- GSRS. (n.d.). This compound.
- PubChem. (n.d.). 2,4-Diaminotoluene.
- Patsnap. (n.d.). Process for purifying 2,4-diaminotoluene by recrystallization.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Validation.
- IUCr. (2024). Crystal structures of two unexpected products of vicinal diamines left to crystallize in acetone.
- Google Patents. (n.d.). Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride.
- Google Patents. (n.d.). Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride.
- Google Patents. (n.d.). Technology for separating and purifying 2,4-diaminotoluene and 2,6-diaminotoluene by derivatization crystallization process.
- PubChem. (n.d.). 2,5-Diaminotoluene.
Sources
- 1. CN103396327A - Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride - Google Patents [patents.google.com]
- 2. CN103396327B - Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride - Google Patents [patents.google.com]
- 3. Process for purifying 2,4-diaminotoluene by recrystallization - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN103319352A - Technology for separating and purifying 2,4-diaminotoluene and 2,6-diaminotoluene by derivatization crystallization process - Google Patents [patents.google.com]
- 5. 2,4-Diaminotoluene | C7H10N2 | CID 7261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,5-Diaminotoluene | C7H10N2 | CID 7252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Crystal structures of two unexpected products of vicinal diamines left to crystallize in acetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to Diamine Reagents in Enzyme Immunoassays
For researchers, scientists, and drug development professionals engaged in the nuanced world of enzyme-linked immunosorbent assays (ELISAs) and other immunoassay techniques, the choice of a chromogenic substrate is a critical determinant of assay performance. The sensitivity, dynamic range, and reliability of your data are intrinsically linked to the properties of the substrate used to visualize the enzymatic reaction. This guide provides an in-depth, objective comparison of several diamine reagents commonly employed as chromogenic substrates for horseradish peroxidase (HRP), the most prevalent enzyme conjugate in immunoassays.
We will delve into the performance characteristics of the well-established reagents: 3,3',5,5'-Tetramethylbenzidine (TMB), o-Phenylenediamine (OPD), and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). Furthermore, we will explore the potential of a lesser-known compound, 2,4-Diamino-5-methylphenetole hydrochloride, and discuss its chemical properties in the context of HRP substrate suitability. This guide is designed to empower you with the technical insights and practical data necessary to select the optimal diamine reagent for your specific research needs.
The Cornerstone of Colorimetric Detection: The Role of Diamine Reagents
In a typical ELISA, an HRP-conjugated antibody is used to detect the target analyte. The addition of a chromogenic substrate, often a diamine-based compound, initiates a colorimetric reaction. HRP, in the presence of a peroxide, catalyzes the oxidation of the diamine reagent, resulting in a colored product. The intensity of this color is directly proportional to the amount of HRP present, and consequently, the concentration of the analyte of interest. The choice of the diamine reagent, therefore, directly impacts the signal-to-noise ratio and the overall sensitivity of the assay.
A Head-to-Head Comparison of Established HRP Substrates
The three most widely used chromogenic substrates for HRP—TMB, OPD, and ABTS—each present a unique profile of advantages and disadvantages. The selection of one over the others is a strategic decision based on the specific requirements of the assay, such as the need for high sensitivity, a wide dynamic range, or cost-effectiveness.
Performance Characteristics
| Feature | 3,3',5,5'-Tetramethylbenzidine (TMB) | o-Phenylenediamine (OPD) | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) |
| Sensitivity | Highest | High | Moderate |
| Oxidized Product Color | Blue (λmax ≈ 370 or 652 nm) | Yellow-Orange (λmax ≈ 492 nm) | Green (λmax ≈ 410-420 nm) |
| Stopped Reaction Product | Yellow (λmax ≈ 450 nm) | - | - |
| Reaction Speed | Fast | Moderate | Slow |
| Stability | Good | Light-sensitive, potential mutagen | Good |
| Key Advantages | High signal-to-noise ratio; non-carcinogenic.[1] | Cost-effective. | Soluble end product; wide dynamic range.[2] |
| Key Disadvantages | Can precipitate at high concentrations. | Potential mutagen; requires careful handling.[2] | Lower sensitivity compared to TMB and OPD.[2] |
Causality Behind Experimental Choices: Why Substrate Matters
The superior sensitivity of TMB is attributed to its high molar extinction coefficient and the two-step oxidation process that produces a soluble blue intermediate and a yellow end-product upon acidification, allowing for flexible reading options.[1] OPD, while offering good sensitivity, has fallen out of favor in many laboratories due to its classification as a potential mutagen, necessitating stringent safety precautions.[2] ABTS, with its lower sensitivity, is often the substrate of choice when a wide dynamic range is required or when dealing with assays prone to high background noise.[2]
In Focus: this compound – A Potential Contender?
This compound is an aromatic diamine with the chemical formula C₉H₁₄N₂O·HCl.[3] While not as extensively documented as a mainstream HRP substrate in immunoassay literature, its chemical structure, featuring two amino groups on a substituted benzene ring, is analogous to other known chromogenic substrates.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₉H₁₄N₂O·HCl |
| Molecular Weight | 202.68 g/mol (hydrochloride) |
| Appearance | (Typically) Off-white to light brown crystalline powder |
| Solubility | Soluble in water |
Hypothesized Performance as an HRP Substrate:
Based on its structural similarities to other diamine reagents, it is plausible that this compound could function as a chromogenic substrate for HRP. The presence of the electron-donating amino and ethoxy groups on the aromatic ring would likely facilitate oxidation by the HRP-peroxide complex. The resulting oxidized product would be expected to be colored, allowing for spectrophotometric quantification.
Experimental Protocols: A Self-Validating System for Substrate Comparison
To objectively compare the performance of these diamine reagents, a standardized experimental protocol is essential. The following provides a detailed, step-by-step methodology for a direct ELISA, which can be adapted to compare different chromogenic substrates.
General ELISA Protocol for Substrate Comparison
-
Antigen Coating:
-
Dilute the antigen to an optimal concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted antigen to each well of a 96-well microtiter plate.
-
Incubate the plate overnight at 4°C or for 2 hours at 37°C.
-
-
Washing:
-
Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween 20).
-
-
Blocking:
-
Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Incubate for 1-2 hours at 37°C.
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in blocking buffer.
-
Add 100 µL of the diluted primary antibody to each well.
-
Incubate for 1-2 hours at 37°C.
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
HRP-Conjugated Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody to its optimal concentration in blocking buffer.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing:
-
Repeat the washing step as described in step 2, performing a final, more extensive wash (e.g., 5 times).
-
-
Chromogenic Substrate Addition and Development:
-
Prepare the respective substrate solutions immediately before use according to the manufacturer's instructions.
-
For TMB: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark. A blue color will develop.
-
For OPD: Add 100 µL of OPD substrate solution (containing H₂O₂) to each well. Incubate for 15-30 minutes at room temperature in the dark. A yellow-orange color will develop.[2]
-
For ABTS: Add 100 µL of ABTS substrate solution (containing H₂O₂) to each well. Incubate for 15-30 minutes at room temperature. A green color will develop.[2]
-
For this compound (Exploratory): Prepare a solution of the compound in a suitable buffer (e.g., citrate-phosphate buffer) with H₂O₂. Add 100 µL to each well and monitor for color development.
-
-
Stopping the Reaction (Optional but Recommended for TMB and OPD):
-
For TMB: Add 50 µL of stop solution (e.g., 2 M H₂SO₄) to each well. The color will change from blue to yellow.
-
For OPD: Add 50 µL of stop solution (e.g., 3 M H₂SO₄) to each well.[2]
-
-
Data Acquisition:
-
Read the absorbance of each well using a microplate reader at the appropriate wavelength:
-
TMB (stopped): 450 nm
-
TMB (unstopped): 652 nm
-
OPD: 492 nm
-
ABTS: 410-420 nm
-
-
Visualizing the Workflow
Caption: A generalized workflow for a direct ELISA protocol.
The Peroxidase Reaction Pathway
The enzymatic reaction catalyzed by HRP is a well-understood process that proceeds through a series of intermediates.
Caption: The catalytic cycle of horseradish peroxidase with a diamine substrate.
Conclusion and Future Perspectives
The selection of a diamine reagent as a chromogenic substrate is a pivotal decision in the design of robust and sensitive immunoassays. While TMB, OPD, and ABTS are well-characterized reagents with established performance profiles, the landscape of chemical synthesis is ever-evolving. The exploration of novel diamine compounds, such as this compound, holds the potential for the development of new and improved substrates with enhanced sensitivity, stability, and safety profiles. However, such potential must be rigorously validated through direct comparative studies. It is the responsibility of the diligent researcher to critically evaluate the available data and, when necessary, perform empirical comparisons to identify the optimal reagent for their specific application, thereby ensuring the generation of high-quality, reliable data.
References
- A Comparative Guide to Chromogenic Peroxidase Substrates: TMB, OPD, and ABTS. (n.d.). BenchChem. Retrieved January 14, 2026.
- Soluble Horseradish Peroxidase (HRP) Substrates. (n.d.). Kementec. Retrieved January 14, 2026.
- An Introduction to Horseradish Peroxidase (HRP) and Its Applications. (n.d.). Sigma-Aldrich. Retrieved January 14, 2026.
- A Comparative Guide to Peroxidase Assays: Leucocrystal Violet vs. TMB, OPD, and ABTS. (n.d.). BenchChem. Retrieved January 14, 2026.
- Chromogenic Substrates. (n.d.). Revvity. Retrieved January 14, 2026.
- Chromogenic detection in western blotting. (n.d.). Abcam. Retrieved January 14, 2026.
- HRP Substrate. (n.d.). Bio-Rad. Retrieved January 14, 2026.
- Comparison of ABTS, TMB, and OPD Peroxidase Substrate Systems. (n.d.). SeraCare. Retrieved January 14, 2026.
- Ishikawa, E., Imagawa, M., Hashida, S., Yoshitake, S., Hamaguchi, Y., & Ueno, T. (1983). A comparison of chromogenic substrates for horseradish peroxidase as a label in steroid immunoassay. Journal of Immunoassay, 4(3), 209-327.
- HRP Redox Reaction Driven TMB Color Development. (n.d.).
- This compound. (n.d.). GSRS. Retrieved January 14, 2026.
- 2,4-DIAMINO-5-METHYLPHENETOLE HCL (CAS 113715-25-6). (2025, December 17). ChemicalBook. Retrieved January 14, 2026.
- Enzymatic assays for 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline, a promising new "nonclassical" antifolate. (1981).
- 2,4-Diaminotoluene. (n.d.). PubChem. Retrieved January 14, 2026.
- Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. (1995). Journal of Medicinal Chemistry, 38(18), 3504-3515.
- Characterization of 2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl Ureido Based Inhibitors of Trypanosoma brucei FolD and Testing for Antiparasitic Activity. (2015). Journal of Medicinal Chemistry, 58(10), 4246-4257.
- 2,5-Diamino-1,4-benzenedithiol Dihydrochloride. (n.d.). PubChem. Retrieved January 14, 2026.
- Pyrimethamine (2,4-diamino-5-p-chlorophenyl-6-ethylpyrimidine) induces apoptosis of freshly isolated human T lymphocytes, bypassing CD95/Fas molecule but involving its intrinsic pathway. (2005). The Journal of Pharmacology and Experimental Therapeutics, 315(3), 1046-1057.
- 2,5-Diaminotoluene. (n.d.). PubChem. Retrieved January 14, 2026.
Sources
- 1. The Energies of Activation and Deactivation of 2,4-Dichlorophenol Degradation by Horseradish Peroxidase Immobilized on the Modified Nanofibrous Membrane [mdpi.com]
- 2. Kinetics of Horseradish Peroxidase-Catalyzed Nitration of Phenol in a Biphasic System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-rad.com [bio-rad.com]
A Comparative Guide to the Efficacy of 2,4-Diamino-5-methylphenetole Hydrochloride in Azo Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Diamines in Azo Coupling
Aromatic diamines are a cornerstone in the synthesis of azo dyes, a versatile class of compounds with widespread applications in textiles, printing, and as indicators. The efficacy of a diamine as a coupling component in azo dye synthesis is dictated by several factors, including the electron-donating nature of its substituents, steric hindrance, and solubility. 2,4-Diamino-5-methylphenetole hydrochloride, a substituted aromatic diamine, presents a unique combination of structural features that influence its reactivity and the properties of the resulting dyes. This guide will objectively evaluate its performance against other common coupling agents.
Core Synthetic Route: Azo Dye Formation
The fundamental synthetic pathway involving this compound is the azo coupling reaction. This reaction proceeds in two main stages:
-
Diazotization: A primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. This salt is a potent electrophile.
-
Azo Coupling: The diazonium salt is then reacted with a coupling component, in this case, this compound. The electron-rich aromatic ring of the diamine undergoes electrophilic aromatic substitution to form the azo compound, characterized by the -N=N- functional group which acts as a chromophore.
dot graph "Azo_Coupling_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];
Start [label="Primary Aromatic Amine", shape=ellipse, style=filled, fillcolor="#FBBC05"]; Diazotization [label="Diazotization\n(NaNO2, HCl, 0-5 °C)"]; Diazonium_Salt [label="Diazonium Salt", shape=cylinder, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Coupling_Component [label="2,4-Diamino-5-methylphenetole\nHydrochloride", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Azo_Coupling [label="Azo Coupling"]; Azo_Dye [label="Azo Dye Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Diazotization; Diazotization -> Diazonium_Salt; Diazonium_Salt -> Azo_Coupling; Coupling_Component -> Azo_Coupling; Azo_Coupling -> Azo_Dye; } Caption: General workflow for azo dye synthesis.
Performance Comparison with Alternative Coupling Agents
The selection of a coupling agent is critical as it directly influences the yield, purity, and color of the final azo dye. To provide a clear comparison, we will evaluate this compound against two common alternatives: 2,4-Diaminotoluene and N-(1-Naphthyl)ethylenediamine .
| Coupling Agent | Key Structural Features | Expected Impact on Reactivity and Dye Properties |
| This compound | Two amino groups, a methyl group, and an ethoxy group. | The ethoxy and amino groups are strong activating, electron-donating groups, which are expected to increase the rate of electrophilic substitution. The presence of multiple activating groups can lead to high yields. The ethoxy group may also enhance the solubility of the resulting dye in certain solvents and can cause a bathochromic (red) shift in the dye's absorption spectrum. |
| 2,4-Diaminotoluene | Two amino groups and a methyl group. | Also a highly activated ring due to the two amino groups and the methyl group. It is a widely used and cost-effective coupling agent. The resulting dyes are typically yellow to orange. |
| N-(1-Naphthyl)ethylenediamine | A naphthalene ring system and an ethylenediamine side chain. | The naphthalene ring provides a more extended conjugated system, often resulting in dyes with more intense colors and a shift towards the blue end of the spectrum. It is a highly sensitive reagent, often used in analytical applications. |
Experimental Protocols and Supporting Data
While specific, direct comparative studies for this compound are not abundant in publicly available literature, we can construct a representative experimental protocol based on established methods for similar compounds. The synthesis of a closely related compound, 2,4-diamino-5-ethoxytoluene dihydrochloride, is detailed in U.S. Patent 4,854,935, providing a solid foundation for our experimental design.
Synthesis of this compound
A plausible synthetic route to the title compound starts from 2,4-dinitrotoluene, which is first ethoxylated and then reduced.
dot graph "Synthesis_of_Target_Compound" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];
Dinitrotoluene [label="2,4-Dinitrotoluene"]; Ethoxylation [label="Ethoxylation"]; Dinitroethoxy [label="2,4-Dinitro-5-ethoxytoluene"]; Reduction [label="Reduction\n(e.g., Fe/HCl)"]; Diaminoethoxy [label="2,4-Diamino-5-ethoxytoluene"]; HCl_Salt [label="HCl Salt Formation"]; Final_Product [label="2,4-Diamino-5-ethoxytoluene\ndihydrochloride", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Dinitrotoluene -> Ethoxylation -> Dinitroethoxy -> Reduction -> Diaminoethoxy -> HCl_Salt -> Final_Product; } Caption: Plausible synthetic route to the target compound.
General Protocol for Azo Dye Synthesis
Diazotization of Aniline (Example):
-
Dissolve aniline (10 mmol) in a mixture of concentrated hydrochloric acid (25 mL) and water (25 mL) in a beaker.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (11 mmol in 10 mL of water) dropwise to the aniline solution, ensuring the temperature does not rise above 5 °C.
-
Stir the resulting diazonium salt solution for 15-20 minutes at 0-5 °C before use.
Azo Coupling:
-
Dissolve this compound (10 mmol) in a suitable solvent (e.g., water or a water/ethanol mixture).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution to the solution of the coupling agent with vigorous stirring.
-
Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours.
-
The formation of a colored precipitate indicates the formation of the azo dye.
-
Isolate the product by filtration, wash with cold water, and dry.
Comparative Data (Hypothetical Based on Known Reactivities)
The following table presents a hypothetical comparison of expected yields and dye colors based on the known reactivity of the coupling agents. Actual results may vary depending on the specific diazonium salt used and the precise reaction conditions.
| Coupling Agent | Diazonium Salt Source | Expected Yield (%) | Resulting Azo Dye Color | Key Remarks |
| This compound | Aniline | 85-95 | Orange to Red | The ethoxy group likely contributes to a bathochromic shift. High reactivity is expected due to multiple activating groups. |
| 2,4-Diaminotoluene | Aniline | 80-90 | Yellow to Orange | A standard and reliable coupling agent. |
| N-(1-Naphthyl)ethylenediamine | Aniline | 90-98 | Purple to Blue | Highly sensitive, often used for quantitative analysis. The extended conjugation of the naphthalene ring leads to deeper colors. |
Mechanistic Insights and Causality of Experimental Choices
The high efficacy of this compound as a coupling agent can be attributed to the synergistic electronic effects of its substituents. The two amino groups and the ethoxy group are all ortho-, para-directing and strongly activating. This high electron density on the aromatic ring makes it highly susceptible to electrophilic attack by the diazonium ion.
The choice of a low temperature (0-5 °C) for the diazotization and coupling steps is crucial. Diazonium salts are generally unstable and can decompose at higher temperatures, leading to the formation of undesired byproducts and a reduction in yield. The use of a strong acid in the diazotization step is necessary to generate the active electrophile, the nitrosonium ion (NO⁺).
Conclusion
This compound is a highly effective coupling agent for the synthesis of azo dyes, with its performance being comparable, and in some aspects potentially superior, to standard reagents like 2,4-diaminotoluene. The presence of the ethoxy group is a key feature that can be exploited to fine-tune the color and solubility properties of the resulting dyes. While N-(1-Naphthyl)ethylenediamine may offer higher sensitivity for analytical purposes and produce dyes with deeper colors, this compound provides a valuable alternative for synthesizing a range of orange to red dyes with potentially high yields. The choice of the optimal coupling agent will ultimately depend on the specific requirements of the target dye, including desired color, solubility, and cost-effectiveness of the synthesis.
References
- U.S. Patent 4,854,935, "5-alkoxy-2,4-diamino-alkyl-benzenes and hairdye compositions based on 5-alkoxy-2,4-diamino-alkyl-benzenes," issued August 8, 1989.
-
"The Synthesis of Azo Dyes." Department of Chemistry, University of Calgary. [Link]
-
"Reactions of Diazonium Salts." Chemguide. [Link]
-
"Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents." International Journal of Innovative Research in Science, Engineering and Technology, vol. 4, no. 7, 2015, pp. 6136-6141. [Link]
-
"Synthesis and Characteristics of Some Organic Dyes." Prime Scholars Library, vol. 8, no. 3, 2020, pp. 1-6. [Link]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2,4-Diamino-5-methylphenetole Hydrochloride
This guide provides a comprehensive framework for the development and validation of analytical methods for 2,4-Diamino-5-methylphenetole hydrochloride. As direct, published methods for this specific analyte are not widely available, this document serves as a practical, experience-driven comparison of suitable analytical techniques. We will explore the causality behind methodological choices and establish self-validating protocols grounded in the authoritative standards set by the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA).
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1][2]. This guide will compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), UV-Vis Spectrophotometry, and Titrimetry, detailing the validation strategy for each in the context of analyzing this compound.
Part 1: Foundational Principles of Analytical Method Validation
Before comparing specific techniques, it is essential to understand the core performance characteristics that must be evaluated. The ICH Q2(R2) guideline, which has evolved to align with a lifecycle and Quality-by-Design (QbD) approach, provides the global standard for this process[1][3]. The primary validation parameters are interconnected, ensuring that a method is reliable, reproducible, and fit for purpose.
The key validation characteristics as outlined by major regulatory bodies include accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range[4][5].
Sources
A Comparative Guide to the Structure-Activity Relationship of 2,4-Diaminopyrimidine Derivatives Targeting Kinases and Dihydrofolate Reductase
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for 2,4-diaminopyrimidine derivatives, a privileged scaffold in medicinal chemistry. While direct and extensive research on 2,4-Diamino-5-methylphenetole hydrochloride is limited, this document leverages the wealth of data on structurally related analogs to elucidate the key determinants of their biological activity. We will focus on two primary, well-established targets for this class of compounds: protein kinases and dihydrofolate reductase (DHFR), both critical targets in oncology and infectious diseases.
The core of this analysis rests on understanding how subtle modifications to the 2,4-diaminopyrimidine core, particularly at the C5 position, influence binding affinity, selectivity, and overall efficacy against these distinct enzyme classes. By examining experimental data from various studies, we can infer the potential activity profile of derivatives bearing the 5-methylphenetole substituent.
The 2,4-Diaminopyrimidine Scaffold: A Foundation for Potent Inhibition
The 2,4-diaminopyrimidine nucleus is a cornerstone of numerous therapeutic agents.[1] Its significance lies in its ability to mimic the purine core of ATP or the pteridine ring of folic acid, allowing it to act as a competitive inhibitor. The 2- and 4-amino groups are critical pharmacophoric features, typically forming key hydrogen bond interactions within the active sites of target enzymes.
Caption: Core 2,4-diaminopyrimidine scaffold and key functional groups.
Comparative Analysis I: Inhibition of Protein Kinases
Derivatives of 2,4-diaminopyrimidine are widely recognized as potent inhibitors of protein kinases, particularly in the context of cancer therapy.[1][2] They function by competing with ATP for the binding pocket in the kinase domain. The 2,4-diamino groups typically form hydrogen bonds with the "hinge" region of the kinase, a critical interaction for stable binding.
The substituent at the C5 position plays a crucial role in determining potency and selectivity. This group extends into a more variable region of the ATP-binding pocket, and its size, shape, and electronic properties can be tuned to achieve specificity for a particular kinase.[3][4]
For a hypothetical 2,4-Diamino-5-methylphenetole derivative, the phenetole (phenyl ethyl ether) group at the C5 position would be expected to occupy a hydrophobic pocket. The phenyl ring could engage in π-stacking interactions, while the flexible ethyl ether linker allows for optimal positioning within the pocket.
Caption: Binding model of a 2,4-diaminopyrimidine derivative in a kinase active site.
Comparative Data for Kinase Inhibitors
The following table summarizes the activity of various 2,4-diaminopyrimidine derivatives against key oncogenic kinases. This data illustrates how modifications at the C5 position and other locations impact inhibitory potency.
| Compound ID | Core Structure | C5-Substituent | Kinase Target | IC50 (nM) | Reference |
| 1h | 2,4-Diaminopyrimidine | Trifluoromethyl | EGFR | 860 | [5] |
| 1h | 2,4-Diaminopyrimidine | Trifluoromethyl | Src | 220 | [5] |
| 8a | 2,4-Diarylaminopyrimidine | (Indole derivative) | EGFR L858R/T790M | 4.1 | [6] |
| Rociletinib | 2,4-Diaminopyrimidine | Acrylamide-phenyl | EGFR L858R/T790M | Potent | [7] |
This table is a representative summary. The full structures in the references are more complex.
The data indicates that small groups like trifluoromethyl can confer activity, but larger, more complex substituents at C5, often incorporating aromatic or heteroaromatic rings, are typically required for high potency against specific kinase mutants.[5][6]
Comparative Analysis II: Inhibition of Dihydrofolate Reductase (DHFR)
The 2,4-diaminopyrimidine scaffold is also the foundation for classical antifolates like pyrimethamine and trimethoprim, which inhibit DHFR. This enzyme is essential for the synthesis of nucleic acids, making it an excellent target for antimicrobial and anticancer agents.
In this context, the 2,4-diamino groups bind to a conserved aspartate residue in the DHFR active site. The C5 substituent, typically a benzyl or related aromatic group, occupies an adjacent hydrophobic pocket.[8] The nature of this C5-substituent is a primary determinant of both potency and selectivity between DHFR from different species (e.g., human vs. bacterial or protozoan).
A 5-methylphenetole group would be analogous to the 5-benzyl groups found in many potent DHFR inhibitors. The key difference is the ether linkage (-O-CH2-) versus the methylene bridge (-CH2-). This change can affect bond angles, flexibility, and electronic properties, potentially altering the binding mode and affinity.
Comparative Data for DHFR Inhibitors
The table below presents data for 2,4-diamino-5-substituted pyrimidine derivatives as DHFR inhibitors, highlighting the impact of the C5-aryl moiety.
| Compound ID | Core Structure | C5-Substituent | DHFR Target | IC50 (µM) | Reference |
| Compound 2 | 2,4-Diaminopyrrolo[2,3-d]pyrimidine | 5-ethyl, 6-thio-benzoyl-L-glutamic acid | Human DHFR | Potent (nM range) | [9] |
| Compound 5 | 2,4-Diaminofuro[2,3-d]pyrimidine | 5-methyl, 6-thio-benzoyl-L-glutamic acid | Human DHFR | Nanomolar range | [10][11] |
| Trimetrexate | 2,4-Diaminoquinazoline | (Complex benzylamine) | C. parvum DHFR | <0.3 | [12] |
These examples often involve fused pyrimidine rings (e.g., pyrrolo[2,3-d]pyrimidine), which enhance potency. The principle of the C5/C6 substituent occupying a key pocket remains the same.
The data shows that classical antifolates (containing a glutamate tail) and non-classical (lipophilic) derivatives can achieve high potency.[9][10] The substitution pattern on the C5-benzyl ring is crucial, with meta substitutions often being preferable to para substitutions for optimal fit.[8]
Experimental Protocols
To reliably compare derivatives, standardized and validated assays are essential. Below are detailed protocols for determining kinase inhibition and antiproliferative activity.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
Causality: The choice of a luminescence-based ADP detection method offers high sensitivity and a broad dynamic range, making it suitable for accurately determining IC50 values across a wide range of inhibitor potencies.[13]
Workflow Diagram:
Caption: Workflow for a luminescence-based in vitro kinase activity assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.
-
Add 2.5 µL of the target kinase enzyme in appropriate kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Reaction: Add 5 µL of a mixture containing the kinase substrate peptide and ATP to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP produced into ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]
Protocol 2: Antiproliferative Activity Assay (Sulforhodamine B - SRB)
This assay quantifies the total protein content of cells, which is proportional to the number of viable cells.
Causality: The SRB assay is chosen for its stability, linearity with cell number, and independence from cellular metabolic state, which can be a confounding factor in tetrazolium-based assays like MTT.[14]
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Discovery of novel 2,4-diarylaminopyrimidine derivatives as potent and selective epidermal growth factor receptor (EGFR) inhibitors against L858R/T790M resistance mutation [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2,4-Diamino-5-methyl-6-substituted Arylthio-furo[2,3-d]pyrimidines as Novel Classical and Nonclassical Antifolates as Potential Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2,4-Diamino-5-methyl-6-substituted arylthio-furo[2,3-d]pyrimidines as novel classical and nonclassical antifolates as potential dual thymidylate synthase and dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
"biological activity comparison of compounds synthesized from different diaminophenetoles"
Introduction: The Versatile Scaffold of Diaminophenetoles
Diaminophenetoles, aromatic compounds featuring two amine groups and an ethoxy substituent, represent a versatile scaffold for the synthesis of a diverse array of derivatives with significant biological potential. The strategic placement of the amino and ethoxy groups on the benzene ring allows for a wide range of chemical modifications, leading to compounds with tailored electronic and steric properties. This, in turn, influences their interactions with biological targets, making them promising candidates for drug discovery and development. Researchers have explored the derivatization of these core structures to generate Schiff bases, metal complexes, and other novel compounds, unlocking a spectrum of biological activities.
This guide provides a comparative analysis of the biological activities of various compounds synthesized from different diaminophenetoles. We will delve into their antimicrobial, anticancer, and antioxidant properties, supported by experimental data and detailed protocols. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource to understand the structure-activity relationships within this class of compounds and to guide future research endeavors.
Comparative Biological Activity
The biological potential of diaminophenetole derivatives is broad, with significant findings in antimicrobial, anticancer, and antioxidant applications. The following sections compare the activities of different classes of these compounds, drawing upon data from various studies.
Antimicrobial Activity: A Battle Against Pathogens
Derivatives of diaminophenetoles, particularly Schiff bases and their metal complexes, have demonstrated notable activity against a range of pathogenic bacteria and fungi.[1][2][3][4] The imine group (-C=N-) in Schiff bases is crucial for their biological activity, and chelation with metal ions can further enhance their antimicrobial potency.[1]
The primary mechanisms of action are believed to involve interference with microbial cell wall synthesis, disruption of cell membrane integrity, and inhibition of essential enzymes. The lipophilicity of these compounds, often enhanced by the ethoxy group and other substituents, facilitates their transport across microbial cell membranes.
Table 1: Comparative Antimicrobial Activity of Diaminophenetole Derivatives (Hypothetical Data)
| Compound Class | Derivative Type | Test Organism | Gram Stain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference Compound |
| Schiff Base | Salicylaldehyde | Staphylococcus aureus | Positive | 12.5 | 18 | Ciprofloxacin |
| Schiff Base | Vanillin | Escherichia coli | Negative | 25 | 15 | Ciprofloxacin |
| Metal Complex | Co(II) Complex of Salicylaldehyde Schiff Base | Staphylococcus aureus | Positive | 6.25 | 22 | Ciprofloxacin |
| Metal Complex | Cu(II) Complex of Vanillin Schiff Base | Candida albicans | N/A (Fungus) | 12.5 | 20 | Fluconazole |
Note: This table presents hypothetical data for illustrative purposes, based on trends observed in the literature.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Several studies have highlighted the potential of diaminophenetole derivatives as anticancer agents.[1][5][6][7][8] The mode of action is often multifaceted, involving the induction of apoptosis (programmed cell death), inhibition of cell cycle progression, and interference with DNA replication in cancer cells.[6] Schiff bases and their metal complexes have been particularly investigated for their cytotoxic effects against various cancer cell lines.[1][5]
The planarity of the aromatic rings and the presence of donor-acceptor atoms in these molecules are thought to facilitate their intercalation with DNA base pairs, leading to cell cycle arrest and apoptosis.[5] Furthermore, some derivatives may generate reactive oxygen species (ROS) within cancer cells, inducing oxidative stress and subsequent cell death.[6]
Table 2: Comparative Anticancer Activity of Diaminophenetole Derivatives (Hypothetical Data)
| Compound Class | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference Drug |
| Schiff Base | 4-Dimethylaminobenzaldehyde | MCF-7 (Breast) | 15.2 | Doxorubicin |
| Schiff Base | 2-Hydroxy-1-naphthaldehyde | HeLa (Cervical) | 10.8 | Cisplatin |
| Metal Complex | Ni(II) Complex of 4-Dimethylaminobenzaldehyde Schiff Base | MCF-7 (Breast) | 8.5 | Doxorubicin |
| Metal Complex | Zn(II) Complex of 2-Hydroxy-1-naphthaldehyde Schiff Base | A549 (Lung) | 12.1 | Cisplatin |
Note: This table presents hypothetical data for illustrative purposes, based on trends observed in the literature.
Antioxidant Activity: Quenching Damaging Free Radicals
The antioxidant potential of phenolic and amino-substituted aromatic compounds is well-established.[9][10][11] Derivatives of diaminophenetoles can act as potent antioxidants by donating hydrogen atoms or electrons to neutralize free radicals, thereby mitigating oxidative stress.[8][9] Oxidative stress is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases.
The presence of hydroxyl and amino groups on the aromatic ring is a key structural feature for antioxidant activity.[10] The ethoxy group can also contribute to the overall antioxidant capacity by influencing the electron-donating ability of the molecule.
Table 3: Comparative Antioxidant Activity of Diaminophenetole Derivatives (Hypothetical Data)
| Compound Class | Derivative Type | Assay | IC50 (µg/mL) | Reference Antioxidant |
| Aminophenol Derivative | N-acetylated diaminophenetole | DPPH Radical Scavenging | 25.4 | Ascorbic Acid |
| Schiff Base | Salicylaldehyde | DPPH Radical Scavenging | 18.9 | Ascorbic Acid |
| Aminophenol Derivative | N-acetylated diaminophenetole | ABTS Radical Scavenging | 20.1 | Trolox |
| Schiff Base | Vanillin | ABTS Radical Scavenging | 15.7 | Trolox |
Note: This table presents hypothetical data for illustrative purposes, based on trends observed in the literature.
Experimental Protocols: A Guide to Biological Evaluation
To ensure the reliability and reproducibility of biological activity data, standardized and well-validated experimental protocols are essential. The following sections provide detailed methodologies for the key assays discussed in this guide.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[12][13][14]
Protocol:
-
Preparation of Inoculum: From a fresh culture plate (18-24 hours), select 3-5 well-isolated colonies of the test microorganism. Suspend the colonies in sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.[12]
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate sterile broth to achieve a range of desired concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate, including a positive control (broth with inoculum and no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours for bacteria or at a suitable temperature and duration for fungi.[12]
-
Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[12]
Caption: Workflow for the Broth Microdilution Method.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17][18]
Protocol:
-
Cell Seeding: Seed the desired cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.[15]
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, remove the treatment medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours at 37°C.[15][17]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the purple formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[17]
-
Calculation of Cell Viability: Cell viability is calculated as a percentage of the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Caption: Workflow for the MTT Cytotoxicity Assay.
Antioxidant Capacity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the free radical scavenging activity of compounds.[19][20][21][22]
Protocol:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol (e.g., 0.1 mM). The solution should have a deep violet color.[21]
-
Preparation of Compound Solutions: Prepare solutions of the test compounds and a standard antioxidant (e.g., ascorbic acid, Trolox) at various concentrations.
-
Reaction Mixture: In a 96-well plate or cuvettes, mix the DPPH solution with different concentrations of the test compounds or the standard. Include a control containing only the DPPH solution and the solvent.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).[21]
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer or microplate reader.[19][21]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100.[20] The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against compound concentration.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Conclusion and Future Perspectives
The diverse biological activities exhibited by compounds synthesized from diaminophenetoles underscore their potential as a valuable scaffold in medicinal chemistry. This guide has provided a comparative overview of their antimicrobial, anticancer, and antioxidant properties, supported by standardized experimental protocols. The structure-activity relationship studies suggest that modifications to the diaminophenetole core, such as the formation of Schiff bases and coordination with metal ions, can significantly enhance their biological efficacy.
Future research should focus on the synthesis of novel diaminophenetole derivatives with improved potency and selectivity. In-depth mechanistic studies are crucial to elucidate the precise molecular targets and pathways through which these compounds exert their biological effects. Furthermore, in vivo studies are necessary to validate the promising in vitro results and to assess the pharmacokinetic and toxicological profiles of these compounds, paving the way for their potential development as therapeutic agents.
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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MDPI. (n.d.). DPPH Radical Scavenging Assay. Retrieved from [Link]
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ResearchGate. (n.d.). Anticancer activity of 2‐aminophenol‐based Schiff base ligands and their metal complexes. Retrieved from [Link]
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ThaiScience. (n.d.). Antitumour activities of some schiff bases derived from benzoin, salicylaldehyde, amino phenol and 2,4 dinitrophenyl hydrazine. Retrieved from [Link]
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MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. Retrieved from [Link]
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PubMed. (1980). Structure-activity relationship within a series of m-diaminobenzene derivatives. Retrieved from [Link]
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A Comparative Guide to the Synthetic Routes of 2,4-Diamino-5-methylphenetole Hydrochloride: An Analysis of Yield and Practicality
For researchers and professionals in drug development, the efficient synthesis of key intermediates is a cornerstone of successful and timely project completion. 2,4-Diamino-5-methylphenetole hydrochloride, a crucial building block in the synthesis of various pharmaceutical agents, presents a synthetic challenge where the choice of methodology can significantly impact overall yield and purity. This guide provides a comprehensive comparison of the plausible synthetic pathways to this compound, offering insights into the causality behind experimental choices and supported by available experimental data.
Introduction to this compound
This compound, with the chemical formula C₉H₁₆Cl₂N₂O, is a substituted phenylenediamine derivative. Its structural features, including the diamino groups and the phenetole moiety, make it a versatile precursor for the construction of complex heterocyclic systems often found in biologically active molecules. The hydrochloride salt form enhances its stability and solubility, facilitating its use in subsequent reactions.
Plausible Synthetic Pathways: A Comparative Overview
The synthesis of this compound can be logically approached through a multi-step process commencing from readily available starting materials. The most common strategy involves the introduction of nitro groups onto a substituted phenetole ring, followed by their reduction to the corresponding amino groups, and concluding with the formation of the hydrochloride salt. This guide will explore two primary routes, differing mainly in the choice of reducing agent for the dinitro intermediate.
A generalized workflow for the synthesis is depicted below:
Caption: Generalized synthetic workflows for this compound.
Step 1: Synthesis of the Starting Material, 5-Methylphenetole
The synthesis of the target molecule begins with 5-methylphenetole. While commercially available, its synthesis in the laboratory is straightforward via the Williamson ether synthesis.
Protocol: A common method involves the reaction of 4-methylphenol (p-cresol) with an ethylating agent such as ethyl bromide or diethyl sulfate in the presence of a base.
Causality of Experimental Choices: The choice of a strong base, such as sodium hydroxide or potassium carbonate, is crucial to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide ion. The reaction is typically carried out in a polar aprotic solvent like acetone or DMF to facilitate the SN2 reaction.
Step 2: Nitration of 5-Methylphenetole
The introduction of two nitro groups onto the aromatic ring is a critical step. The ethoxy and methyl groups are ortho-, para-directing activators. Therefore, the nitration is expected to occur at the positions ortho and para to the strongly activating ethoxy group.
Protocol: A mixture of concentrated nitric acid and sulfuric acid is the standard nitrating agent. The reaction is typically performed at low temperatures to control the exothermic reaction and prevent over-nitration or side reactions.
Causality of Experimental Choices: Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. Maintaining a low temperature is essential for regioselectivity and to minimize oxidative degradation of the starting material.
Step 3: Reduction of 2,4-Dinitro-5-methylphenetole
This is the key step where the two synthetic routes diverge. The choice of reducing agent significantly impacts the yield, purity, and scalability of the process.
Route A: Catalytic Hydrogenation
Catalytic hydrogenation is a widely used and often high-yielding method for the reduction of nitro groups.
Protocol: The dinitro compound is dissolved in a suitable solvent, such as ethanol or ethyl acetate, and subjected to hydrogen gas in the presence of a catalyst, typically palladium on carbon (Pd/C). The reaction is usually carried out at elevated pressure and temperature.
Causality of Experimental Choices: Palladium on a high-surface-area carbon support is a highly efficient catalyst for the reduction of aromatic nitro groups. The use of a pressurized hydrogen atmosphere ensures a sufficient concentration of the reducing agent. The choice of solvent is important for dissolving the starting material and facilitating the interaction with the solid catalyst.
Route B: Metal-Acid Reduction
The reduction of nitroarenes using a metal in the presence of an acid is a classical and cost-effective method.
Protocol: The dinitro compound is treated with a metal, such as iron, tin, or zinc, in the presence of an acid, commonly hydrochloric acid or acetic acid. The reaction is typically carried out at elevated temperatures. A well-established procedure for a similar compound, 2,4-dinitrotoluene, involves using iron powder and a small amount of hydrochloric acid in an ethanol-water mixture.[1]
Causality of Experimental Choices: The metal acts as the reducing agent, being oxidized in the process, while the acid serves to activate the metal surface and provide protons for the reaction. This method is often favored in industrial settings due to the low cost of the reagents.
Step 4: Formation of the Hydrochloride Salt
The final step involves the conversion of the free diamine to its more stable and handleable dihydrochloride salt.
Protocol: The isolated 2,4-diamino-5-methylphenetole is dissolved in a suitable organic solvent, such as isopropanol or diethyl ether, and treated with a solution of hydrogen chloride in the same or a compatible solvent. The hydrochloride salt typically precipitates out of the solution and can be collected by filtration.
Causality of Experimental Choices: The use of an anhydrous solution of HCl is crucial to prevent the introduction of water, which could affect the crystallinity and stability of the final product. The choice of solvent is determined by the solubility of the free base and the insolubility of the resulting salt.
Yield Comparison and Discussion
| Step | Synthetic Transformation | Reagents & Conditions (Route A) | Expected Yield (Route A) | Reagents & Conditions (Route B) | Expected Yield (Route B) |
| 1 | Etherification | p-Cresol, Ethyl Bromide, K₂CO₃, Acetone | High (>90%) | p-Cresol, Ethyl Bromide, K₂CO₃, Acetone | High (>90%) |
| 2 | Nitration | HNO₃, H₂SO₄, 0-10 °C | Good to High (70-90%) | HNO₃, H₂SO₄, 0-10 °C | Good to High (70-90%) |
| 3 | Reduction | H₂, Pd/C, Ethanol, Elevated Pressure | High (>90%) | Fe, HCl, Ethanol/H₂O, Reflux | Good to High (80-95%)[1] |
| 4 | Salt Formation | HCl in Isopropanol | Quantitative (>95%) | HCl in Isopropanol | Quantitative (>95%) |
| Overall | ~59-77% | ~53-77% |
Table 1: Estimated Yield Comparison of Synthetic Routes
Discussion of Yields:
-
Catalytic Hydrogenation (Route A): This method is generally cleaner and often provides higher yields with simpler work-up procedures. The primary drawback is the cost of the palladium catalyst and the requirement for specialized high-pressure hydrogenation equipment.
-
Metal-Acid Reduction (Route B): This is a more classical and economical approach. While the yields can be very good, the work-up can be more complex due to the need to remove metal salts. The reaction can also be highly exothermic and require careful temperature control. The reported yields for the reduction of the closely related 2,4-dinitrotoluene are excellent, suggesting this could be a very effective method.[1]
Conclusion
Both Route A (Catalytic Hydrogenation) and Route B (Metal-Acid Reduction) present viable pathways for the synthesis of this compound. The choice between the two will likely depend on the specific resources and priorities of the laboratory or production facility.
-
For high-purity, lab-scale synthesis where cost is less of a concern, Route A is often preferred due to its clean reaction profile and potentially higher yields.
-
For large-scale industrial production where cost-effectiveness is paramount, Route B offers a significant advantage due to the inexpense of the reagents.
Further optimization of reaction conditions for each step, particularly the nitration and reduction stages, would be necessary to maximize the overall yield and purity of the final product.
References
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A Cost-Effectiveness Analysis of 2,4-Diamino-5-methylphenetole Hydrochloride in Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the competitive landscape of chemical synthesis, particularly in the development of dyes and pharmaceuticals, the selection of starting materials is a critical decision that balances cost, performance, and safety. This guide provides an in-depth cost-effectiveness analysis of 2,4-Diamino-5-methylphenetole hydrochloride, a key aromatic amine intermediate. We will objectively compare its performance with viable alternatives, supported by available data and outlining detailed experimental considerations.
Introduction to this compound
This compound, with the chemical formula C₉H₁₄N₂O·2HCl, is an aromatic diamine recognized for its role as a precursor in the synthesis of various organic compounds.[1] Its molecular structure, featuring two amino groups and an ethoxy moiety on a toluene backbone, makes it a versatile building block, particularly in the formation of azo dyes and as a component in oxidative hair dye formulations.[2][3] The hydrochloride salt form enhances its stability and solubility in aqueous solutions, a crucial factor in many industrial applications.
The primary application of this compound lies in its function as a diazo component in azo coupling reactions to produce a range of colored molecules. Aromatic amines, in general, are fundamental to the synthesis of azo dyes, which constitute a significant portion of the colorants used in textiles, printing, and cosmetics.[4]
Cost-Effectiveness Analysis: A Multifaceted Approach
A comprehensive cost-effectiveness analysis extends beyond the initial purchase price of a chemical. It encompasses a holistic view of the synthesis process, including reaction efficiency, yield, purity of the final product, reaction time, energy consumption, and downstream processing costs. The safety and regulatory profile of a substance also play a significant role in its overall economic viability.
Market Price and Availability
To obtain an accurate cost for this compound, it is recommended to contact chemical suppliers specializing in dye and pharmaceutical intermediates.
Performance Metrics in Synthesis
The true measure of a precursor's cost-effectiveness lies in its performance in a given synthetic route. Key performance indicators (KPIs) include:
-
Yield: The amount of desired product obtained relative to the theoretical maximum.
-
Purity: The degree to which the final product is free from impurities, which can impact its performance and necessitate costly purification steps.
-
Reaction Kinetics: The speed of the reaction, which influences throughput and energy consumption.
-
Color Properties: For dye synthesis, the resulting color's intensity, fastness (resistance to fading), and hue are critical.
While specific quantitative data for dyes derived from this compound is scarce in publicly accessible literature, we can infer its expected performance based on the behavior of similar aromatic diamines in azo dye synthesis. The position of the amino and ethoxy groups on the aromatic ring will influence the electronic properties and, consequently, the color and fastness of the resulting dyes.
Comparative Analysis with Key Alternatives
The primary alternatives to this compound are other aromatic diamines used as precursors in dye synthesis. The choice of alternative often depends on the desired final product and specific application requirements.
Common Alternatives in Azo Dye and Hair Dye Synthesis
A prominent alternative in oxidative hair dyes is p-phenylenediamine (PPD) and its derivatives.[6][7] PPD is a widely used primary intermediate known for its efficacy in producing dark, natural-looking hair colors.[6] Other relevant alternatives include:
-
Toluene-2,5-diamine: Another common primary intermediate in oxidative hair dyes.[8]
-
m-Phenylenediamines and their derivatives: Used as couplers in oxidative hair dye formulations.[3]
-
2,4-Diaminophenoxyethanol HCl: A related diaminophenol derivative also used in hair dyes.
-
Various substituted anilines and naphthylamines: Employed as diazo components in a wide range of azo dyes.[4]
The following table provides a qualitative comparison based on general knowledge of these compound classes, as direct comparative experimental data for this compound is limited.
Table 1: Qualitative Comparison of Aromatic Diamine Precursors
| Precursor | Common Applications | Potential Advantages | Potential Disadvantages |
| This compound | Oxidative hair dyes, Azo dyes | Specific color contributions due to substitution pattern. | Limited publicly available performance data; potential for higher cost due to more complex synthesis. |
| p-Phenylenediamine (PPD) | Oxidative hair dyes, Azo dyes | High efficacy in producing dark colors, well-established chemistry, lower cost.[6] | Known skin sensitizer, regulatory restrictions in some regions.[6] |
| Toluene-2,5-diamine | Oxidative hair dyes | Alternative to PPD, offers different color nuances.[8] | Also a potential skin sensitizer. |
| 2,4-Diaminophenoxyethanol HCl | Oxidative hair dyes | Functional group offers potential for different properties (e.g., solubility). | Performance and cost relative to others need specific evaluation. |
Causality Behind Experimental Choices
The choice between these precursors is dictated by the desired outcome. The substituents on the aromatic ring of the diamine significantly influence the final properties of the synthesized dye. For instance:
-
Electron-donating groups (like the ethoxy group in 2,4-Diamino-5-methylphenetole) can shift the absorption spectrum of the resulting dye to longer wavelengths (a bathochromic shift), leading to deeper and different colors compared to unsubstituted or differently substituted precursors.
-
The position of the amino groups determines the points of reaction in diazotization and coupling, affecting the final molecular structure and its chromophoric system.
-
Steric hindrance from substituents can influence reaction rates and the regioselectivity of the coupling reaction.
Researchers select a specific diamine to fine-tune the color, solubility, and fastness properties of the final dye, or to modulate the biological activity of a synthesized pharmaceutical compound.
Experimental Protocols and Workflows
To ensure scientific integrity, any comparative analysis must be based on standardized and reproducible experimental protocols. Below are generalized, step-by-step methodologies for the synthesis of an azo dye and an oxidative hair dye formulation, which can be adapted for a direct comparison of this compound and an alternative like p-Phenylenediamine.
Synthesis of an Azo Dye: A General Protocol
This protocol outlines the fundamental steps of diazotization and azo coupling.
Diagram 1: General Workflow for Azo Dye Synthesis
Caption: A generalized workflow for the synthesis of an azo dye.
Experimental Steps:
-
Diazotization:
-
Dissolve a molar equivalent of the aromatic diamine (e.g., this compound) in a dilute mineral acid (e.g., 2.5 equivalents of HCl) and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C. The reaction progress can be monitored using starch-iodide paper to detect excess nitrous acid.
-
Continue stirring for 15-30 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
-
Azo Coupling:
-
In a separate vessel, dissolve a molar equivalent of the coupling agent (e.g., a phenol or another aromatic amine) in an alkaline solution (e.g., aqueous sodium hydroxide).
-
Cool this solution to 0-5 °C.
-
Slowly add the previously prepared diazonium salt solution to the coupling agent solution with vigorous stirring. The pH of the reaction mixture should be maintained in the appropriate range for the specific coupling reaction (typically alkaline for phenols and slightly acidic for amines).
-
A colored precipitate of the azo dye should form. Continue stirring for 1-2 hours to ensure the reaction goes to completion.
-
-
Isolation and Purification:
-
Collect the precipitated dye by filtration.
-
Wash the filter cake thoroughly with cold water to remove any unreacted salts and impurities.
-
Dry the crude dye in a desiccator or a vacuum oven at a suitable temperature.
-
For higher purity, the dye can be recrystallized from an appropriate solvent.
-
Preparation and Application of an Oxidative Hair Dye Formulation
This protocol describes the preparation of a simplified oxidative hair dye and its application for performance evaluation.
Diagram 2: Workflow for Oxidative Hair Dye Evaluation
Caption: A workflow for the preparation and evaluation of an oxidative hair dye.
Experimental Steps:
-
Preparation of the Dye Base:
-
In a suitable vessel, combine the primary intermediate (e.g., this compound) and a coupler (e.g., resorcinol or m-aminophenol) in an aqueous solution containing surfactants, thickeners, and an alkalizing agent (e.g., ammonia or monoethanolamine) to achieve a target pH (typically 9-10).
-
-
Application:
-
Immediately before use, mix the dye base with an equal volume of a developer solution (typically a 6% hydrogen peroxide solution).
-
Apply the mixture evenly to standardized hair swatches (e.g., natural white hair).
-
Allow the dye to develop on the hair for a set period, typically 30 minutes, at room temperature.
-
-
Evaluation:
-
Thoroughly rinse the hair swatches with water and a standard shampoo, then allow them to air dry.
-
Measure the color of the dyed swatches using a spectrophotometer or colorimeter to obtain CIELAB (Lab*) values for quantitative color comparison.
-
Assess the fastness properties by subjecting the dyed swatches to standardized wash and light exposure tests, followed by re-measurement of the color to determine the extent of fading.
-
Data Presentation for Comparative Analysis
To facilitate a clear and objective comparison, all quantitative data should be summarized in structured tables.
Table 2: Hypothetical Performance Data for Azo Dye Synthesis
| Parameter | 2,4-Diamino-5-methylphenetole HCl | Alternative (e.g., p-Phenylenediamine) |
| Yield (%) | Experimental Value | Experimental Value |
| Purity (HPLC, %) | Experimental Value | Experimental Value |
| Reaction Time (hours) | Experimental Value | Experimental Value |
| λmax (nm) | Experimental Value | Experimental Value |
| Molar Extinction Coefficient (ε) | Experimental Value | Experimental Value |
| Cost per gram of Product ($/g) | Calculated Value | Calculated Value |
Table 3: Hypothetical Performance Data for Oxidative Hair Dye Application
| Parameter | 2,4-Diamino-5-methylphenetole HCl | Alternative (e.g., Toluene-2,5-diamine) |
| Initial Color (L, a, b*) | Measured Values | Measured Values |
| Color Change after 10 Washes (ΔE) | Calculated Value | Calculated Value |
| Color Change after Light Exposure (ΔE) | Calculated Value | Calculated Value |
| Cost per Application ($) | Calculated Value | Calculated Value |
Conclusion and Recommendations
The selection of this compound as a synthetic precursor requires a careful evaluation of its cost-effectiveness relative to more common alternatives. While it offers the potential for unique color properties due to its specific substitution pattern, the lack of extensive, publicly available performance data necessitates in-house experimental validation.
For researchers and drug development professionals, the decision to use this compound should be based on a thorough analysis that includes:
-
Sourcing and Cost: Obtaining quotes from multiple suppliers to determine the current market price for the required purity and quantity.
-
Performance Validation: Conducting standardized comparative experiments, as outlined in the protocols above, to generate quantitative data on yield, purity, and performance against the most relevant alternatives for the specific application.
-
Safety and Regulatory Assessment: Reviewing the material safety data sheet (MSDS) and any relevant regulatory restrictions, as these can impact handling costs and the feasibility of its use in commercial products.
By systematically evaluating these factors, a scientifically sound and economically viable decision can be made regarding the incorporation of this compound into a synthetic workflow.
References
-
Synthesis and Assessment of Non-allergenic Aromatic Amine Hair Dyes as Efficient Alternatives to Paraphenylenediamine. (2022). ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Some Aromatic Amines, Organic Dyes, and Related Exposures. (2010). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 99. NCBI Bookshelf. Available at: [Link]
-
Synthesis and Assessment of Non-allergenic Aromatic Amine Hair Dyes as Efficient Alternatives to Paraphenylenediamine. (2022). Request PDF. Available at: [Link]
-
This compound. GSRS. Available at: [Link]
-
RESORCINOL-FREE HAIR COLOURING COMPOSITIONS. (2022). European Patent Office - EP 4066812 A1. Available at: [Link]
-
Oxidative hair dye compositions. (1999). European Patent Office - EP 0891765 A2. Available at: [Link]
-
Precursors of oxidative hair dyes in hair colouring formulations. (2002). National Environmental Research Institute, Denmark. Available at: [Link]
-
Dye Intermediates Market Growth, Trends And Analysis 2035. OMR Business Consulting. Available at: [Link]
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2,4 Diamino Toluene. (Price). IndiaMART. Available at: [Link]
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Aromatic amines: use in azo dye chemistry. (2014). IMR Press. Available at: [Link]
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A Senior Application Scientist's Guide to Confirming the Structure of 2,4-Diamino-5-methylphenetole Hydrochloride Derivatives
Introduction
In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel chemical entities is the bedrock upon which all subsequent investigations are built. The 2,4-Diamino-5-methylphenetole scaffold and its derivatives represent a class of aromatic amines with significant potential as intermediates and pharmacophores. Their utility, however, is contingent on the absolute confirmation of their chemical structure. An error in assigning connectivity, regiochemistry, or even the protonation state can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and ultimately, the failure of a research program.
This guide provides a comprehensive, experience-driven comparison of the essential analytical techniques required to unambiguously confirm the structure of 2,4-Diamino-5-methylphenetole hydrochloride and its derivatives. We will move beyond simple procedural descriptions to explore the causal logic behind method selection, the unique insights each technique provides, and how to integrate data from multiple orthogonal sources into a single, irrefutable structural proof. This document is intended for researchers, medicinal chemists, and process development scientists who require a robust and validated approach to molecular characterization.
The Analytical Toolkit: An Orthogonal Approach to Structural Verification
Comparative Overview of Core Techniques
| Technique | Principle | Information Obtained | Strengths | Limitations |
| ¹H & ¹³C NMR | Nuclear spin alignment in a magnetic field | Detailed carbon-hydrogen framework, connectivity through spin-spin coupling, chemical environment of nuclei.[1][2] | Unparalleled for determining the precise arrangement of atoms and regiochemistry. | Less sensitive than MS; requires relatively pure sample (>95%); hydrochloride salt can complicate spectra. |
| Mass Spectrometry (MS) | Ionization of molecules and separation by mass-to-charge ratio | Molecular weight, elemental composition (HRMS), fragmentation patterns for substructural information.[3][4] | Extremely high sensitivity; provides definitive molecular formula with high-resolution instruments. | Does not provide information on atom connectivity or regiochemistry; isomers are often indistinguishable. |
| FTIR Spectroscopy | Absorption of infrared radiation by molecular vibrations | Presence or absence of specific functional groups (e.g., N-H, C-O, aromatic C=C).[5][6] | Fast, non-destructive, and excellent for confirming the presence of key functional moieties. | Provides limited information on the overall molecular skeleton; spectrum can be complex in the fingerprint region. |
| HPLC | Differential partitioning of analytes between mobile and stationary phases | Purity assessment, separation of isomers and impurities, quantification.[7] | Gold standard for determining purity and resolving complex mixtures. | Not a primary structure elucidation technique on its own, but essential when coupled with a detector like MS. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | Absolute, three-dimensional atomic arrangement in the solid state, including bond lengths and angles.[8][9][10] | The only technique that provides an unambiguous 3D structure, considered the ultimate proof.[11] | Requires a high-quality single crystal of sufficient size, which can be challenging and time-consuming to grow.[8] |
Integrated Analytical Workflow for Structure Confirmation
A logical, stepwise approach ensures efficiency and prevents the misinterpretation of data. The following workflow represents a field-proven strategy for characterizing a newly synthesized this compound derivative.
Caption: Integrated workflow for structural confirmation.
Deep Dive into Key Techniques: Protocols and Expert Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the detailed connectivity of a molecule. For a hydrochloride salt of an aromatic amine, the choice of solvent is the first critical decision.
-
Expertise & Experience: While CDCl₃ is common, it is often a poor choice for hydrochloride salts due to low solubility. Furthermore, the acidic amine protons (-NH₃⁺) are highly exchangeable and may broaden or disappear, especially if residual water is present. DMSO-d₆ is the preferred solvent. Its polarity readily dissolves the salt, and it slows the exchange rate of the N-H protons, allowing them to be observed as distinct, albeit often broad, signals.
Expected ¹H NMR Data for this compound in DMSO-d₆:
-
Aromatic Protons: Two singlets in the aromatic region (~6.0-7.5 ppm). Their distinct chemical shifts are dictated by the strong ortho/para-directing effects of the amino and ethoxy groups.
-
Ethoxy Group (CH₂CH₃): A quartet (~4.0 ppm, -O-CH₂-) and a triplet (~1.3 ppm, -CH₃). The coupling constant (J) between them will be approximately 7 Hz.
-
Methyl Group (-CH₃): A sharp singlet (~2.0-2.2 ppm) on the aromatic ring.
-
Amine Protons (-NH₃⁺): Two potentially broad singlets at a downfield shift, the exact position of which is highly dependent on concentration and residual water.
Protocol: Acquiring ¹H and ¹³C NMR Spectra
-
Sample Preparation: Accurately weigh 5-10 mg of the derivative and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution; gentle warming may be necessary.
-
Instrument Setup: Use a 400 MHz or higher spectrometer. Tune and shim the instrument for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Set a spectral width of approximately 16 ppm, centered around 6 ppm.
-
Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Integrate all peaks and assign them to the corresponding protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A wider spectral width (~200 ppm) is required.
-
A greater number of scans will be necessary due to the low natural abundance of ¹³C.
-
Consider running a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ carbons, which is invaluable for confirming assignments.[12]
-
High-Resolution Mass Spectrometry (HRMS)
HRMS provides the exact mass of the parent ion, allowing for the unambiguous determination of the molecular formula. Electrospray Ionization (ESI) is the method of choice for pre-charged molecules like hydrochloride salts.
-
Trustworthiness: The experimental protocol is self-validating. By comparing the measured mass to the theoretical mass calculated for the proposed structure, an error value in parts-per-million (ppm) is generated. A mass accuracy of < 5 ppm is considered definitive proof of the elemental composition.
Protocol: LC-MS Analysis for Purity and Molecular Weight
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Chromatography (HPLC):
-
Column: Use a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is typical. The formic acid ensures the amine remains protonated for good peak shape and ESI response.
-
Method: Start with a high percentage of A, and ramp to a high percentage of B over several minutes to elute the compound.
-
-
Mass Spectrometry (MS):
-
Mode: ESI in positive ion mode (ESI+).
-
Analysis: Scan a mass range that brackets the expected molecular weight (e.g., m/z 100-500).
-
Data Interpretation: Look for the protonated molecule [M+H]⁺, where 'M' is the free base. For 2,4-Diamino-5-methylphenetole (C₉H₁₄N₂O, MW = 166.22), the expected [M+H]⁺ ion would be at m/z 167.1184. The high-resolution measurement should match this value to within 5 ppm.
-
Single-Crystal X-ray Crystallography
This is the gold standard for structure determination, providing a complete three-dimensional map of the molecule.[9][13]
-
Authoritative Grounding: The result of a successful single-crystal X-ray diffraction experiment is a crystallographic information file (CIF), which contains the precise coordinates of every atom. This data is universally accepted as definitive proof of structure.[8][10]
Protocol: Crystal Growth and Data Collection
-
Crystal Growth (The Art): This is often the most challenging step.
-
Method: Slow evaporation is a common starting point. Dissolve the purified compound to near-saturation in a suitable solvent (e.g., methanol, ethanol). Loosely cap the vial and leave it undisturbed in a vibration-free environment.
-
Alternative: Vapor diffusion, where a solution of the compound is placed in a sealed container with an "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution gradually lowers solubility, promoting crystal growth.
-
-
Crystal Selection: Using a microscope, select a single, well-formed crystal with sharp edges, typically between 0.1-0.3 mm in size.[8]
-
Data Collection: Mount the crystal on a goniometer head and place it on the diffractometer. A stream of cold nitrogen (~100 K) is used to protect the crystal and reduce thermal motion.
-
Structure Solution and Refinement: The diffraction pattern is collected and processed using specialized software to solve the phase problem and generate the final electron density map and molecular structure.
Summary of Expected Data for this compound
| Analysis | Parameter | Expected Result / Observation |
| HRMS (ESI+) | [M+H]⁺ (Free Base) | Theoretical m/z: 167.1184 for C₉H₁₅N₂O⁺. Experimental should be < 5 ppm deviation. |
| ¹H NMR | Chemical Shifts (δ) | ~7.0 ppm (s, 1H), ~6.5 ppm (s, 1H), ~4.0 ppm (q, 2H), ~2.1 ppm (s, 3H), ~1.3 ppm (t, 3H). Amine protons variable. |
| ¹³C NMR | Key Chemical Shifts (δ) | ~150-110 ppm (aromatic C), ~64 ppm (-OCH₂-), ~16 ppm (-CH₃ on ring), ~15 ppm (-OCH₂CH₃). |
| FTIR | Key Vibrations (cm⁻¹) | 3200-3000 (N-H stretch, broad due to H-bonding), 2980-2850 (C-H stretch), ~1600 (aromatic C=C stretch), ~1230 (C-O ether stretch). |
| HPLC | Purity | >98% peak area at a specific retention time. |
Conclusion
Confirming the structure of this compound derivatives is a multi-faceted process that demands a rigorous, orthogonal analytical strategy. Relying on a single piece of data, such as a molecular weight from a low-resolution mass spectrometer, is insufficient and scientifically unsound. By integrating high-resolution mass spectrometry for elemental composition, detailed multi-dimensional NMR for atomic connectivity, and HPLC for purity, researchers can build a robust and defensible structural assignment. For compounds destined for clinical development or where absolute stereochemical or polymorphic form is critical, single-crystal X-ray crystallography serves as the final, unequivocal confirmation. This guide provides the framework and expert rationale to empower scientists to execute these analyses with confidence and integrity.
References
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University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. Available from: [Link]
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Excillum. Small molecule crystallography. Available from: [Link]
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Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Available from: [Link]
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Wikipedia. X-ray crystallography. Available from: [Link]
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PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Available from: [Link]
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ResearchGate. Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. Available from: [Link]
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The Royal Society of Chemistry. Highly selective Wacker reaction of styrene derivatives. Available from: [Link]
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Global Substance Registration System. This compound. Available from: [Link]
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Waters Corporation. Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. Available from: [Link]
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SpringerLink. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Available from: [Link]
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Purdue University, Department of Chemistry. Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Available from: [Link]
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National Institute of Standards and Technology (NIST). Benzene, ethoxy-. NIST Chemistry WebBook. Available from: [Link]
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Wiley Online Library. (2009). Recent advances in mass spectrometry analysis of phenolic endocrine disruptors and related compounds. Mass Spectrometry Reviews. Available from: [Link]
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ResearchGate. Mass spectra of derivatives of phenols and standard spectra of the phenol acetates. Available from: [Link]
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World Journal of Pharmaceutical Research. A review on identification, isolation, synthesis and characterization of impurities in bulk drugs and formulations. Available from: [Link]
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ResearchGate. (2008). Synthesis and antifolate activity of 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine analogues of trimetrexate and piritrexim. Available from: [Link]
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Futurity Proceedings. (2025). Use of NMR Spectroscopy for Studying 2,4-Dioxo- and 4-Imino-2-oxo-3-phenyl-5-R-6-R′-thieno[2,3-d]pyrimidines. Available from: [Link]
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University of Victoria. Phenol-selective mass spectrometric analysis of jet fuel. Available from: [Link]
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Asian Journal of Chemistry. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Available from: [Link]
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MDPI. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Available from: [Link]
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Wiley Online Library. (2024). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. ChemistrySelect. Available from: [Link]
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ResearchGate. FT-Raman and FTIR spectra, normal coordinate analysis and ab initio computations of (2-methylphenoxy)acetic acid dimer. Available from: [Link]
-
ResearchGate. Identification of 2,4-Diamino-6,7-dimethoxyquinoline derivatives as G9a Inhibitors. Available from: [Link]
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ResearchGate. Synthesis and characterization of 2,4-disubstituted-5-imino- Δ 2-1,3,4-telluradiazolines and 1,4-dihydro-2-imino-3-telluraquinolines. Available from: [Link]
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SpectraBase. methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(3,4-dimethylphenyl)-5-methyl-3-thiophenecarboxylate - 1H NMR. Available from: [Link]
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SpectraBase. 2,4-Diamino-6-piperidinopyrimidine 3-oxide - FTIR. Available from: [Link]
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Chemical-Suppliers.com. Your Inquiry on 2,4-DIAMINO-5-METHYLPHENETOLE HCL. Available from: [Link]
-
National Center for Biotechnology Information. Structures of rac-2,4:3,5-dimethylene xylitol derivatives. Available from: [Link]
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MDPI. (2020). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules. Available from: [Link]
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International Journal of Research and Analytical Reviews. SYNTHESIS AND CHARACTERIZATION OF 4- (4′-METHOXY) BENZYLIDENE AMINO-5- PHENYL-3-MERCAPTO-1, 2, 4-TRIAZOLE AND ITS COMPLEXES WITH Cu(II), Mn(II). Available from: [Link]
-
National Center for Biotechnology Information. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Available from: [Link]
-
ResearchGate. Synthesis and characterization of 2-trifluoromethyl-4,4′-diaminodiphenylether. Available from: [Link]
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"peer-reviewed studies on the applications of substituted diaminophenetoles"
An In-Depth Comparative Guide to the Bio-Applications of Substituted Aminophenol & Diphenylamine Derivatives
Introduction: Scaffolds for Innovation in Drug Discovery
To the community of researchers, scientists, and drug development professionals, this guide offers a comparative analysis of substituted aminophenol and diphenylamine derivatives, compounds that serve as versatile scaffolds in medicinal chemistry. While the specific class of substituted diaminophenetoles is not extensively documented in peer-reviewed literature, the closely related aminophenol and diphenylamine cores have been the subject of significant investigation. These structures are prevalent in molecules demonstrating a wide array of biological activities, from combating microbial resistance to mitigating oxidative stress implicated in neurodegenerative diseases.
This document moves beyond a simple literature review. As a senior application scientist, my objective is to provide a synthesized, field-proven perspective. We will delve into the causality behind experimental designs, compare the performance of various derivatives with supporting data, and provide actionable protocols for key assays. The guide is structured around the primary therapeutic applications where these compounds show the most promise: antioxidant, antimicrobial, cytotoxic, and neuroprotective activities.
I. Antioxidant Properties: Quenching the Flames of Oxidative Stress
Oxidative stress, an imbalance between free radical production and the body's ability to counteract their harmful effects, is a key pathological factor in numerous diseases. The ability of a compound to donate a hydrogen atom or an electron is central to its antioxidant capacity. Aminophenol and diphenylamine derivatives are particularly noteworthy due to the hydrogen-donating ability of their hydroxyl (-OH) and amino (-NH) groups.
Structure-Activity Relationship Insights
The antioxidant potential of these derivatives is not uniform; it is exquisitely sensitive to the nature and position of substituents on the aromatic rings. Computational and experimental studies reveal a clear trend:
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and alkyl groups increase the electron density on the aromatic ring. This weakens the O-H or N-H bond, lowering the Bond Dissociation Enthalpy (BDE) and making hydrogen atom transfer to a radical more favorable.[1][2]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) have the opposite effect, increasing the BDE and generally reducing antioxidant activity.[1]
-
Hydroxyl Groups (-OH): The number and position of hydroxyl groups are critical. Multiple -OH groups, particularly in ortho or para positions, significantly enhance antioxidant activity, often through the formation of stable radical intermediates stabilized by intramolecular hydrogen bonds.[2][3]
The following diagram illustrates the general workflow for synthesizing and evaluating these compounds.
Caption: General workflow for synthesis and biological screening.
Comparative Performance of Antioxidant Derivatives
The efficacy of these compounds is typically evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and Ferric Reducing Antioxidant Power (FRAP). The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom, while the FRAP assay measures its electron-donating capacity. Using both provides a more complete mechanistic profile.
| Compound Class | Derivative Example | Assay | Result (IC₅₀ or SC₅₀ in µg/mL) | Reference Compound | Result (µg/mL) | Source |
| o-Aminophenol | Derivative 6d | EC₅₀ | 4.00 | Quercetin (Standard) | 9.8 | [4][5] |
| o-Aminophenol | Derivative 6g | EC₅₀ | 11.25 | Quercetin (Standard) | 9.8 | [4][5] |
| o-Aminophenol | Derivative 6a | SC₅₀ | 18.95 | Ascorbic Acid (Standard) | 12.60 | [4][5] |
| N-Arylbenzamide | Trihydroxy 26 | DPPH | Significantly better than BHT | BHT (Standard) | N/A | [3] |
Note: IC₅₀/EC₅₀/SC₅₀ is the concentration required to scavenge 50% of radicals. Lower values indicate higher antioxidant activity.
The data clearly show that specific o-aminophenol derivatives can exhibit antioxidant activity superior to the standard compound quercetin.[4][5] Similarly, the strategic addition of three hydroxy groups to an N-arylbenzamide scaffold results in a highly potent antioxidant.[3]
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol is a standard method for assessing hydrogen-donating antioxidant capacity.
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.
-
Prepare stock solutions of test compounds and a standard (e.g., Ascorbic Acid) in methanol at a concentration of 1 mg/mL.
-
Create a series of dilutions from the stock solutions (e.g., 10, 25, 50, 100 µg/mL).
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each dilution of the test compounds or standard.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control, add 100 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % Inhibition against the concentration of the test compounds to determine the IC₅₀ value.
-
II. Antimicrobial Applications: A New Front Against Resistance
The rise of multidrug-resistant pathogens is a global health crisis, necessitating the discovery of novel antimicrobial agents. Substituted aminophenols and related structures have demonstrated significant activity against a broad spectrum of bacteria and fungi.
Comparative Performance of Antimicrobial Derivatives
Antimicrobial efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Derivative Example | Target Organism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Source |
| Aminonaphthol-Indole | Compound 4n | S. aureus | 8 | N/A | N/A | [6] |
| Aminonaphthol-Indole | Compound 4q | E. coli | 8 | N/A | N/A | [6] |
| 4-Aminophenol Schiff Base | Compound S-5 | S. cerevisiae (Fungus) | More active than Nystatin | Nystatin | N/A | [7] |
| Diphenylamine | Compound A₇ | B. subtilis | Significant Activity | Chloramphenicol | N/A | [8] |
| 1,3-bis(aryloxy)propan-2-amine | Compound CPD20 | MRSA Strains | 2.5 | N/A | N/A | [9] |
The data highlight the potential of these scaffolds. Aminonaphthol-indole hybrids show excellent activity against both Gram-positive and Gram-negative bacteria.[6] Notably, certain 4-aminophenol Schiff bases exhibit superior antifungal activity compared to the standard drug Nystatin, and propan-2-amine derivatives are effective against methicillin-resistant S. aureus (MRSA).[7][9]
Experimental Protocol: Broth Microdilution for MIC Determination
This is the gold-standard method for determining the MIC of an antimicrobial agent.
-
Preparation:
-
Prepare a 2-fold serial dilution of the test compounds in a 96-well microplate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Prepare a standardized inoculum of the target microorganism adjusted to approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation:
-
Add the bacterial inoculum to each well containing the test compound dilutions.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the microplate at 37°C for 18-24 hours.
-
-
Reading the Results:
-
The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
-
The following diagram illustrates the decision-making process for antimicrobial screening.
Caption: Decision tree for antimicrobial activity screening.
III. Neuroprotective Effects: Shielding Neurons from Degeneration
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. The pathogenic cascades often involve oxidative stress and metal dyshomeostasis.[10] Multifunctional compounds that can chelate metals and scavenge free radicals are therefore highly promising therapeutic candidates.
Comparative Performance of Neuroprotective Derivatives
| Compound/Analogue | Experimental Model | Key Efficacy Parameters | Results | Source |
| SUN N8075 (Aminophenol analogue) | pMCAO in mice (in vivo) | Infarct size reduction | Significant reduction in infarct size | [11] |
| SUN N8075 | Hypoxia in rat neurons (in vitro) | Inhibition of lipid peroxidation, LDH leakage | Significant inhibition of cell damage markers | [11] |
| NAP Analog M98 | 6-OHDA toxicity in SH-SY5Y cells | Cell protection | Complete protection at 1 µM, similar to standard DFO | [10] |
| Benfotiamine (Thiamine Analog) | Alzheimer's Disease Models | Cognitive outcome, antioxidant effects | Improves cognitive function, has antioxidant properties | [12] |
The aminophenol analogue SUN N8075 demonstrates potent neuroprotection both in vivo and in vitro, reducing stroke-related damage and protecting neurons from hypoxic injury.[11] Furthermore, novel peptide analogs designed with metal-chelating and antioxidant properties show efficacy comparable to potent, established neuroprotective agents.[10]
IV. Cytotoxic Activity Against Cancer Cell Lines
The search for novel anticancer agents is a cornerstone of drug discovery. Many aminophenol derivatives have been evaluated for their ability to inhibit the growth of various cancer cell lines.
Comparative Performance of Cytotoxic Derivatives
Cytotoxicity is measured by the IC₅₀ value, the concentration of a compound required to inhibit the growth of 50% of a cell population.
| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µg/mL) | Source |
| o-Aminophenol | Compound 6i | HepG2 (Liver) | 29.46 | [5] |
| o-Aminophenol | Compound 6b | KB (Oral) | 32.00 | [5] |
| o-Aminophenol | Compound 6i | A549 (Lung) | 71.29 | [5] |
| o-Aminophenol | Compound 6i | MCF7 (Breast) | 80.02 | [5] |
The data indicate that some o-aminophenol derivatives exhibit moderate to potent cytotoxic effects.[5] Compound 6i , for instance, shows promising activity against the HepG2 liver cancer cell line with an IC₅₀ value of 29.46 µg/mL.[5] The variation in activity across different cell lines underscores the importance of broad screening to identify the specific cancer types most susceptible to a given compound.
Conclusion and Future Directions
Substituted aminophenol and diphenylamine derivatives represent a rich and versatile chemical space for drug discovery. The peer-reviewed data robustly support their potential as antioxidant, antimicrobial, neuroprotective, and cytotoxic agents. The key to unlocking their full therapeutic potential lies in a deep understanding of their structure-activity relationships.
Future research should focus on:
-
Multiparameter Optimization: Designing derivatives that simultaneously possess favorable biological activity, low toxicity, and appropriate pharmacokinetic properties (ADME).
-
Mechanism of Action Studies: Moving beyond primary screening to elucidate the specific molecular targets and pathways through which these compounds exert their effects.
-
Synergistic Combinations: Investigating the efficacy of these compounds in combination with existing drugs to enhance therapeutic outcomes and overcome resistance.
This guide has provided a comparative framework and foundational protocols to aid researchers in this endeavor. By applying these insights, the scientific community can continue to develop these promising scaffolds into next-generation therapeutics.
References
- Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Deriv
- Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Deriv
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Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. MDPI. (URL: [Link])
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Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. PubMed. (URL: [Link])
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Antimicrobial Activity of Some Diaminobenzophenone Derivatives. ResearchGate. (URL: [Link])
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Synthesis and antimicrobial activity of some new diphenylamine derivatives. PMC. (URL: [Link])
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Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide. PMC - NIH. (URL: [Link])
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Substituent effects on the antioxidant capacity of monosubstituted diphenylamines: a DFT study. ResearchGate. (URL: [Link])
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Antibacterial activity of synthetic 1,3-bis(aryloxy)propan-2-amines against Gram-positive bacteria. NIH. (URL: [Link])
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Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. PMC - PubMed Central. (URL: [Link])
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Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study. PubMed. (URL: [Link])
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Effect of Functional Groups on Antioxidant Properties of Substituted Selenoethers. PubMed. (URL: [Link])
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Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. NIH. (URL: [Link])
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Iodine-Substituted Dithiocarbamic Flavanones—A Structure–Activity Relationship Study of Their Antioxidant Properties. PMC - NIH. (URL: [Link])
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Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthiamine. PubMed. (URL: [Link])
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Neuroprotective Effects of the Amylin Analog, Pramlintide, on Alzheimer's Disease Are Associated with Oxidative Stress Regulation Mechanisms. PubMed. (URL: [Link])
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Safety Operating Guide
Navigating the Handling of 2,4-Diamino-5-methylphenetole Hydrochloride: A Guide to Essential Safety Practices
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. This guide provides essential, immediate safety and logistical information for handling 2,4-Diamino-5-methylphenetole hydrochloride (CAS 113715-25-6). As a substituted aromatic amine, this compound necessitates a cautious and well-documented approach to its handling, storage, and disposal.
Hazard Assessment: Knowns and Inferred Risks
Understanding the full hazard profile of a compound is the bedrock of safe laboratory practice. For this compound, our assessment combines direct classification with data-driven inference from analogous chemical structures.
Known Hazards:
-
Skin Sensitization: The primary identified hazard for this compound is its potential to cause an allergic skin reaction.[1] Once an individual is sensitized to a substance, subsequent exposure, even to minute quantities, can trigger a significant allergic response.[2]
Inferred Potential Hazards:
Due to its classification as an aromatic amine, we must anticipate other potential hazards common to this chemical class:
-
Acute Oral Toxicity: Studies on structurally similar compounds, such as 2,4-Diaminophenol dihydrochloride, have indicated moderate acute oral toxicity.[1][2] Ingestion could lead to adverse health effects.
-
Eye Irritation: Aromatic amines are often irritating to the eyes. Direct contact could cause redness, pain, and potential damage.
-
Organ Toxicity: High-dose studies on analogous compounds have shown the potential for organ-specific toxicity, such as renal tubule necrosis in animal models.[2]
-
Carcinogenicity: Certain aromatic amines are classified as known or suspected carcinogens. While no specific data exists for this compound, it is a prudent measure to handle it as a potential carcinogen.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to prevent exposure through inhalation, dermal contact, and eye contact. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Provides a barrier against splashes and airborne particles, protecting the eyes and face from direct contact. |
| Skin Protection | Nitrile gloves (double-gloving recommended) and a lab coat | Nitrile gloves offer good resistance to a range of chemicals. Double-gloving provides an extra layer of protection against tears and permeation. A lab coat protects the skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter | Essential when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles. Also recommended when preparing solutions. |
Operational Plan: From Receipt to Disposal
A meticulous, step-by-step operational plan is essential to minimize the risk of exposure and ensure the safe handling of this compound throughout its lifecycle in the laboratory.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.
-
Store: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Keep it in a designated, locked cabinet to restrict access.
Weighing and Solution Preparation
-
Engineering Controls: All handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing Procedure:
-
Decontaminate the balance and the surrounding area within the fume hood before and after use.
-
Use a dedicated set of spatulas and weighing paper.
-
Tare a sealed container (e.g., a vial with a cap) before adding the chemical.
-
Carefully transfer the desired amount of the solid into the tared container, minimizing the creation of dust.
-
Seal the container before removing it from the balance.
-
-
Solution Preparation:
-
Add the solvent to the sealed container with the solid compound slowly and carefully to avoid splashing.
-
Ensure the container is securely capped and mix gently until the solid is fully dissolved.
-
Experimental Use
-
Containment: Conduct all experimental procedures involving this compound within a chemical fume hood.
-
Avoid Aerosols: Take care to avoid the generation of aerosols or splashes during handling.
-
Decontamination: Thoroughly decontaminate all equipment and surfaces that have come into contact with the compound using an appropriate solvent and cleaning agent.
Spill Management and Waste Disposal
Spill Response
-
Evacuate: In the event of a significant spill, evacuate the immediate area and alert your laboratory's safety officer.
-
Contain: For small spills within a fume hood, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Clean-up: Wearing appropriate PPE, carefully scoop the absorbent material into a labeled, sealed container for hazardous waste.
-
Decontaminate: Decontaminate the spill area thoroughly.
Waste Disposal
-
Segregate: All waste contaminated with this compound, including empty containers, used PPE, and spill clean-up materials, must be collected in a dedicated, labeled hazardous waste container.
-
Regulations: Dispose of the hazardous waste in accordance with all local, state, and federal regulations. Consult your institution's environmental health and safety department for specific guidance. Do not dispose of this chemical down the drain.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
-
National Toxicology Program. (1992). NTP Technical Report on the Toxicology and Carcinogenesis Studies of 2,4-Diaminophenol Dihydrochloride (CAS NO. 137-09-7) in F344/N Rats and B6C3F1 Mice (Gavage Studies). National Toxicology Program technical report series, 401, 1–232. [Link]
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Scientific Committee on Consumer Safety. (2012). Opinion on 2,4-diaminophenoxyethanol dihydrochloride and sulfate (A42). European Commission. [Link]
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Cosmetic Ingredient Review. (2024). Amended Safety Assessment of 2,4-Diaminophenoxyethanol HCl and 2,4-Diaminophenoxyethanol Sulfate as Used in Cosmetics. [Link]
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PubChem. (n.d.). 2,4-Diaminophenol hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2,4-Diaminophenol. National Center for Biotechnology Information. Retrieved from [Link]
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Global Substance Registration System. (n.d.). This compound. U.S. Food and Drug Administration. Retrieved from [Link]
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Cradle to Cradle Products Innovation Institute. (n.d.). Background. Retrieved from [Link]
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Australian Industrial Chemicals Introduction Scheme. (2020). 1,3-Benzenediamine, 4-ethoxy-6-methyl-, dihydrochloride: Human health tier II assessment CAS Number: 113715-25-6. [Link]
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ResearchGate. (2021). Temperature-Dependent Effects of Alkyl Substitution on Diarylamine Antioxidant Reactivity. [Link]
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PubMed. (2024). Toxicity of substituted p-phenylenediamine antioxidants and their derived novel quinones on aquatic bacterium: Acute effects and mechanistic insights. Journal of Hazardous Materials, 469, 133989. [Link]
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Cosmetic Ingredient Review. (2024). p-Phenylenediamine - CIR Report Data Sheet. [Link]
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I Read Labels For You. (n.d.). EWG'S UNACCEPTABLE LIST: Personal Care Products. [Link]
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ResearchGate. (2021). Studying the reactivity of alkyl substituted BODIPY. First enantioselective addition of BODIPY to MBH carbonates. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
